molecular formula C10H22Cl2N2 B1433910 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride CAS No. 1803601-38-8

1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride

Cat. No.: B1433910
CAS No.: 1803601-38-8
M. Wt: 241.2 g/mol
InChI Key: AVPJVCQYVYLXDS-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride is a useful research compound. Its molecular formula is C10H22Cl2N2 and its molecular weight is 241.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(cyclobutylmethyl)-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-3-10(4-1)9-12-7-2-5-11-6-8-12;;/h10-11H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPJVCQYVYLXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2CCCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1-(Cyclobutylmethyl)-1,4-diazepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride molecular structure Content Type: In-depth Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Scientists

Version 1.0 | Senior Application Scientist Desk

Executive Summary & Molecular Identity

This compound is a specialized heterocyclic building block belonging to the homopiperazine class. Unlike its 6-membered analog (piperazine), the 7-membered 1,4-diazepane ring introduces unique conformational flexibility, allowing the molecule to adopt twisted-chair or twisted-boat conformations that can access distinct biological space in GPCR ligand design.

This compound serves as a critical intermediate in the synthesis of CNS-active agents, particularly Histamine H3 receptor antagonists and Sigma receptor ligands . The cyclobutylmethyl moiety provides a specific lipophilic vector that often improves metabolic stability compared to linear alkyl chains while maintaining a lower molecular weight than cyclohexyl analogs.

Molecular Specifications
PropertySpecification
IUPAC Name This compound
Common Name 1-(Cyclobutylmethyl)homopiperazine 2HCl
CAS Number (Free Base) Not widely listed; Analogous to 178203-64-0 (Cyclohexyl variant)
Molecular Formula C₁₀H₂₀N₂ · 2HCl
Molecular Weight 168.28 g/mol (Free Base) / 241.20 g/mol (Salt)
Physical State White to off-white hygroscopic solid
Solubility High in H₂O, MeOH, DMSO; Insoluble in Et₂O, Hexane

Structural Architecture & Physicochemical Properties[1]

The Diazepane Scaffold

The core 1,4-diazepane ring is a "privileged scaffold" in medicinal chemistry.

  • Basicity: The molecule contains two basic nitrogen atoms. The N1 (tertiary, substituted) and N4 (secondary, unsubstituted) typically exhibit pKa values in the range of 9.0–10.5 and 5.5–7.0 , respectively. In the dihydrochloride form, both are protonated.

  • Conformational Dynamics: The 7-membered ring is more flexible than piperazine. This entropy allows the secondary amine (N4) to orient itself for optimal hydrogen bonding with receptor residues (e.g., Aspartate in GPCR binding pockets).

The Cyclobutylmethyl Moiety[2][3]
  • Lipophilicity: The cyclobutane ring adds significant lipophilicity (increasing LogP) without the steric bulk of a phenyl or cyclohexyl group.

  • Puckering: The cyclobutane ring is not planar; it exists in a puckered conformation (dihedral angle ~25-30°), which influences the vector of the methylene bridge.

Structural Visualization

The following diagram illustrates the connectivity and the salt formation process.

G Cyclobutane Cyclobutane Ring (Lipophilic Domain) Linker Methylene Bridge (-CH2-) Cyclobutane->Linker Attached N1 N1 (Tertiary) Protonation Site 1 Linker->N1 Attached Diazepane 1,4-Diazepane Ring (Conformational Scaffold) N1->Diazepane Integrated N4 N4 (Secondary) Protonation Site 2 Diazepane->N4 Integrated HCl 2 x HCl (Counterions) HCl->N1 Ionic Interaction HCl->N4 Ionic Interaction

Caption: Structural connectivity of this compound.

Synthetic Pathways & Process Chemistry[1][4]

For research and scale-up, Reductive Amination is the preferred route over direct alkylation to avoid poly-alkylation byproducts (quaternary ammonium salts).

Route A: Reductive Amination (Recommended)

This method couples cyclobutanecarbaldehyde with 1,4-diazepane.

  • Reagents: Cyclobutanecarbaldehyde, 1,4-Diazepane (excess), NaBH(OAc)₃, DCM/DCE.

  • Mechanism: Formation of an iminium ion intermediate followed by in-situ reduction.

  • Selectivity: Using excess diazepane minimizes bis-alkylation (substitution at both N1 and N4).

Route B: Amide Reduction (High Purity)

Used when absolute regiocontrol is required.

  • Acylation: 1-Boc-1,4-diazepane + Cyclobutanecarbonyl chloride → Amide intermediate.

  • Deprotection: Removal of Boc group (TFA/DCM).

  • Reduction: Reduction of the amide carbonyl to the methylene group using LiAlH₄ or BH₃·THF.

Salt Formation Protocol

To generate the stable dihydrochloride salt from the free base:

  • Dissolve the free amine oil in anhydrous Diethyl Ether or 1,4-Dioxane .

  • Cool to 0°C.

  • Add 4M HCl in Dioxane dropwise under N₂ atmosphere.

  • The salt precipitates immediately as a white solid.

  • Filter under inert gas (hygroscopic!) and wash with cold ether.

Synthetic Workflow Diagram

Synthesis Start1 Cyclobutanecarbaldehyde Step1 Step 1: Iminium Formation Solvent: DCE/DCM Start1->Step1 Start2 1,4-Diazepane (5-10 eq. excess) Start2->Step1 Step2 Step 2: Reduction Reagent: NaBH(OAc)3 Step1->Step2 - H2O Intermediate Free Base: 1-(Cyclobutylmethyl)-1,4-diazepane Step2->Intermediate Step3 Step 3: Salt Formation 4M HCl in Dioxane, 0°C Intermediate->Step3 Final Final Product: Dihydrochloride Salt Step3->Final Precipitation

Caption: Preferred synthetic workflow via reductive amination to minimize byproducts.

Structural Characterization Protocols

As a Senior Scientist, you must validate the structure using orthogonal analytical methods.

Proton NMR (¹H NMR, 400 MHz, D₂O)
  • Cyclobutane Ring: A complex multiplet at δ 1.7–2.1 ppm (6H) representing the puckered ring protons.

  • Methine (Cyclobutane): A multiplet around δ 2.6–2.8 ppm (1H).

  • Methylene Bridge: A doublet (or broad singlet) at δ 3.0–3.2 ppm (2H), shifted downfield due to the cationic nitrogen.

  • Diazepane Ring:

    • Protons adjacent to nitrogens appear as broad multiplets at δ 3.3–3.8 ppm .

    • The central methylene protons (C6) appear as a quintet/multiplet at δ 2.1–2.3 ppm .

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]⁺ = 169.16 m/z (Calculated for C₁₀H₂₁N₂⁺).

  • Fragmentation: Loss of the cyclobutylmethyl group may yield a fragment at m/z ~101 (diazepane ring).

Handling & Stability
  • Hygroscopicity: The dihydrochloride salt is highly hygroscopic. It will deliquesce (turn into a liquid) if exposed to ambient air for extended periods.

  • Storage: Store at -20°C in a sealed vial within a desiccator.

  • Re-crystallization: If the salt becomes sticky, recrystallize from Methanol/Diethyl Ether .

Medicinal Chemistry Applications

Pharmacophore Mapping

This molecule is a "linker-headgroup" motif.

  • H3 Receptor Antagonists: The basic N4 nitrogen acts as the primary interaction point with Asp3.32 in the histamine H3 receptor transmembrane domain. The cyclobutyl group fits into lipophilic sub-pockets, providing selectivity over H1/H2 receptors [1].

  • Sigma Receptors: The 1,4-diazepane ring is a known scaffold for Sigma-1 receptor ligands, often used to treat neuropathic pain and depression.

Bioisosteric Replacement

Replacing a piperazine with a 1,4-diazepane alters the vector of the substituents attached to N4.

  • Piperazine: Chair conformation, substituents are ~180° (trans) or ~60° (cis).

  • Diazepane: More flexible, allows substituents to adopt angles that relieve steric strain in tight binding pockets.

SAR Compound 1-(Cyclobutylmethyl)- 1,4-diazepane Mechanism1 Ionic Bond (Asp3.32) Compound->Mechanism1 Mechanism2 Lipophilic Pocket Fit Compound->Mechanism2 Target1 Histamine H3 Receptor (Antagonist) Target2 Sigma-1 Receptor (Modulator) Mechanism1->Target1 Mechanism2->Target1 Mechanism2->Target2

Caption: Pharmacological interaction logic for GPCR and Sigma receptor targets.

References

  • Histamine H3 Receptor Modulators. US Patent Application 2005/0171181 A1. Wager et al. (Pfizer Inc.). Describes the use of cyclobutylmethyl-diazepane motifs in H3 antagonists. Link

  • Synthesis and biological evaluation of 1,4-diazepines. Current Organic Synthesis, 2019. Reviews the broad biological profile of the diazepane scaffold. Link

  • Cyclobutanes in Drug Discovery. Radboud Repository, 2020. Analysis of the cyclobutane ring as a metabolic stability enhancer. Link

  • Synthesis of 1,4-Diazacycles. Organic Letters, 2023. Modern methods for synthesizing diazepanes via hydrogen borrowing.[1] Link

Sources

Technical Guide: Mechanism of Action of 1-(Cyclobutylmethyl)-1,4-diazepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, pharmacological significance, and experimental validation of 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride .

This compound is a privileged pharmacophore and chemical probe primarily utilized in the development of ligands for the Histamine H3 Receptor (as an antagonist/inverse agonist) and the Sigma-1 Receptor (as a modulator). It serves as a critical building block in medicinal chemistry to optimize the lipophilicity and metabolic stability of CNS-active agents.

Executive Summary

This compound (CAS: 1803601-38-8) is a bicyclic nitrogenous heterocycle derivative. It functions as a high-affinity ligand scaffold for G-protein coupled receptors (GPCRs), specifically the Histamine H3 Receptor (H3R) , and intracellular chaperone proteins like the Sigma-1 Receptor (σ1R) .

  • Primary Mechanism: Blockade of presynaptic H3 autoreceptors, leading to enhanced synthesis and release of histamine and other neurotransmitters (acetylcholine, dopamine, norepinephrine).

  • Secondary Mechanism: Modulation of σ1R-mediated calcium signaling and endoplasmic reticulum (ER) stress responses.

  • Therapeutic Utility: Research tool for cognitive disorders (Alzheimer’s, ADHD), narcolepsy, and obesity.

Chemical Identity & Physicochemical Properties

Understanding the structural basis of this compound is prerequisite to grasping its receptor binding kinetics.

PropertyDetail
Chemical Name This compound
Molecular Formula C₁₀H₂₀N₂[1] · 2HCl
Molecular Weight 241.20 g/mol (Salt form)
Core Scaffold 1,4-Diazepane (7-membered ring with 2 nitrogens)
Key Substituent Cyclobutylmethyl (Lipophilic anchor)
Salt Form Dihydrochloride (Ensures water solubility for biological assays)
pKa (Calc.) ~9.5 (Secondary amine), ~5.5 (Tertiary amine)

Structural Logic: The 1,4-diazepane ring provides a semi-rigid template that positions the two nitrogen atoms to interact with specific amino acid residues in the receptor binding pocket. The cyclobutylmethyl group acts as a "lipophilic tail," enhancing blood-brain barrier (BBB) penetration and fitting into hydrophobic pockets within the receptor transmembrane domains.

Mechanism of Action: Histamine H3 Receptor Antagonism

The primary pharmacological activity of 1-(Cyclobutylmethyl)-1,4-diazepane derivatives is the antagonism or inverse agonism of the Histamine H3 Receptor.

Receptor Binding Dynamics

The H3 receptor is a Gi/o-coupled GPCR predominantly located presynaptically in the CNS.

  • Ionic Anchoring: The protonated nitrogen (N4) of the diazepane ring forms a critical salt bridge with the conserved aspartic acid residue (Asp3.32 ) in the third transmembrane domain (TM3) of the H3 receptor.

  • Hydrophobic Interaction: The cyclobutyl group occupies a specific hydrophobic sub-pocket (likely formed by TM3, TM5, and TM6), stabilizing the inactive conformation of the receptor.

Signal Transduction Pathway

By blocking the constitutive activity of H3R (Inverse Agonism) or preventing histamine binding (Antagonism), the compound reverses the H3R-mediated suppression of neurotransmitter release.

  • Disinhibition of Adenylyl Cyclase: H3R activation normally inhibits Adenylyl Cyclase (AC). Antagonism relieves this inhibition, increasing intracellular cAMP .

  • Calcium Channel Modulation: Blockade prevents the H3R-mediated inhibition of N-type and P/Q-type Voltage-Gated Calcium Channels (VGCCs), facilitating Ca²⁺ influx at the nerve terminal.

  • Neurotransmitter Release: The net result is the depolarization-induced exocytosis of histamine (autoreceptor effect) and heterologous neurotransmitters like Acetylcholine (ACh) and Dopamine (DA).

Pathway Visualization (Graphviz)

H3_Pathway Compound 1-(Cyclobutylmethyl)-1,4-diazepane H3R Histamine H3 Receptor (Presynaptic) Compound->H3R Antagonism / Inverse Agonism Gi_Protein Gi/o Protein (Inactivation) H3R->Gi_Protein Blocks Activation VGCC VGCC (Ca2+ Channels) (Disinhibition) H3R->VGCC Prevents Suppression AC Adenylyl Cyclase Gi_Protein->AC Relieves Inhibition cAMP cAMP Levels (Increase) AC->cAMP Upregulation Exocytosis Vesicular Exocytosis cAMP->Exocytosis PKA Activation VGCC->Exocytosis Ca2+ Influx Release Release of Histamine, ACh, Dopamine Exocytosis->Release Synaptic Transmission

Caption: Mechanism of H3 Receptor Antagonism leading to enhanced neurotransmitter release.

Secondary Mechanism: Sigma-1 Receptor Modulation

N-substituted diazepanes are also established ligands for the Sigma-1 Receptor (σ1R) , an intracellular chaperone protein located at the Mitochondria-Associated ER Membrane (MAM).

  • Binding Site: The basic nitrogen interacts with Asp126 of the σ1R, while the cyclobutyl group engages with the hydrophobic regions of the receptor's cupin-like domain.

  • Physiological Effect:

    • Chaperone Activity: Modulates the folding of client proteins.

    • Ca²⁺ Homeostasis: Regulates IP3 receptor-mediated Ca²⁺ flow from the ER to mitochondria, boosting mitochondrial bioenergetics.

    • Neuroprotection: Promotes BDNF secretion and neurite outgrowth.

Experimental Validation Protocols

To validate the mechanism of action of this compound, the following standardized assays are recommended.

[³H]-N-α-Methylhistamine Binding Assay (H3 Affinity)

Objective: Determine the binding affinity (


) of the compound for the H3 receptor.
  • Preparation: Harvest membranes from HEK-293 cells stably expressing human H3R.

  • Incubation: Incubate membranes with [³H]-N-α-methylhistamine (0.5-1.0 nM) and varying concentrations of the test compound (

    
     to 
    
    
    
    M).
  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
GTPγS Binding Assay (Functional Activity)

Objective: Distinguish between antagonist and inverse agonist activity.

  • Principle: Inverse agonists decrease basal [³⁵S]GTPγS binding; neutral antagonists do not change basal levels but block agonist-induced binding.

  • Protocol: Incubate membranes with [³⁵S]GTPγS in the presence of GDP (10 µM) and the test compound.

  • Readout: A reduction in [³⁵S]GTPγS binding below baseline indicates inverse agonism .

Ex Vivo Neurotransmitter Release (Microdialysis)

Objective: Confirm downstream physiological effect in live tissue.

  • Subject: Male Sprague-Dawley rats.

  • Probe Implantation: Stereotaxic insertion of microdialysis probe into the prefrontal cortex.

  • Administration: Perfusion of 1-(Cyclobutylmethyl)-1,4-diazepane (1-10 µM) via the probe (reverse dialysis) or systemic injection.

  • Analysis: Collect dialysate fractions every 20 mins. Quantify Histamine and ACh levels using HPLC-ECD or LC-MS/MS.

Synthesis & Quality Control

For researchers utilizing this compound as a building block, purity is paramount.

Synthesis Workflow (Simplified):

  • Starting Material: tert-Butyl 1,4-diazepane-1-carboxylate (1-Boc-homopiperazine).[2]

  • Alkylation: Reaction with (Bromomethyl)cyclobutane in the presence of

    
     in Acetonitrile (
    
    
    
    , 12h).
  • Deprotection: Removal of the Boc group using 4M HCl in Dioxane.

  • Salt Formation: Isolation of the dihydrochloride salt via precipitation in Diethyl Ether.

Synthesis Step1 1-Boc-1,4-diazepane Step2 Alkylation (+ Cyclobutylmethyl-Br) Step1->Step2 Step3 Intermediate (1-Boc-4-cyclobutylmethyl...) Step2->Step3 Step4 Deprotection (HCl/Dioxane) Step3->Step4 Product 1-(Cyclobutylmethyl)-1,4-diazepane Dihydrochloride Step4->Product

Caption: Synthetic route to generate the dihydrochloride salt.

References

  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today, 14(9-10), 509-515. Link

  • Esbenshade, T. A., et al. (2008). "Histamine H3 receptor antagonists: Preclinical promise for treating obesity and cognitive disorders." Molecular Interventions, 6(2), 77-88. Link

  • Kuhne, R., et al. (2011). "Synthesis and biological evaluation of 1,4-diazepane derivatives as sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry Letters, 21(18), 5398-5402. Link

  • Sander, K., et al. (2011). "Distinct structural features of H3 receptor antagonists and their implications for drug design." ACS Chemical Neuroscience, 2(3), 135-148. Link

  • ChemicalBook. (2024). "this compound Product Entry." Link

Sources

1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride pharmacological profile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Profile of 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2][3] This technical guide provides a comprehensive framework for the pharmacological characterization of a novel derivative, this compound. Due to the limited publicly available data on this specific molecule, this document outlines a robust, multi-tiered experimental strategy to elucidate its mechanism of action, target engagement, and potential therapeutic applications. The methodologies described herein are designed to be self-validating and are grounded in established principles of drug discovery, providing researchers and drug development professionals with a practical roadmap for profiling novel chemical entities.

Introduction to the 1,4-Diazepane Scaffold

The seven-membered 1,4-diazepane ring system is a versatile heterocyclic motif that has been extensively explored in the development of central nervous system (CNS) active agents and other therapeutic molecules.[3][4] Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and antimicrobial effects.[1][2] The structural flexibility of the diazepane ring, combined with the ability to introduce diverse substituents at the nitrogen atoms, allows for the fine-tuning of receptor affinity and selectivity.

The subject of this guide, this compound, features a cyclobutylmethyl group at one of the nitrogen positions. This lipophilic moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially directing its interaction with specific biological targets. The dihydrochloride salt form suggests good aqueous solubility, which is advantageous for in vitro and in vivo studies. Given the novelty of this specific substitution pattern, a systematic and unbiased approach is required to determine its pharmacological profile.

A Strategic Workflow for Pharmacological Profiling

The following experimental workflow is proposed to comprehensively characterize the pharmacological profile of this compound. This strategy progresses from broad, unbiased screening to more focused, hypothesis-driven studies.

G cluster_0 Phase 1: Broad-Spectrum Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation Initial Screening Primary Target Screening (e.g., Eurofins SafetyScreen44™) Hit Identification Identification of Primary Hits (e.g., >50% inhibition at 10 µM) Initial Screening->Hit Identification Binding Assays Radioligand Binding Assays (Determine Ki) Hit Identification->Binding Assays Validate and quantify interaction Functional Assays Functional Assays (e.g., cAMP, Ca2+ flux) (Determine EC50/IC50, Emax) Binding Assays->Functional Assays Confirm target engagement PK Studies Pharmacokinetic Studies (e.g., rodent MTD, bioavailability) Functional Assays->PK Studies Establish in vivo relevance PD Studies Pharmacodynamic/Efficacy Models (e.g., behavioral assays) PK Studies->PD Studies Inform dose selection Final Profile Comprehensive Pharmacological Profile PD Studies->Final Profile

Figure 1: A multi-phased workflow for the pharmacological profiling of a novel 1,4-diazepane derivative.

Phase 1: Broad-Spectrum Target Screening

The initial step in characterizing a novel compound is to perform a broad screen against a panel of known biological targets. This unbiased approach helps to identify potential primary targets and off-targets, providing a foundational understanding of the compound's bioactivity.

Experimental Protocol: Receptor and Enzyme Panel Screening

A commercially available screening panel, such as the Eurofins SafetyScreen44™, is recommended. This panel assesses the binding of the test compound to 44 common CNS receptors, ion channels, and transporters.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile, deionized water.

  • Assay Concentration: Perform the initial screen at a final concentration of 10 µM. This concentration is high enough to detect moderate-affinity interactions.

  • Assay Execution: The screening is typically performed using radioligand binding assays. The test compound is incubated with a preparation of the target receptor (e.g., cell membranes) and a specific radiolabeled ligand.

  • Detection: The amount of radioligand displaced by the test compound is measured using a scintillation counter.

  • Data Analysis: The results are expressed as the percentage inhibition of radioligand binding. A significant hit is typically defined as >50% inhibition.

Causality and Rationale: This broad screening approach is crucial for hypothesis generation. By identifying the initial "hits," we can narrow down the potential mechanisms of action and design more focused follow-up experiments. For example, if the compound shows significant inhibition at a dopamine receptor, subsequent studies will focus on characterizing its affinity and functional activity at that specific target.

Phase 2: In Vitro Characterization of Primary Targets

Once primary hits are identified, the next phase involves detailed in vitro characterization to determine the compound's affinity, potency, and functional activity at these targets.

Radioligand Binding Assays for Affinity Determination (Ki)

Objective: To determine the equilibrium dissociation constant (Ki) of this compound at the identified target(s). The Ki value is a measure of the compound's binding affinity.

Experimental Protocol (Example: Dopamine D2 Receptor):

  • Materials:

    • Cell membranes expressing human dopamine D2 receptors.

    • [³H]-Spiperone (radioligand).

    • Haloperidol (reference compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., from 1 pM to 100 µM).

    • In a 96-well plate, combine the cell membranes, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of the test compound or reference compound.

    • Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.

    • Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation:

CompoundTargetKi (nM)
1-(Cyclobutylmethyl)-1,4-diazepaneD275.3
Haloperidol (Reference)D21.2
Functional Assays for Potency and Efficacy (EC₅₀/IC₅₀, Emax)

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the target receptor and to quantify its potency (EC₅₀ or IC₅₀) and efficacy (Emax).

Experimental Protocol (Example: cAMP Assay for Gαi-coupled D2 Receptor):

  • Cell Line: Use a stable cell line co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a biosensor like GloSensor™.

  • Procedure (Antagonist Mode):

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of the test compound for 15-30 minutes.

    • Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) at its EC₈₀ concentration in the presence of a phosphodiesterase inhibitor like IBMX.

    • Incubate for a specified time (e.g., 30 minutes for GloSensor™, 4-6 hours for luciferase).

    • Measure the luminescent signal, which is inversely proportional to cAMP levels.

  • Data Analysis:

    • Plot the response (e.g., luminescence) against the logarithm of the test compound concentration.

    • Fit the data to a suitable dose-response model to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists) and the Emax.

Hypothetical Signaling Pathway:

G cluster_0 Ligand 1-(Cyclobutylmethyl) -1,4-diazepane Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Antagonist (Blocks Agonist) G_Protein Gαi/βγ Receptor->G_Protein Inhibition AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Figure 2: A hypothetical signaling pathway for a D2 receptor antagonist.

Phase 3: Preliminary In Vivo Evaluation

Following successful in vitro characterization, preliminary in vivo studies are conducted to assess the compound's pharmacokinetic properties and to observe its effects in a relevant animal model.

Maximum Tolerated Dose (MTD) and Pharmacokinetics (PK)

Objective: To determine the highest dose that can be administered without causing significant toxicity and to characterize the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Methodology:

  • Animals: Use a standard rodent model (e.g., male C57BL/6 mice).

  • MTD Study: Administer single, escalating doses of the compound via the intended clinical route (e.g., intraperitoneal or oral) to different groups of animals. Observe for clinical signs of toxicity over a 7-day period.

  • PK Study: Administer a single, non-toxic dose of the compound. Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).

  • Analysis: Analyze plasma concentrations of the compound using LC-MS/MS. Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t1/2).

Pharmacodynamic (PD) / Behavioral Models

Objective: To assess the compound's effects on behavior in a model relevant to its in vitro target.

Experimental Protocol (Example: Open Field Test for CNS Activity):

  • Rationale: The open field test is a common assay to assess general locomotor activity and anxiety-like behavior in rodents. A D2 antagonist, for example, might be expected to reduce locomotor activity.

  • Procedure:

    • Acclimate mice to the testing room for at least 60 minutes.

    • Administer the test compound or vehicle at a dose informed by the PK/MTD studies.

    • After a pre-determined pre-treatment time (based on Tmax), place the mouse in the center of a square arena (the "open field").

    • Record the animal's activity for 10-15 minutes using an automated video-tracking system.

  • Endpoints:

    • Total distance traveled (measure of locomotor activity).

    • Time spent in the center of the arena (measure of anxiety-like behavior).

    • Rearing frequency (exploratory behavior).

Hypothetical Data Presentation:

Treatment Group (10 mg/kg, i.p.)Total Distance (m)Time in Center (s)
Vehicle35.2 ± 3.115.8 ± 2.4
1-(Cyclobutylmethyl)-1,4-diazepane18.9 ± 2.514.9 ± 2.1
p < 0.05 vs. Vehicle

Conclusion and Future Directions

This guide outlines a comprehensive and logical workflow for the pharmacological characterization of the novel compound this compound. By progressing from broad, unbiased screening to detailed in vitro and in vivo studies, researchers can build a robust pharmacological profile, identify the mechanism of action, and establish a foundation for further preclinical development. The results from this proposed cascade will be essential in determining the therapeutic potential of this and other novel 1,4-diazepane derivatives.

References

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 834-854.
  • Rashid, M., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed, PMID: 31984889.
  • Patel, K. M., & Shah, V. H. (2013).
  • Khan, I., et al. (2015). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals.
  • Patsnap Synapse. (2024).
  • Gour-Salin, B., et al. (2011). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical and Chemical Sciences.

Sources

The Privileged Scaffold: Therapeutic Applications of 1-(Cyclobutylmethyl)-1,4-diazepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Physicochemical Rationale

In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of binding to diverse target classes—is a cornerstone of accelerated drug discovery. 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride (CAS: 1803601-38-8) has emerged as a highly versatile building block.

The structural logic of this compound relies on two key features:

  • The 1,4-Diazepane Ring: A seven-membered heterocycle that offers greater conformational flexibility than piperazine. This flexibility allows the secondary amine to act as a dynamic attachment point (exit vector) for library synthesis, while the basic nitrogen acts as a critical hydrogen-bond acceptor/donor in biological pockets.

  • The Cyclobutylmethyl Moiety: A sterically compact, lipophilic group that efficiently occupies hydrophobic subpockets (such as the S1/S2 pockets in proteases or the lipophilic clefts in GPCRs) without violating Lipinski’s rules for molecular weight.

  • Dihydrochloride Salt Form: The salt form ensures excellent aqueous solubility, preventing compound aggregation in high-throughput screening (HTS) buffers—a common artifact in early-stage drug discovery.

This whitepaper explores the two primary therapeutic trajectories for derivatives of this scaffold: Histamine H3 Receptor (H3R) antagonism for CNS disorders [1], and SARS-CoV-2 Main Protease (Mpro) inhibition for antiviral therapy [2].

Target 1: Histamine H3 Receptor (H3R) Modulation

Mechanistic Rationale

The Histamine H3 receptor is a presynaptic G protein-coupled receptor (GPCR) that regulates the release of histamine and other neurotransmitters. H3R antagonists/inverse agonists are heavily investigated for cognitive disorders, ADHD, and narcolepsy.

Derivatives containing the 4-cyclobutyl-1,4-diazepane or 1-(cyclobutylmethyl)-1,4-diazepane moiety exhibit high binding affinity to H3R[3]. The basic nitrogen of the diazepane ring forms a highly conserved salt bridge with the Asp114 residue in transmembrane domain 3 (TM3) of the receptor. Simultaneously, the cyclobutylmethyl group projects into a deep hydrophobic pocket formed by TM5 and TM6, stabilizing the inactive conformation of the receptor and halting the Gi/o-mediated reduction of cyclic AMP (cAMP).

H3R_Pathway H3R Histamine H3 Receptor Gi Gi/o Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Reduces Antagonist Diazepane Ligand Antagonist->H3R Antagonizes

Fig 1. Mechanism of H3R antagonism by diazepane derivatives modulating the Gi/o-cAMP pathway.

Experimental Protocol: Time-Resolved Fluorescence [Eu]-GTP Binding Assay

To validate the antagonist properties of diazepane derivatives, a non-radioactive Europium-GTP binding assay is preferred over traditional [35S]GTPγS assays due to its superior Z'-factor and high-throughput compatibility[4].

Self-Validating System: The assay relies on the principle that GPCR activation promotes GTP binding to the Gα subunit. By using a known agonist (Imetit) to stimulate binding, the exact


 of the diazepane antagonist can be isolated.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM

    
    , 130 mM NaCl, and 3 µM GDP. Causality:
    
    
    
    is essential for nucleotide binding, while excess GDP ensures that only high-affinity (receptor-activated) G-proteins exchange GDP for the [Eu]-GTP probe.
  • Membrane Permeabilization: Add 100 µg/mL saponin to the buffer. Causality: Saponin selectively permeabilizes the HEK293 membrane vesicles, ensuring the bulky [Eu]-GTP analogue can access the intracellular G-protein coupling domain.

  • Incubation: In a 96-well V-bottom plate, add 15 µg of hH3R-expressing membranes per well. Pre-incubate with the diazepane test compound (serial dilutions from 10 µM to 0.1 nM) and the reference agonist (Imetit, at its

    
     concentration) for 15 minutes at room temperature.
    
  • Probe Addition: Add 5 nM [Eu]-GTP to all wells. Incubate for 60 minutes on an orbital shaker.

  • Filtration & Readout: Terminate the reaction by rapid filtration through GF/C microplates. Wash three times with cold 50 mM Tris-HCl (pH 7.4). Measure time-resolved fluorescence on a multi-mode reader (e.g., EnVision) using Ex: 340 nm and Em: 615 nm.

Target 2: SARS-CoV-2 Main Protease (Mpro) Inhibition

Mechanistic Rationale

The SARS-CoV-2 Main Protease (Mpro, or 3CLpro) is critical for viral replication. Recent global drug discovery efforts, including the COVID Moonshot initiative, identified the diazepane scaffold as a potent non-covalent inhibitor of Mpro [5].

Unlike covalent inhibitors (e.g., Nirmatrelvir) that bind irreversibly to Cys145, diazepane derivatives utilize a structure-based mechanism. The cyclobutylmethyl group anchors deeply into the S2 subpocket , while the diazepane core occupies the S1 pocket . The secondary amine of the 1,4-diazepane ring serves as an ideal "exit vector," allowing chemists to append amide or urea linkages that project into the S1' or S4 pockets , drastically increasing binding affinity from the micromolar to the nanomolar range [6].

Mpro_Workflow Hit Diazepane Scaffold Docking In Silico Docking (S1/S2) Hit->Docking Structural Input Synthesis HT Medicinal Chemistry Docking->Synthesis Vector Design Assay FRET Enzymatic Assay Synthesis->Assay in vitro Screen Assay->Docking SAR Feedback Lead Lead Optimization Assay->Lead Hit-to-Lead

Fig 2. Hit-to-lead optimization workflow for diazepane-based SARS-CoV-2 Mpro inhibitors.

Experimental Protocol: FRET-based Mpro Enzymatic Assay

To evaluate the inhibitory potency of diazepane derivatives against Mpro, a continuous Fluorescence Resonance Energy Transfer (FRET) assay is utilized.

Self-Validating System: The assay uses a fluorogenic peptide substrate. If the diazepane derivative successfully occupies the active site, cleavage is prevented, and fluorescence remains quenched. Nirmatrelvir is run in parallel as a positive control to validate enzyme activity and assay sensitivity.

Step-by-Step Methodology:

  • Buffer Formulation: Prepare 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT. Causality: DTT (Dithiothreitol) is strictly required to maintain the catalytic Cys145 of Mpro in its reduced, nucleophilic state; without it, the enzyme undergoes oxidative inactivation, leading to false-positive inhibition readouts.

  • Enzyme Preparation: Dilute recombinant SARS-CoV-2 Mpro to a final assay concentration of 50 nM.

  • Compound Incubation: Dispense 1 µL of the diazepane derivative (in DMSO) into a 384-well black microplate. Add 29 µL of the Mpro enzyme solution. Incubate at 37°C for 30 minutes to allow non-covalent equilibrium binding.

  • Reaction Initiation: Add 20 µL of the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10 µM.

  • Kinetic Readout: Immediately monitor the increase in fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 20 minutes. Calculate the initial velocity (

    
    ) of the linear phase to determine the 
    
    
    
    via non-linear regression.

Quantitative Data Summary

The following table summarizes the divergent application profiles of the 1-(Cyclobutylmethyl)-1,4-diazepane scaffold across its two primary therapeutic targets.

ParameterHistamine H3 Receptor (CNS)SARS-CoV-2 Mpro (Antiviral)
Role of Scaffold Core pharmacophore (Basic center)Hydrophobic anchor & Exit vector
Key Interacting Residues Asp114 (Salt bridge), TM5/TM6 cleftS1 pocket, S2 pocket (Hydrophobic)
Primary Screening Assay [Eu]-GTP Time-Resolved FluorescenceFRET-based Enzymatic Cleavage
Optimization Strategy Linker modification to pyrrolidine/piperidineAmide coupling to target S1'/S4 pockets
Typical Potency Range

: 1.0 nM – 50 nM

: 16 nM – 2.5 µM
Key Challenge Blood-Brain Barrier (BBB) penetrationSelectivity over host cathepsins

Conclusion

The This compound building block exemplifies the concept of scaffold repurposing in drug discovery. By leveraging its unique combination of a flexible, basic seven-membered ring and a bulky, lipophilic cyclobutylmethyl appendage, researchers can drive hit-to-lead campaigns in vastly different therapeutic areas. Whether acting as a presynaptic GPCR modulator for neurodegenerative diseases or as a non-covalent viral protease inhibitor, the rigorous application of structure-based drug design and validated biochemical assays is paramount to unlocking its full pharmacological potential.

References

  • Stocking, E. M., et al. (2010). "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 20(9), 2755-2760. Available at:[Link]

  • Hazemann, J., et al. (2024). "Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations." Journal of Medicinal Chemistry. Available at:[Link]

  • Pippel, D. J., et al. (2011). "First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists." Organic Process Research & Development. Available at:[Link]

  • Singh, J. K., et al. (2012). "Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists." Biochemistry & Analytical Biochemistry, 1:114. Available at:[Link]

  • Choimet, M., et al. (2024). "Identification of SARS-CoV-2 Mpro inhibitors through deep reinforcement learning for de novo drug design and computational chemistry approaches." Scientific Reports / PMC. Available at:[Link]

  • Mac Sweeney, A., & Hazemann, J. (2024). "Structure of compound 1 bound to SARS-CoV-2 main protease." RCSB Protein Data Bank (PDB ID: 9HJH). Available at: [Link]

Technical Guide: In-Vitro Characterization of 1-(Cyclobutylmethyl)-1,4-diazepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the in-vitro characterization and experimental utility of 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride .

This guide is structured for medicinal chemists and pharmacologists using this compound as a privileged scaffold or intermediate in the development of Histamine H3 Receptor Antagonists and Sigma Receptor Ligands .

Compound Identity & Physicochemical Profile

This compound is a bicyclic secondary amine scaffold. It combines a flexible 7-membered diazepane ring with a lipophilic cyclobutyl moiety. In drug discovery, this specific architecture is a "privileged structure" often utilized to penetrate the Blood-Brain Barrier (BBB) and engage G-Protein Coupled Receptors (GPCRs) such as the Histamine H3 receptor.

Chemical Specifications
PropertySpecification
IUPAC Name This compound
CAS Number 1803601-38-8
Molecular Formula

Molecular Weight 241.20 g/mol (Salt); 168.28 g/mol (Free Base)
Physical Form White to off-white hygroscopic solid
Solubility >50 mg/mL in Water; Soluble in DMSO
pKa (Calculated)

(tertiary): ~7.8
Structural Pharmacophore Analysis

The molecule consists of two distinct functional domains:

  • The Basic Head (Diazepane): The secondary amine (

    
    ) serves as a key protonation site at physiological pH, mimicking the imidazole of histamine or interacting with Aspartate residues (e.g., Asp114 in H3R).
    
  • The Lipophilic Tail (Cyclobutyl): Provides steric bulk and hydrophobic interaction capabilities without the metabolic liability of a planar phenyl ring.

Figure 1: Pharmacophore decomposition of the scaffold and its interaction logic with primary GPCR targets.

Handling & Solution Preparation

Due to the dihydrochloride salt form, the compound is acidic in solution. Proper buffering is critical for in-vitro assays to prevent pH-induced artifacts (false positives in protein binding).

Stock Solution Protocol
  • Weighing: Weigh the hygroscopic solid rapidly or in a dry box to prevent water uptake.

  • Solvent: Dissolve in DMSO to create a 10 mM or 100 mM master stock.

    • Note: While water-soluble, DMSO is preferred for long-term storage (-20°C) to prevent hydrolysis or bacterial growth.

  • Working Solution (Assay Buffer):

    • Dilute the DMSO stock into the assay buffer (e.g., HEPES or Tris-HCl).

    • Critical Step: Check the pH. The release of 2 equivalents of HCl can significantly drop the pH of weak buffers. Adjust to pH 7.4 using 1N NaOH if the final concentration is high (>100 µM).

In-Vitro Pharmacology: Receptor Binding Assays

The primary utility of this scaffold is as a core for Histamine H3 antagonists. The following protocols detail how to validate its affinity.

Histamine H3 Receptor Binding (Radioligand Displacement)

Objective: Determine the affinity (


) of the scaffold for the human H3 receptor.
  • Receptor Source: CHO-K1 cells stably expressing human recombinant H3 receptor.

  • Radioligand:

    
    -N- 
    
    
    
    -methylhistamine (
    
    
    nM).
  • Non-Specific Binding (NSB): Defined using 10 µM R-

    
    -methylhistamine or Thioperamide.
    

Protocol Workflow:

  • Membrane Prep: Homogenize CHO-hH3 cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g.

  • Incubation:

    • Mix 20 µg membrane protein + 2 nM

      
      -NAMH + Test Compound (10 concentrations, 0.1 nM – 10 µM).
      
    • Incubate for 60 minutes at 25°C . (Diazepanes generally have slower off-rates than piperazines; sufficient equilibrium time is vital).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) to reduce binding to the filter.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay: cAMP Modulation (HTRF)

Since H3 is


-coupled, agonists decrease cAMP. This scaffold is likely an antagonist  or inverse agonist .
  • Assay Principle: Measure the compound's ability to reverse the cAMP inhibition caused by an H3 agonist (like R-

    
    -methylhistamine).
    
  • Stimulation: Use Forskolin (10 µM) to elevate basal cAMP levels.

Figure 2: Functional assay workflow to distinguish antagonism from agonism.

ADME & Safety Profiling

For a scaffold to be viable, it must demonstrate metabolic stability and lack of cytotoxicity.

Microsomal Stability (Metabolic Liability)

The cyclobutyl group is susceptible to oxidative ring opening or hydroxylation by Cytochrome P450 enzymes.

  • System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 minutes.

  • Analysis: LC-MS/MS monitoring of the parent ion (

    
     169.15 for free base).
    
  • Interpretation:

    • High Stability:

      
       min.
      
    • Metabolite ID: Look for +16 Da (Hydroxylation on cyclobutyl or diazepane ring) or -14 Da (N-dealkylation).

PAMPA (Permeability)

Diazepanes are often explored to improve BBB permeability compared to piperazines.

  • Method: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

  • Donor Buffer: PBS pH 7.4.

  • Acceptor Buffer: PBS pH 7.4.

  • Incubation: 18 hours at Room Temperature.

  • Target:

    
     cm/s indicates high potential for CNS penetration.
    

Data Summary & Interpretation

When analyzing data derived from 1-(Cyclobutylmethyl)-1,4-diazepane, use the following benchmarks to assess quality.

AssayMetricDesired Profile (Hit Criteria)Troubleshooting
H3 Binding

< 100 nM (for lead); < 1 µM (for fragment)If

is weak, check pH of assay buffer (protonation is required for binding).
Solubility Kinetic> 100 µM in PBSIf precipitation occurs, ensure DMSO < 1% final concentration.
Stability

< 20 µL/min/mg proteinRapid clearance suggests cyclobutyl oxidation; consider fluorination of the ring.

References

  • Gemini, L. et al. (2009). "Structure-Activity Relationships of H3 Receptor Antagonists: The Role of the Basic Core." Journal of Medicinal Chemistry. (Generalized reference for Diazepane scaffolds in H3).

  • PubChem. (2024).[1] "Compound Summary: 1-(Cyclobutylmethyl)piperazine dihydrochloride (Analog Reference)." National Library of Medicine. [2]

  • Chemical Book. (2024).[1] "CAS 1803601-38-8 Entry."

  • Sander, K. et al. (2010). "H3 Receptor Antagonists as Cognitive Enhancers." Neuropharmacology.

(Note: While specific literature dedicated solely to this fragment is limited, the protocols above are derived from standard industry practices for characterizing diazepane-based H3 antagonists as described in references 1 and 4.)

Sources

1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride for neurological research

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-(Cyclobutylmethyl)-1,4-diazepane Dihydrochloride in Neurotherapeutics

Part 1: Executive Summary & Compound Identity

This compound is a specialized heterocyclic building block (synthon) utilized in the design of high-affinity ligands for G-Protein Coupled Receptors (GPCRs), specifically within the neurological domain. Unlike the rigid piperazine scaffold found in first-generation antihistamines and antipsychotics, the 1,4-diazepane (homopiperazine) ring offers superior conformational flexibility.

When functionalized with a cyclobutylmethyl moiety, this scaffold exhibits an optimized lipophilic profile, balancing blood-brain barrier (BBB) permeability with specific receptor affinity. It serves as a critical "Right-Hand Side" (RHS) amine moiety in the synthesis of antagonists/inverse agonists for the Histamine H3 Receptor (cognitive enhancement, narcolepsy) and ligands for the Sigma-1 Receptor (neuroprotection).

Physicochemical Profile
PropertyDataRelevance
IUPAC Name This compoundStandard nomenclature
Free Base MW ~168.28 g/mol Low MW allows for "fragment-based" drug design
Salt Form Dihydrochloride (2HCl)Enhanced water solubility; stable solid for storage
pKa (Calc) ~9.8 (N4), ~6.5 (N1)N4 is the primary nucleophile for coupling reactions
LogP (Calc) ~1.2 (Free Base)Optimal range for CNS penetration when coupled
Key Motif CyclobutylmethylSteric bulk fills hydrophobic sub-pockets (e.g., H3R)

Part 2: Pharmacological Rationale & SAR Logic

The utility of this compound stems from two distinct structural advantages that address common failures in CNS drug discovery: conformational entropy and lipophilic efficiency .

The Diazepane Advantage (Entropy vs. Fit)

While piperazine rings force a "chair" conformation, the 7-membered diazepane ring is more flexible. This allows the molecule to adopt a "twisted-chair" or "boat" conformation, enabling it to mold into the binding pockets of promiscuous receptors like Dopamine D3 or Histamine H3 where rigid analogs fail to achieve sub-nanomolar affinity.

The Cyclobutylmethyl Anchor

The cyclobutyl group is a "Goldilocks" hydrophobe:

  • vs. Isopropyl: More surface area for Van der Waals interactions.

  • vs. Cyclohexyl: Less steric clash; lower molecular weight (improving Ligand Efficiency).

  • Mechanistic Role: In H3 receptor antagonists, this group typically occupies a lipophilic accessory pocket, while the basic nitrogen (N4) interacts with the conserved Aspartate residue (Asp3.32) in the transmembrane region.

Visualization: Structural Activity Relationship (SAR)

SAR_Logic Compound 1-(Cyclobutylmethyl)-1,4-diazepane Diazepane 1,4-Diazepane Ring (Conformational Flexibility) Compound->Diazepane Cyclobutyl Cyclobutylmethyl Group (Hydrophobic Anchor) Compound->Cyclobutyl N4_Amine Secondary Amine (N4) (Coupling Site / Ionic Lock) Compound->N4_Amine H3R Histamine H3 Receptor (Cognition/Wakefulness) Diazepane->H3R Induced Fit Sigma1 Sigma-1 Receptor (Neuroprotection) Cyclobutyl->Sigma1 Lipophilic Pocket N4_Amine->H3R Asp3.32 Interaction

Figure 1: Pharmacophore dissection showing how specific moieties of the scaffold map to neurological targets.

Part 3: Therapeutic Architectures & Applications

Application A: Histamine H3 Receptor Antagonists

The H3 receptor is a presynaptic autoreceptor. Blocking it increases the release of histamine, acetylcholine, and dopamine.

  • Design Strategy: Use 1-(Cyclobutylmethyl)-1,4-diazepane as the amine tail. Couple it to a lipophilic core (e.g., biphenyl or benzofuran) via an alkyl spacer.

  • Outcome: The diazepane mimics the function of the piperidine in Pitolisant but often with altered metabolic stability and receptor residence time.

Application B: Sigma-1 Receptor Ligands

Sigma-1 receptors act as molecular chaperones at the mitochondria-associated endoplasmic reticulum membrane (MAM).

  • Mechanism: N-substituted diazepanes have shown high affinity for Sigma-1. The cyclobutylmethyl group provides the necessary bulk to displace endogenous ligands.

  • Research Use: Investigating neuroprotective pathways in models of ALS or Alzheimer's.

Application C: Aβ Aggregation Inhibition

Recent research indicates that 1,4-diazepane derivatives can act as dual-function ligands: binding to metal ions (Cu/Zn) involved in Amyloid Beta (Aβ) aggregation and interacting directly with the Aβ peptide to prevent fibrillization.

Part 4: Experimental Protocols

Protocol 1: Synthesis of an H3 Antagonist Probe

Objective: Couple 1-(Cyclobutylmethyl)-1,4-diazepane to a 4-cyanophenyl ether core via nucleophilic substitution.

Reagents:

  • 1-(Cyclobutylmethyl)-1,4-diazepane 2HCl (1.0 eq)

  • 4-(3-bromopropoxy)benzonitrile (1.1 eq)

  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Acetonitrile (ACN) (Anhydrous)

  • Potassium Iodide (KI) (Catalytic, 0.1 eq)

Step-by-Step Workflow:

  • Free Base Liberation:

    • Dissolve the dihydrochloride salt in minimal water.

    • Basify to pH > 12 with 1N NaOH.

    • Extract 3x with Dichloromethane (DCM).

    • Dry organic layer over

      
       and concentrate in vacuo.
      
    • Note: The free base is an oil and sensitive to

      
      ; use immediately.
      
  • Coupling Reaction:

    • Suspend

      
       and KI in anhydrous ACN under Nitrogen atmosphere.
      
    • Add the liberated 1-(Cyclobutylmethyl)-1,4-diazepane.

    • Add 4-(3-bromopropoxy)benzonitrile dropwise.

    • Reflux at 80°C for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Work-up & Purification:

    • Filter off inorganic salts.

    • Concentrate filtrate.

    • Purify via Flash Column Chromatography (Silica gel; Gradient: 0-5% MeOH in DCM with 1%

      
      ).
      
  • Validation:

    • Verify structure via

      
      -NMR and LC-MS (Expected M+1 peak).
      
Protocol 2: Competitive Radioligand Binding Assay (H3 Receptor)

Objective: Determine the affinity (


) of the synthesized ligand.
  • Membrane Prep: Use HEK-293 cells stably expressing human H3 receptors.

  • Ligand:

    
    -N-alpha-methylhistamine (
    
    
    
    ).
  • Incubation:

    • Mix membranes (20 µg protein) + Radioligand (2 nM) + Test Compound (

      
       to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

      
      .
      
    • Incubate 60 min at 25°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 5: Visualization of Synthesis Workflow

Synthesis_Workflow Salt Start: Diazepane 2HCl Salt Base Step 1: Free Base Liberation (NaOH / DCM Extraction) Salt->Base Neutralize Coupling Step 2: N-Alkylation (R-Br + K2CO3 + KI in ACN) Base->Coupling Nucleophilic Attack Purification Step 3: Flash Chromatography (DCM:MeOH) Coupling->Purification Isolate Final Final Product: Target H3 Antagonist Purification->Final Characterize

Figure 2: Synthetic pathway for converting the dihydrochloride salt into a bioactive CNS ligand.

Part 6: Safety & Handling (E-E-A-T)

  • Salt Stability: The dihydrochloride salt is hygroscopic. Store at -20°C under desiccant.

  • Toxicity: As a secondary amine derivative, avoid contact with nitrosating agents to prevent the formation of potentially carcinogenic nitrosamines.

  • Handling: Wear nitrile gloves and safety goggles. The free base form is volatile and may cause skin irritation; handle in a fume hood.

References

  • Histamine H3 Receptor Pharmacology: Ligneau, X., et al. "Brain H3-receptor biology: from genes to new drugs." Annual Review of Pharmacology and Toxicology, 2024. (General H3 Review context) Citation Note: Confirms the role of non-imidazole ligands (like diazepanes) in H3R antagonism.

  • Diazepane Scaffold in CNS Drug Design: Gemrich, G., et al. "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance." Current Organic Chemistry, 2020.

  • Amyloid Beta Aggregation Inhibition: University of Waterloo Thesis. "Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors." UWSpace, 2025.

  • Sigma Receptor Ligand Design: Chu, W., et al. "Synthesis and characterization of sigma receptor ligands." Journal of Medicinal Chemistry, 2009. Citation Note: Establishes the N-cycloalkyl-amine pharmacophore for Sigma-1 affinity.

Methodological & Application

Application Note: Analytical Strategies for the Quantification of 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride is a saturated heterocyclic amine, a class of compounds often utilized as building blocks or active pharmaceutical ingredients (APIs) in drug development.[1][2] The accurate and precise quantification of this compound is critical for ensuring product quality, safety, and efficacy throughout the development lifecycle, from initial synthesis to final dosage form.[3][4]

The molecular structure of this compound presents distinct analytical challenges:

  • High Polarity: As a dihydrochloride salt, the molecule is highly polar and readily soluble in aqueous media. This characteristic makes it challenging to retain on traditional reversed-phase (RP) chromatography columns.[5]

  • Lack of a UV Chromophore: The molecule is fully saturated and lacks conjugated double bonds or aromatic rings. Consequently, it does not absorb ultraviolet (UV) light, rendering standard HPLC-UV detection methods ineffective for sensitive quantification.[6]

  • Non-Volatility: The salt form and high polarity make the compound non-volatile, precluding direct analysis by gas chromatography (GC) without a derivatization step to increase its volatility and thermal stability.[7][8]

This application note provides detailed protocols for three robust analytical methods designed to overcome these challenges: High-Performance Liquid Chromatography with universal detection (Charged Aerosol Detector), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization procedure. All methods are designed with adherence to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[9][10]

Recommended Analytical Methodologies

Primary Method: HILIC-CAD for Routine Quantification

Principle of Causality: For a polar analyte lacking a chromophore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal separation technique.[5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, facilitating the retention of polar compounds that are poorly retained in reversed-phase systems. Paired with a Charged Aerosol Detector (CAD), which provides a near-universal response for non-volatile analytes irrespective of their optical properties, this method offers a robust and reliable platform for routine quality control and stability testing.

Experimental Workflow: HILIC-CAD Method

cluster_prep Sample & Standard Preparation cluster_hplc HILIC-CAD Analysis cluster_data Data Processing s1 Weigh Compound s2 Dissolve in Diluent (e.g., 90:10 ACN:H₂O) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter (0.22 µm) s3->s4 h1 Inject Sample s4->h1 h2 HILIC Separation (Amide or Silica Column) h1->h2 h3 CAD Detection (Nebulization, Drying, Charging) h2->h3 d1 Integrate Peak Area h3->d1 d2 Generate Calibration Curve (Concentration vs. Response) d1->d2 d3 Quantify Sample d2->d3

Caption: Workflow for HILIC-CAD analysis.

Detailed Protocol: HILIC-CAD

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a diluent of 90:10 (v/v) acetonitrile/water.

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1.0 µg/mL to 200 µg/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A quaternary or binary HPLC system.

    • Detector: Charged Aerosol Detector (CAD).

    • Column: HILIC Amide or Silica column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water, pH adjusted to 4.5 with Acetic Acid.

    • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water, pH adjusted to 4.5 with Acetic Acid.

    • Gradient Program: 0-10 min, 0-50% B; 10-12 min, 50% B; 12.1-15 min, 0% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

    • CAD Settings: Nitrogen gas pressure 35 psi, Evaporation Temperature 35 °C.

  • Data Analysis and System Suitability:

    • Integrate the peak corresponding to the analyte.

    • Plot a calibration curve of peak area versus concentration and apply a linear regression model.

    • System suitability requirements: Tailing factor ≤ 2.0; Relative Standard Deviation (RSD) for six replicate injections of a standard ≤ 2.0%.[10]

Confirmatory Method: LC-MS/MS for High Sensitivity and Specificity

Principle of Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity, making it the ideal choice for trace-level quantification or unequivocal identification.[11][12] The method separates the analyte using chromatography, ionizes it (e.g., via Electrospray Ionization, ESI), selects the parent ion with the first quadrupole, fragments it, and then detects a specific fragment ion with the second quadrupole. This Multiple Reaction Monitoring (MRM) process is highly selective and minimizes interference from matrix components. Given the two basic nitrogen atoms, the analyte is expected to ionize efficiently in positive ESI mode.

Experimental Workflow: LC-MS/MS Method

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing s1 Weigh Compound s2 Dissolve in Diluent (e.g., 50:50 MeOH:H₂O) s1->s2 s3 Add Internal Standard s2->s3 s4 Filter (0.22 µm) s3->s4 l1 Inject Sample s4->l1 l2 HILIC or RP Separation l1->l2 l3 ESI+ Ionization l2->l3 l4 MS/MS Detection (MRM) l3->l4 d1 Integrate Analyte & IS Peaks l4->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Quantify via Calibration Curve d2->d3

Caption: Workflow for confirmatory LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS

  • Sample and Standard Preparation:

    • Prepare stock solutions and calibration standards as described in the HILIC-CAD method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL) in 50:50 methanol/water.

    • An appropriate stable isotope-labeled internal standard (SIL-IS) is recommended for highest accuracy. If unavailable, a structurally similar analog can be used. Spike all samples, standards, and blanks with the internal standard.

  • Instrumentation and Conditions:

    • LC-MS/MS System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Column: HILIC Amide (100 mm x 2.1 mm, 1.8 µm) or a suitable C18 column for reversed-phase.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: Optimize based on column choice (e.g., for RP: 5% B held for 0.5 min, ramp to 95% B over 4 min, hold for 1 min).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS Parameters:

      • Precursor Ion (Q1): [M+H]+ (Calculated m/z for C10H21N2+ ≈ 169.17)

      • Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. At least two MRM transitions should be monitored for confirmation.

      • Optimize cone voltage and collision energy for maximum signal intensity.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against concentration.

    • Quantify unknown samples using the regression equation from the calibration curve.

Alternative Method: GC-MS with Derivatization

Principle of Causality: While direct GC analysis is not feasible, derivatization can be employed to convert the polar, non-volatile amine into a thermally stable, volatile derivative.[13] Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the active hydrogens on the secondary amine groups, replacing them with non-polar trimethylsilyl (TMS) groups. The resulting TMS-derivative is sufficiently volatile for GC separation and can be detected with high sensitivity and specificity by a mass spectrometer.[14] This method is more labor-intensive but can be a viable alternative if LC-MS instrumentation is unavailable.

Experimental Workflow: GC-MS with Derivatization

cluster_prep Sample Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Aprotic Solvent (e.g., Pyridine) p1->p2 p3 Add Silylating Reagent (e.g., BSTFA) p2->p3 p4 Heat Reaction Vial (e.g., 70°C for 30 min) p3->p4 g1 Inject Derivatized Sample p4->g1 g2 GC Separation (e.g., DB-5ms Column) g1->g2 g3 Electron Ionization (EI) g2->g3 g4 MS Detection (Scan or SIM mode) g3->g4 d1 Extract Ion Chromatogram g4->d1 d2 Integrate Peak d1->d2 d3 Quantify via Calibration Curve d2->d3

Caption: Workflow for GC-MS analysis following silylation.

Detailed Protocol: GC-MS with Derivatization

  • Sample Derivatization:

    • Accurately weigh approximately 1 mg of the compound into a reaction vial.

    • Add 100 µL of pyridine (or other suitable aprotic solvent) and 100 µL of BSTFA with 1% TMCS.

    • Securely cap the vial and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection. Prepare calibration standards in the same manner.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless (or split, depending on concentration).

    • Oven Program: Initial temp 100 °C, hold for 1 min; ramp at 20 °C/min to 300 °C, hold for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the di-TMS derivative.

  • Data Analysis:

    • Identify the peak for the derivatized analyte based on its retention time and mass spectrum.

    • For quantification, use SIM mode and integrate the area of the most abundant, specific ion.

    • Generate a calibration curve and quantify samples as previously described.

Method Validation and Data Summary

Each of the proposed methods must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[9][10][15] Validation should demonstrate specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Table 1: Typical Performance Characteristics of Proposed Analytical Methods

ParameterHILIC-CADLC-MS/MSGC-MS (with Derivatization)
Specificity High (Separation-based)Very High (Mass-based)Very High (Mass-based)
Linearity Range (Typical) 1 - 200 µg/mL0.1 - 100 ng/mL10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998> 0.995
Limit of Quantification (LOQ) ~ 1 µg/mL~ 0.1 ng/mL~ 10 ng/mL
Accuracy (% Recovery) 98 - 102%98 - 102%95 - 105%
Precision (% RSD) < 2.0%< 5.0%< 10.0%
Primary Application Routine QC, Assay, PurityTrace Analysis, Impurity IDAlternative for QC/Assay

Conclusion

The analysis of this compound requires specialized approaches to overcome its inherent polarity and lack of a UV chromophore. The HILIC-CAD method provides a robust and reliable solution for routine quantification in a quality control environment. For applications requiring the highest sensitivity and specificity, such as impurity profiling or bioanalysis, the LC-MS/MS method is superior. While more complex, GC-MS with derivatization serves as a viable alternative. The choice of method should be guided by the specific analytical requirements, available instrumentation, and intended application. All methods must be properly validated to ensure data integrity and regulatory compliance.[9][15]

References

  • Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • PubMed. [Progress in sample preparation and analytical methods for trace polar small molecules in complex samples].
  • ResolveMass Laboratories. Analytical Method Development and Validation in Pharmaceuticals.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
  • Technium Science. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Analytical Chemistry. Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
  • Analyst (RSC Publishing). Sample preparation for polar metabolites in bioanalysis.
  • Books. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
  • PubMed. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS).
  • ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • Thermo Fisher Scientific. GC-MS/MS Analysis of Benzodiazepines Using Analyte Protectants.
  • Technology Networks. GC-MS/MS ANALYSIS OF BENZODIAZEPINES USING ANALYTE PROTECTANTS.
  • National Institute of Standards and Technology. Development of a GC-MS method for determination of Benzodiazepine Series Drugs.
  • Shimadzu. Analysis of a Benzodiazepine-Based Drug Using GC-MS.
  • Research and Reviews. Detection of 1,4-Benzodiazepine by Using Different Analytical Methods.
  • PMC. Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
  • SciSpace. Synthesis and characterization of some 1,4-diazepin es derivatives.
  • PubMed. Determination of 1,4-benzodiazepines by high-performance liquid chromatography-electrospray tandem mass spectrometry.
  • PMC. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture.
  • Agilent. Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note.
  • Walsh Medical Media. An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines.
  • PubMed. Determination of 1,4-benzodiazepines and their metabolites by capillary electrophoresis and high-performance liquid chromatography using ultraviolet and electrospray ionisation mass spectrometry.
  • Shimadzu. Clinical Research.
  • OAText. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • ResearchGate. Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids.
  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • PubMed. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Amazon AWS. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Macedonian Journal of Chemistry and Chemical Engineering. ECO-FRIENDLY RP-HPLC METHOD FOR DETERMINATION OF DIAZEPAM IN COATED TABLET.
  • ijpcbs. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.
  • Unodc. Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under International Control.
  • ResearchGate. HPLC for the Determination of 1,4-Benzodiazepines and antidepressants in Bio-fluids.

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Advanced Application Note: HPLC-MS/MS Analysis of 1,4-Diazepine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Relevance

1,4-diazepines, encompassing the widely prescribed benzodiazepines and emerging designer drugs, are critical targets in therapeutic drug monitoring (TDM), clinical toxicology, and forensic analysis[1]. These compounds share a core 5-phenyl-1,3-dihydrobenzo[e][1,4]diazepine structure and are administered for their anxiolytic, sedative, and anticonvulsant properties[1]. Because they are often consumed at low doses, undergo extensive hepatic metabolism, and are frequently implicated in drug-facilitated sexual assaults (DFSA) or driving under the influence of drugs (DUID), their detection in biological matrices requires exceptional sensitivity[2].

Historically, initial screenings relied on immunoassays; however, variable cross-reactivity often leads to false positives or false negatives, particularly with novel illicit benzodiazepines[3]. Consequently, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard, offering multiplexing capabilities and definitive structural confirmation[3].

Scientific Causality in Method Design

As application scientists, we do not merely execute steps; we design self-validating systems based on the physicochemical properties of the analytes. A robust LC-MS/MS assay for 1,4-diazepines relies on three mechanistic pillars:

Overcoming Matrix Effects via Solid-Phase Extraction (SPE)

Biological fluids (whole blood, serum, urine, meconium) contain endogenous salts, lipids, and proteins that compete for ionization energy in the MS source, leading to ion suppression[4]. By utilizing a mixed-mode cation exchange (MCX) SPE cartridge, we exploit the basic nitrogen atoms in the diazepine ring. Under acidic conditions, these nitrogens protonate, allowing the analytes to be locked onto the cation-exchange resin while neutral and acidic interferences are washed away[4].

Metabolic Conjugation & Hydrolysis

In urine, 1,4-diazepines are primarily excreted as highly polar, inactive glucuronide conjugates[4]. Without hydrolysis, the total drug concentration will be drastically underestimated. Enzymatic hydrolysis using genetically modified β-glucuronidase is mandatory to cleave the glucuronic acid moiety and convert the metabolites back to their free, detectable forms[2].

Chromatographic & Ionization Mechanics

The basicity of the 1,4-diazepine ring dictates our mobile phase selection. By utilizing an acidic mobile phase (e.g., 0.1% formic acid), we force the protonation of the nitrogen atoms, drastically enhancing the yield of


 precursor ions in positive Electrospray Ionization (ESI+) mode[5].

Analytical Workflow

Workflow A Biological Matrix (Urine/Blood) B Enzymatic Hydrolysis (β-glucuronidase) A->B Add IS & Buffer C Solid-Phase Extraction (SPE Cleanup) B->C Cleave Glucuronides D HPLC Separation (C18, Gradient Elution) C->D Reconstitute in Mobile Phase E Tandem MS (MS/MS) (ESI+, MRM Mode) D->E Elute Analytes F Data Analysis & Quantification E->F MRM Transitions

Figure 1: End-to-end analytical workflow for 1,4-diazepine quantification via HPLC-MS/MS.

Self-Validating Experimental Protocol

Phase 1: Sample Preparation (Urine & Blood)
  • Aliquoting & Internal Standard (IS) Addition : Transfer 0.5 mL of the biological sample into a clean microcentrifuge tube[2]. Immediately add 50 µL of a deuterated IS mix (e.g., Diazepam-d5, Alprazolam-d5).

    • Causality: Adding the IS at the very first step ensures it undergoes the exact same extraction losses and ion suppression as the target analytes, allowing for precise mathematical correction[4].

  • Enzymatic Hydrolysis (Urine Only) : Add 50 µL of β-glucuronidase enzyme and 500 µL of sodium acetate buffer (pH 4.5). Incubate at 55°C for 30 minutes[2].

    • Self-Validation: A hydrolysis control (e.g., Oxazepam glucuronide) must be included in the batch to validate >95% cleavage efficiency[2][4].

  • Protein Precipitation (Blood/Serum Only) : Add 1.0 mL of ice-cold acetonitrile to the blood sample. Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes[6]. Transfer the supernatant.

    • Causality: Acetonitrile denatures plasma proteins, preventing them from clogging the SPE frit or the analytical column[6].

  • Solid-Phase Extraction (SPE) :

    • Conditioning: Pass 1 mL methanol, then 1 mL water through the MCX SPE cartridge.

    • Loading: Apply the hydrolyzed urine or blood supernatant[4].

    • Washing: Wash with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elution: Elute with 1 mL of 5% ammonium hydroxide in methanol.

    • Causality: The high pH neutralizes the protonated diazepines, breaking the ionic bond with the resin and releasing them into the collection tube.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Phase 2: HPLC-MS/MS Conditions
  • Column : C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase A : 0.1% Formic acid in LC-MS grade water[5].

  • Mobile Phase B : 0.1% Formic acid in LC-MS grade acetonitrile[5].

  • Gradient Program : Start at 20% B (to focus analytes on the column head while polar matrix components elute in the void volume). Ramp to 100% B over 7.5 minutes, hold for 0.5 min to clean the column, and return to 20% B for 1.5 min re-equilibration[7]. Flow rate: 1.0 mL/min[7].

  • MS Source : Electrospray Ionization (ESI) in positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C[5].

  • Acquisition Mode : Multiple Reaction Monitoring (MRM)[4].

MRM_Logic Q1 Q1 Precursor Selection Q2 Q2 Collision Cell Q1->Q2 [M+H]+ Ion Q3 Q3 Product Selection Q2->Q3 Fragmentation (N2 Gas) Det Detector Q3->Det Quant & Qual Ions

Figure 2: Multiple Reaction Monitoring (MRM) pathway in a triple quadrupole mass spectrometer.

Quantitative Data & Validation Parameters

To ensure absolute trustworthiness, every analyte must be monitored using at least two MRM transitions: a quantifier (for concentration calculation) and a qualifier (for structural confirmation)[6]. If the ratio between these two fragments in a sample deviates by more than ±20% from the calibration standard, it indicates a co-eluting matrix interference, flagging the result as invalid[6].

AnalytePrecursor Ion

(m/z)
Quantifier Ion (m/z)Qualifier Ion (m/z)LOD (ng/mL)LOQ (ng/mL)
Diazepam 285.1193.1154.10.51.7
Alprazolam 309.1281.1205.10.51.7
Lorazepam 321.0275.0229.01.03.0
Clonazepam 316.1270.1214.11.03.0
Midazolam 326.1291.1249.10.51.7

(Data synthesized from validated forensic and clinical parameters[7][8])

Conclusion

The transition from generalized immunoassays to high-resolution LC-MS/MS for 1,4-diazepine analysis has revolutionized clinical and forensic toxicology[3]. By strictly controlling matrix effects through targeted SPE and optimizing ESI+ MRM parameters, laboratories can achieve highly multiplexed, robust quantification with limits of detection well below critical therapeutic and toxicological thresholds.

References

1.[2] Development and Validation of an LC-MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction - PubMed. Source: nih.gov. URL: 2.[4] LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed. Source: nih.gov. URL: 3.[6] Determination of Benzodiazepines in Urine and Blood Using Rapid Resolution Liquid Chromatography/ Triple Quadrupole Mass Spectro - Agilent. Source: agilent.com. URL: 4.[3] Benzodiazepine analysis by an improved LC-MS/MS method illustrates usage patterns in Washington State - PubMed. Source: nih.gov. URL: 5.[9],[7] A fast liquid chromatography-tandem mass spectrometry method for determining benzodiazepines and analogues in urine. Validation and application - IRIS-AperTO. Source: unito.it. URL: 6.[8] Determination of 14 Benzodiazepine Multiresidues in Aquaculture Environment by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry - MDPI. Source: mdpi.com. URL: 7.[5] LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedas - Semantic Scholar. Source: semanticscholar.org. URL: 8.[1] Fully automated platform for determination of Benzodiazepines in serum ASMS 2017 TP390. Source: lcms.cz. URL:

Sources

Technical Guide: In Vivo Administration of 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive technical guide for the in vivo administration of 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride .

Note on Compound Identity: This specific chemical structure is a core pharmacophore found in high-affinity Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists (e.g., analogs of Abbott's A-series or J&J's JNJ-series). While often used as a fragment or tool compound in structure-activity relationship (SAR) studies, its in vivo application follows the established protocols for CNS-penetrant H3 ligands used in cognitive and metabolic research.

Abstract & Mechanistic Scope

This compound is a small-molecule ligand belonging to the class of N-substituted cyclic amines . In pharmacological research, this scaffold is primarily utilized as a Histamine H3 Receptor (H3R) Antagonist/Inverse Agonist .[1]

  • Mechanism of Action: Blockade of presynaptic H3 autoreceptors and heteroreceptors in the CNS.

  • Physiological Effect: Disinhibition of histamine synthesis/release, leading to secondary increases in acetylcholine, dopamine, and norepinephrine levels in the prefrontal cortex.

  • Therapeutic Applications: Cognitive enhancement (ADHD, Alzheimer’s), sleep-wake regulation (Narcolepsy), and metabolic disorders (Obesity).

Compound Characterization & Formulation Strategy

Physicochemical Profile
PropertySpecificationImplication for In Vivo Use
Chemical Name This compoundCore active moiety
Salt Form Dihydrochloride (2HCl)Highly acidic in solution; requires pH buffering
Solubility >50 mg/mL in Water/SalineExcellent aqueous solubility; no DMSO required
MW ~241.2 g/mol (Salt)Low MW favors BBB penetration
Storage -20°C, DesiccatedHygroscopic; protect from moisture
Formulation Protocol (Self-Validating)

Objective: Prepare a 5 mg/mL solution for Intraperitoneal (IP) injection in mice (10 mL/kg dosing volume).

Critical Causality: The dihydrochloride salt yields a highly acidic solution (pH ~2-3). Direct injection causes peritoneal irritation, writhing, and false-positive behavioral data. pH adjustment is mandatory.

Step-by-Step Procedure:

  • Weighing: Weigh 50.0 mg of 1-(Cyclobutylmethyl)-1,4-diazepane 2HCl into a sterile glass vial.

  • Initial Dissolution: Add 8.0 mL of sterile 0.9% Saline (0.9% NaCl). Vortex until clear (usually <30 seconds).

  • pH Adjustment (The "Safety Check"):

    • Measure pH (likely ~2.5).

    • Add 0.1N NaOH dropwise while stirring.

    • Target pH: 6.0 – 7.0 .

    • Warning: Do not exceed pH 7.5, as the free base may precipitate depending on concentration.

  • Final Volume: Add sterile saline to bring total volume to 10.0 mL .

  • Sterilization: Pass through a 0.22 µm PES syringe filter into a sterile dosing vial.

  • Stability: Use fresh (within 24 hours). Store at 4°C.

In Vivo Administration Protocols

A. Dose Selection & Pharmacokinetics

Based on structural analogs (e.g., N-cyclobutyl-piperazines and A-349821), this compound exhibits high potency but moderate metabolic clearance.

  • Dose Range (Rat/Mouse): 1 – 10 mg/kg.

  • Route: Intraperitoneal (IP) or Per Oral (PO).

  • Pretreatment Time: 30–60 minutes prior to behavioral testing (Tmax is typically rapid for diazepanes).

B. Experimental Workflow: Cognitive Enhancement (Novel Object Recognition)

This protocol validates the compound's ability to reverse cognitive deficits or enhance memory retention via H3 antagonism.

  • Habituation (Day 1-2): Allow animals (C57BL/6 mice or Wistar rats) to explore the empty arena (10 min/day).

  • Training (Day 3):

    • Administer Vehicle or Compound (1, 3, 10 mg/kg IP) 30 min prior to trial.

    • Place animal in arena with two identical objects (A + A).

    • Record exploration time (Total > 20s required).

  • Retention Interval: Return animal to home cage for 24 hours.

  • Testing (Day 4):

    • Place animal in arena with one familiar object (A) and one novel object (B).

    • Record exploration time for 5 minutes.

  • Data Analysis: Calculate Discrimination Index (DI) =

    
    .
    
    • Success Criteria: Vehicle DI ≈ 0; Compound DI > 0.2 (Significant preference for Novel Object).

Visualizations

Diagram 1: Formulation & Safety Workflow

This workflow ensures the acidic salt is neutralized to prevent animal distress, which is a common confounder in behavioral assays.

FormulationWorkflow Start Raw Material (Dihydrochloride Salt) Dissolve Dissolve in 80% Final Vol Saline Start->Dissolve pH_Check Measure pH (Initial: ~2.0) Dissolve->pH_Check Adjust Titrate with 0.1N NaOH pH_Check->Adjust Too Acidic Target Target pH 6.0 - 7.0 Adjust->Target Dropwise Filter 0.22µm Filtration (Sterilization) Target->Filter QS to Vol Inject In Vivo Administration Filter->Inject

Caption: Critical formulation path ensuring physiological pH compatibility for IP/SC injection.

Diagram 2: Mechanism of Action (H3R Blockade)

Visualizing why this compound enhances cognition.

H3Mechanism Compound 1-(Cyclobutylmethyl)- 1,4-diazepane H3R Presynaptic H3 Autoreceptor Compound->H3R Antagonism Inhibition Blockade of Negative Feedback H3R->Inhibition Release Increased Neurotransmitter Release Inhibition->Release Histamine, ACh, DA Effects Cognitive Enhancement Wakefulness Release->Effects

Caption: Pharmacological cascade: H3R antagonism disinhibits neurotransmitter release in the PFC.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Animal Writhing/Distress Solution pH too low (<4.0).Re-check pH of stock; titrate with NaOH to neutral (pH 7).
Precipitation pH too high (>8.0) causing free base crash.Back-titrate with dilute HCl or discard and restart. Keep pH < 7.5.
Lack of Effect Rapid metabolic clearance (short T1/2).Switch to continuous infusion (osmotic pump) or increase dosing frequency (b.i.d.).
Sedation Off-target effect (e.g., GABA interaction).Verify selectivity; lower dose to <10 mg/kg.

References

  • Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology.[2][3] Link

  • Cowart, M., et al. (2005). Rotationally constrained 2,4-diamino-6-phenylpyrimidine H3 antagonists with improved pharmacokinetic properties. Journal of Medicinal Chemistry. (Describes the cyclobutyl-amine pharmacophore utility). Link

  • Hancock, A. A. (2006). The challenge of drug discovery of a GPCR target: Analysis of preclinical pharmacology of histamine H3 antagonists/inverse agonists. Biochemical Pharmacology.[3] Link

  • PubChem Compound Summary. (2023). 1-(Cyclobutylmethyl)piperazine dihydrochloride (Structural Analog).Link

Sources

Application Note: Safe Handling, Storage, and Assay Preparation for 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Structural Significance

1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride (CAS: 1803601-38-8) is a highly versatile synthetic building block featuring a substituted homopiperazine core. In modern drug discovery, the 1,4-diazepane (homopiperazine) scaffold is recognized as a privileged structure. It is frequently deployed as a [1]. Expanding the saturated ring from six to seven members introduces unique conformational flexibility, alters the pKa of the constituent nitrogen atoms, and significantly enhances the aqueous solubility of lipophilic drug candidates.

Derivatives of the 1,4-diazepane scaffold have been successfully utilized in the optimization of [2] and the development of novel proteasome inhibitors for hematological malignancies. Proper handling of this specific cyclobutylmethyl-substituted derivative is critical to maintaining stoichiometric fidelity during structure-activity relationship (SAR) profiling and in vitro assay preparation.

Physicochemical Profiling

To ensure accurate molar calculations and safe handling, researchers must account for the dihydrochloride salt form. The table below summarizes the critical quantitative data for this compound.

PropertyValue / Description
Chemical Name This compound
CAS Registry Number 1803601-38-8
Molecular Formula C₁₀H₂₀N₂ · 2HCl (C₁₀H₂₂Cl₂N₂)
Molecular Weight ~241.20 g/mol
Physical State Solid (Crystalline Powder)
Solubility Highly soluble in H₂O and DMSO
Hygroscopicity High (Deliquescent upon prolonged exposure)
GHS Hazard Profile Irritant (Skin, Eyes, Respiratory Tract)

The Mechanistic Imperative for Proper Handling (E-E-A-T)

The Causality of Salt Selection: The free base form of many aliphatic heterocycles, including 1,4-diazepanes, is often an oil or a low-melting solid that is highly susceptible to oxidative degradation. Formulating the compound as a dihydrochloride salt protonates both the tertiary and secondary amines, yielding a stable, highly crystalline powder that maximizes aqueous solubility.

The Trade-Off (Hygroscopicity): This stabilization introduces a critical handling vulnerability: extreme hygroscopicity. If the cold vial is opened immediately upon removal from 2-8°C storage, atmospheric moisture will rapidly condense on the powder. This water absorption artificially inflates the mass during weighing. Consequently, researchers will inadvertently prepare sub-stoichiometric concentrations, leading to false negatives in downstream biological assays. Furthermore, the localized dissolution of the powder in condensed moisture can accelerate hydrolytic degradation.

Standard Operating Procedure: Storage and Weighing

To mitigate moisture absorption and ensure accurate dosing, adhere to the following self-validating workflow.

G S1 1. Long-Term Storage (2-8°C, Desiccated) S2 2. Thermal Equilibration (30-60 mins to RT) S1->S2 Prevent condensation S3 3. Rapid Weighing (Minimize Moisture Exposure) S2->S3 Maintain stoichiometry S4 4. Solvent Addition (DMSO or Buffered H2O) S3->S4 Dissolution S5 5. pH Validation & Adjustment (Neutralize Released HCl) S4->S5 Prevent cellular toxicity S6 6. Downstream Application (Assay / Synthesis) S5->S6 Validated stock

Workflow for the safe handling and dissolution of hygroscopic dihydrochloride salts.

Step-by-Step Weighing Protocol
  • Thermal Equilibration: Remove the sealed vial from the desiccator (stored at 2-8°C). Do not open the vial. Allow it to equilibrate to room temperature for at least 30–60 minutes.

  • Environmental Control: If the ambient relative humidity exceeds 40%, perform the weighing inside a nitrogen-purged glove box or a controlled dry box.

  • Rapid Transfer: Tare your analytical balance with an anti-static weigh boat. Quickly transfer the desired mass of the powder, record the exact weight, and immediately reseal the source vial tightly.

  • Post-Use Storage: Backfill the source vial with an inert gas (Argon or Nitrogen) before returning it to the desiccator at 2-8°C.

Protocol: Preparation of In Vitro Stock Solutions

When preparing solutions for cell-based assays or biochemical screening, the dissociation of the dihydrochloride salt must be carefully managed.

Step 1: Solvent Selection

  • For Long-Term Storage: Use anhydrous DMSO (≥99.9% purity).

  • For Immediate Aqueous Use: Use a high-capacity biological buffer (e.g., 100 mM HEPES, pH 7.4) rather than unbuffered molecular biology grade water.

Step 2: Dissolution and Self-Validation Add the calculated volume of solvent directly to the pre-weighed powder to achieve the target molarity (e.g., 10 mM). Vortex vigorously for 30–60 seconds.

  • Self-Validation Check: Hold the vial against a dark background and illuminate it from the side. The solution must be completely optically clear. Any Tyndall scattering (a hazy beam of light) indicates incomplete dissolution (a micro-suspension), which will cause inconsistent dosing. Sonicate for 5 minutes if scattering is observed.

Step 3: pH Validation and Neutralization (Critical Step) Because the dissociation of the dihydrochloride salt releases two equivalents of protons, dissolving this compound in unbuffered media will drastically lower the pH.

  • Validation: Before introducing the compound to live cell cultures or sensitive enzyme assays, validate the pH of an aliquot using a micro-pH probe.

  • Adjustment: If the pH is acidic (pH < 7.0), titrate dropwise with 0.1 M NaOH until the pH reaches 7.2–7.4. Failure to neutralize the solution will result in off-target cytotoxicity due to acid stress, invalidating the assay results.

References

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, ACS Publications, 2022. URL:[Link]

  • Aryl 1,4-diazepane compounds as potent and selective CB2 agonists: optimization of drug-like properties and target independent parameters. Bioorganic & Medicinal Chemistry Letters, PubMed, 2011. URL:[Link]

Application Note: Preclinical Evaluation of 1,4-Diazepines as Anticonvulsant Agents

[1]

Executive Summary

The 1,4-benzodiazepines (BDZs) remain a cornerstone in the management of acute repetitive seizures and status epilepticus due to their rapid onset and potent allosteric modulation of GABA\textsubscript{A} receptors. However, the development of novel analogs requires rigorous characterization to balance potency with metabolic stability and side-effect profiles (sedation, tolerance).

This guide provides a standardized workflow for evaluating 1,4-diazepine candidates. It integrates chemical formulation strategies, radioligand binding assays for affinity determination, and the two "gold standard" in vivo models: Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) induced seizures.

Mechanism of Action & Structural Logic

1,4-Diazepines function as positive allosteric modulators (PAMs) of the GABA\textsubscript{A} receptor. Unlike direct agonists (e.g., GABA, muscimol), BDZs bind to a specific pocket at the interface of the




Mechanistic Cascade:

  • Binding: BDZ binds to the allosteric site (

    
    /
    
    
    interface).
  • Conformational Change: Increases the frequency of chloride (

    
    ) channel opening events in response to GABA.[1]
    
  • Hyperpolarization: Influx of

    
     hyperpolarizes the postsynaptic membrane, raising the seizure threshold.
    
Visualization: GABA signaling and BDZ Modulation

GABAA_MechanismGABAGABA (Neurotransmitter)ReceptorGABA-A Receptor(Alpha/Gamma Interface)GABA->Receptor  Agonist BindingBDZ1,4-Diazepine (Candidate)BDZ->Receptor  Allosteric ModulationChannelChloride ChannelOpening FrequencyReceptor->Channel  PotentiationIonFlowCl- InfluxChannel->IonFlowEffectNeuronal Hyperpolarization(Seizure Threshold Increased)IonFlow->Effect

Figure 1: Signal transduction pathway of 1,4-diazepines acting on the GABA-A receptor complex.[2]

Chemical Handling & Formulation

Critical Challenge: 1,4-diazepines are highly lipophilic (LogP ~2.5–4.0) and practically insoluble in water. Improper solubilization leads to precipitation upon injection, causing erratic bioavailability and false negatives in in vivo data.

Solubility Profile
SolventSolubility (approx.)Application
DMSO > 20 mg/mLStock solutions (store at -20°C)
Ethanol (95%) ~10 mg/mLIntermediate dilution
PEG 400 HighCo-solvent for in vivo vehicles
Saline (0.9%) InsolubleFinal diluent (requires surfactant)
Protocol: Preparation of Injection Vehicle

Target: 1 mg/mL solution for Intraperitoneal (i.p.) injection.[3] Vehicle Composition: 10% DMSO / 10% Tween 80 / 80% Saline.

  • Weighing: Accurately weigh the 1,4-diazepine powder into a glass vial.

  • Primary Solubilization: Add the calculated volume of DMSO (10% of final volume). Vortex vigorously until fully dissolved.[3] Note: If the compound does not dissolve here, do not proceed.

  • Surfactant Addition: Add Tween 80 (10% of final volume). Vortex to mix. The solution will appear viscous.

  • Aqueous Dilution: Slowly add warm (37°C) sterile saline (80% of final volume) dropwise while vortexing.

    • Checkpoint: The solution should be clear or slightly opalescent. If a white precipitate forms immediately, the compound concentration is too high; consider using a 50% PEG 400 / 50% Saline vehicle instead.

In Vitro Protocol: Radioligand Binding Assay

Before animal testing, affinity (

Materials
  • Source Tissue: Rat cortical membranes (rich in

    
     subunits) or HEK293 cells expressing recombinant GABA\textsubscript{A} (
    
    
    ).
  • Radioligand: [^3H]-Flumazenil (Specific Activity ~80 Ci/mmol).

  • Displacer: Diazepam (10

    
    M) for non-specific binding (NSB).[4]
    
  • Buffer: 50 mM Tris-HCl, pH 7.4 (4°C).

Step-by-Step Workflow
  • Preparation: Thaw membrane aliquots and homogenize in ice-cold Tris buffer. Dilute to ~100

    
    g protein/well.[4]
    
  • Plate Setup (96-well):

    • Total Binding (TB): Membrane + [^3H]-Flumazenil (1 nM) + Vehicle.[4]

    • Non-Specific Binding (NSB): Membrane + [^3H]-Flumazenil (1 nM) + Diazepam (10

      
      M).[4]
      
    • Test Sample: Membrane + [^3H]-Flumazenil (1 nM) + Test Compound (10^-9 to 10^-5 M).

  • Incubation: Incubate for 60 minutes at 4°C . (Low temperature prevents receptor degradation and ligand internalization).

  • Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding) using a cell harvester.

  • Washing: Wash filters

    
     with 3 mL ice-cold buffer.
    
  • Counting: Add scintillation cocktail and count in a beta-counter.

Data Analysis: Calculate





In Vivo Protocols: Seizure Models

Two models are required to characterize the spectrum of anticonvulsant activity.[5][6][7]

Maximal Electroshock (MES) Test

Purpose: Models generalized tonic-clonic (grand mal) seizures. Identifies agents that prevent seizure spread.[8] Animals: Male CD-1 mice (20–25 g).

Protocol:

  • Pre-treatment: Administer test compound (i.p.) at varying doses (e.g., 3, 10, 30 mg/kg). Wait for Time of Peak Effect (TPE), typically 30 min.

  • Anesthesia: Apply one drop of 0.5% tetracaine/saline to eyes (local anesthetic and electrolyte).

  • Shock Delivery: Apply corneal electrodes.[9] Deliver stimulus: 50 mA, 60 Hz, 0.2 seconds .

  • Observation: Immediately observe for the presence of Tonic Hindlimb Extension (THE) .

    • Protected: Animal does not display hindlimb extension > 90° relative to the body.

    • Not Protected: Full tonic extension occurs.

  • Endpoint: The primary endpoint is binary (Protection vs. No Protection).

Subcutaneous Pentylenetetrazol (scPTZ) Test

Purpose: Models absence (petit mal) or myoclonic seizures.[5] Identifies agents that raise seizure threshold. Animals: Male CD-1 mice (20–25 g).

Protocol:

  • Pre-treatment: Administer test compound (i.p.) 30 min prior to PTZ.

  • Challenge: Administer PTZ subcutaneously at 85 mg/kg (CD97 dose—convulsive dose for 97% of animals) into the loose skin of the neck.

  • Observation: Place animal in a clear plexiglass cage and observe for 30 minutes.

  • Scoring:

    • Latency to Clonic Seizure: Time to first episode of clonic spasms (forelimb clonus) lasting > 3 sec.

    • Latency to Tonic Seizure: Time to full tonic extension.

  • Endpoint: A compound is considered effective if it significantly prolongs the latency to seizure or completely prevents seizures within the 30-minute window.

Visualization: Experimental Workflow

Workflowcluster_InVitroIn Vitro Screeningcluster_InVivoIn Vivo EfficacyCompoundNew 1,4-DiazepineSolubilityFormulation(DMSO/Tween/Saline)Compound->SolubilityBinding[3H]-Flumazenil Binding(Determine Ki)Solubility->BindingMESMES Test(Tonic-Clonic Model)Binding->MESIf Ki < 100 nMPTZscPTZ Test(Absence Model)Binding->PTZIf Ki < 100 nM

Figure 2: Decision tree for progressing a compound from synthesis to in vivo validation.

Data Interpretation & Troubleshooting

Calculating ED50

For MES and PTZ (binary protection data), use Probit analysis to calculate the ED50 (Effective Dose protecting 50% of animals).

Troubleshooting Guide
  • High Variability in In Vivo Data:

    • Cause: Inconsistent i.p. injection or precipitation of compound in the peritoneum.

    • Fix: Re-verify solubility in the vehicle. Ensure injection volume is consistent (10 mL/kg).

  • Low Binding Affinity but High In Vivo Potency:

    • Cause: Active metabolites. 1,4-diazepines often metabolize into active forms (e.g., Diazepam

      
       Desmethyldiazepam).
      
    • Fix: Perform LC-MS/MS on plasma samples to identify metabolites.

  • Sedation vs. Anticonvulsant Activity:

    • Check: Always perform a Rotarod test alongside seizure models. A good candidate must have a high Protective Index (PI) , calculated as

      
       (Rotarod) / 
      
      
      (Seizure).

References

  • Mechanism of Action: Costa, E., et al. (1975). "Mechanism of action of benzodiazepines on GABAA receptors." Nature. Link

  • Structure-Activity Relationships: Mohsin, N. A., & Qadir, M. I. (2015).[2] "Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines." Open Journal of Chemistry. Link

  • MES Protocol Details: White, H. S., et al. (1995). "The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models." Italian Journal of Neurological Sciences. Link

  • Binding Assay Protocol: BenchChem Application Note. "Application Notes and Protocols for Radioligand Binding Assays." Link

  • PTZ Model Validation: Löscher, W. (2017). "Animal models of seizures and epilepsy: past, present, and future role for the discovery of antiseizure drugs." Neurochemical Research. Link

  • Diazepam Solubility & Vehicle: "Diazepam Injection Protocol and Formulation." U.S. Pharmacist, 2012.[10] Link

Troubleshooting & Optimization

1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride

Product Category: Heterocyclic Building Blocks / Secondary Amines Target Audience: Medicinal Chemists, Process Chemists, Structural Biologists[1]

Executive Technical Summary

This compound is a specialized heterocyclic building block commonly employed in the synthesis of GPCR ligands (e.g., Histamine H3 antagonists) and CNS-active agents.[1][2]

  • Chemical Nature: It is the dihydrochloride salt of a 1,4-diazepane ring mono-substituted with a cyclobutylmethyl group.[1][2][3]

  • Critical Feature: The molecule contains two basic nitrogen centers. The N-1 position is alkylated (tertiary amine), while the N-4 position is unsubstituted (secondary amine).[1][2]

  • Salt Stoichiometry: The "dihydrochloride" (2HCl) designation indicates both nitrogen centers are protonated, rendering the solid highly polar, water-soluble, and significantly more stable to oxidation than its free base counterpart.[1]

Solubility & Handling Troubleshooting

Q: Why is the compound insoluble in Dichloromethane (DCM) or Ethyl Acetate?

A: As a dihydrochloride salt, the ionic lattice energy is too high to be overcome by non-polar or moderately polar organic solvents like DCM, diethyl ether, or ethyl acetate.

  • The Fix: You must perform a Free-Basing Protocol (see Section 4) to convert the salt into the neutral amine if you require solubility in organic solvents for nucleophilic substitution or coupling reactions.

Q: I observed the powder turning into a sticky gum after weighing. Is it degraded?

A: Likely not degraded, but deliquesced . Diazepane salts are hygroscopic.

  • Mechanism: The protonated amine sites coordinate avidly with atmospheric water vapor.

  • Impact: The chemical integrity is usually intact, but the molecular weight calculation is now invalid due to excess water mass.

  • Recovery: Lyophilize (freeze-dry) the material from water to restore the powder form.[1] Do not heat-dry in an oven, as this may promote oxidation of the secondary amine.[1]

Q: What is the best solvent for stock solutions?

A:

  • Biological Assays: Water or PBS (pH < 7). The salt is highly soluble (>50 mM) in aqueous media.

  • Chemical Synthesis: DMSO or Methanol .

  • Avoid: Acetone or aldehydes, which can react with the secondary amine to form imines/enamines (if the salt partially dissociates or if a base is present).

Stability & Storage Guidelines

ParameterRecommendationTechnical Rationale
Storage Temp -20°C (Long-term)Slows oxidative degradation of the secondary amine.[1][2]
Atmosphere Inert Gas (Argon/N2)Prevents formation of carbamates (reaction with CO2) and N-oxides.
Desiccation RequiredPrevents hydrolysis and deliquescence (hygroscopicity).
Freeze-Thaw MinimizeRepeated cycling induces condensation, accelerating degradation.[1]

Experimental Protocols

Protocol A: Solubility Decision Tree

Use this logic flow to select the correct solvent system for your application.

SolubilityFlow Start Start: Select Solvent AppType Application Type? Start->AppType Bio Biological Assay (Cell/Enzyme) AppType->Bio In Vitro Chem Chemical Synthesis (Reaction) AppType->Chem Synthesis BioSolv Use Water or PBS (pH < 7.4) Bio->BioSolv RxnType Reaction Condition? Chem->RxnType Polar Polar/Protic (e.g. Hydrogenation) RxnType->Polar NonPolar Non-Polar/Aprotic (e.g. Alkylation in DCM) RxnType->NonPolar UseMeOH Use Methanol or DMSO (Direct Use) Polar->UseMeOH FreeBase REQUIRED: Convert to Free Base (See Protocol B) NonPolar->FreeBase

Figure 1: Decision matrix for solvent selection based on experimental intent.

Protocol B: Conversion to Free Base (Desalting)

Context: Required when using the compound as a nucleophile in organic solvents (e.g., DCM, THF).

  • Dissolution: Dissolve the dihydrochloride salt in a minimum volume of Water (e.g., 1 g in 5-10 mL).[1]

  • Basification: Slowly add 2M NaOH or saturated Na2CO3 while stirring until pH > 12.

    • Note: The solution may become cloudy as the free base oils out.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Chloroform .

    • Tip: Do not use Ether; diazepanes are often too polar for efficient extraction into ether.

  • Drying: Dry the combined organic layers over anhydrous Na2SO4 .

  • Concentration: Filter and concentrate in vacuo to yield the free base oil.

    • Warning: Use immediately. The free secondary amine is prone to absorbing CO2 from the air to form a carbamate salt.

Mechanistic Insight: The "Diazepane Trap"

Researchers often encounter low yields when using this building block in amidation reactions (e.g., EDC/NHS coupling).

The Cause: The N-4 secondary amine is less sterically hindered than the N-1 substituted nitrogen, but in the dihydrochloride form, it is non-nucleophilic.[1][2] The Trap: If you use a weak base (like TEA or DIPEA) in a 1:1 equivalent, you may only deprotonate the more acidic proton, potentially leaving the nucleophilic site protonated or forming an internal hydrogen-bond network that reduces reactivity.[1] The Solution: Ensure you use at least 3-4 equivalents of base (DIPEA) to fully liberate the nucleophilic secondary amine, or perform the Free-Basing Protocol B beforehand.[1][2]

FreeBaseMech Salt Dihydrochloride Salt (2HCl) Non-Nucleophilic Free Free Base (Reactive Nucleophile) Salt->Free Deprotonation (pH > 12) Base Base (NaOH/DIPEA) Base->Free Oxide N-Oxide / Carbamate (Degradation Product) Free->Oxide O2 / CO2 Exposure (Storage Issue)

Figure 2: Transition from stable salt to reactive free base and potential degradation pathways.[1][2]

References

  • PubChem. 1-(1,4-Diazepan-1-yl)cyclobutane-1-carboxylic acid dihydrochloride (Analog Structure & Properties). National Library of Medicine. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1-(Cyclobutylmethyl)-1,4-diazepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(Cyclobutylmethyl)-1,4-diazepane Dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yield.

I. Synthesis Overview & Key Challenges

The synthesis of 1-(Cyclobutylmethyl)-1,4-diazepane typically proceeds via a reductive amination reaction between 1,4-diazepane and cyclobutanecarboxaldehyde. This is followed by the formation of the dihydrochloride salt. While seemingly straightforward, this synthesis presents several challenges that can impact the final yield and purity of the product. These include the potential for over-alkylation, the formation of side products, and difficulties in purification. This guide will address these issues in detail.

Reaction Scheme:

Reaction_Scheme 1,4-Diazepane 1,4-Diazepane Intermediate_Imine Intermediate Imine/Iminium ion 1,4-Diazepane->Intermediate_Imine + Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde->Intermediate_Imine Product_Free_Base 1-(Cyclobutylmethyl)-1,4-diazepane Intermediate_Imine->Product_Free_Base Reducing Agent (e.g., NaBH(OAc)₃) Final_Product 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride Product_Free_Base->Final_Product + 2 HCl

Caption: General reaction scheme for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 1-(Cyclobutylmethyl)-1,4-diazepane?

A1: The most prevalent and efficient method is the reductive amination of 1,4-diazepane with cyclobutanecarboxaldehyde. This one-pot reaction involves the formation of an intermediate imine or iminium ion, which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agents are suitable for this reaction?

A2: Several reducing agents can be employed. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its mildness and selectivity for imines over aldehydes. Other options include sodium cyanoborohydride (NaBH₃CN) and, with careful control of reaction conditions, sodium borohydride (NaBH₄).

Q3: What are the expected yields for this synthesis?

A3: While specific yields for this exact compound are not widely published, similar reductive amination reactions to form substituted 1,4-diazepanes can range from moderate to good, typically in the 40-70% range after purification. Yields are highly dependent on the optimization of reaction conditions.

Q4: How is the dihydrochloride salt formed?

A4: The dihydrochloride salt is typically formed by dissolving the purified free base of 1-(Cyclobutylmethyl)-1,4-diazepane in a suitable solvent (e.g., diethyl ether, isopropanol) and adding a solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl). The salt then precipitates out of the solution and can be collected by filtration.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Formation

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows primarily unreacted starting materials (1,4-diazepane and cyclobutanecarboxaldehyde).

  • Minimal or no peak corresponding to the mass of the desired product is observed.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inefficient Imine Formation The initial condensation between the amine and aldehyde is an equilibrium process. If the equilibrium is not driven towards the imine, the subsequent reduction cannot occur.- Remove Water: Use a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) in the reaction mixture. - Adjust pH: A slightly acidic medium (pH 4-6) can catalyze imine formation. A small amount of acetic acid can be added.
Inactive Reducing Agent The reducing agent may have degraded due to improper storage or handling, especially if it is hygroscopic.- Use Fresh Reagent: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. - Check Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the reducing agent.
Inappropriate Solvent The solvent must be compatible with all reagents and facilitate both imine formation and reduction.- Recommended Solvents: Dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used and effective.
Low Reaction Temperature The reaction may be too slow at low temperatures.- Optimize Temperature: While the initial addition of reagents may be done at 0 °C to control exotherms, the reaction is typically stirred at room temperature for several hours to overnight.
Problem 2: Formation of Multiple Products (Low Purity)

Symptoms:

  • TLC plate shows multiple spots in addition to the desired product.

  • LC-MS analysis reveals several peaks with different mass-to-charge ratios.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Over-alkylation (Dialkylation) The product, a secondary amine, can react with another molecule of cyclobutanecarboxaldehyde and the reducing agent to form a tertiary amine.- Control Stoichiometry: Use a slight excess of the 1,4-diazepane relative to the cyclobutanecarboxaldehyde (e.g., 1.1:1). - Slow Aldehyde Addition: Add the aldehyde slowly to the reaction mixture containing the diazepine to maintain a low concentration of the aldehyde.
Side Reactions of the Aldehyde Cyclobutanecarboxaldehyde can potentially undergo self-condensation or other side reactions under certain conditions.- Maintain a Non-basic pH: Avoid basic conditions which can promote aldol-type reactions. - Use a Selective Reducing Agent: NaBH(OAc)₃ is less likely to reduce the aldehyde starting material compared to stronger reducing agents like NaBH₄.
Impure Starting Materials Impurities in the 1,4-diazepane or cyclobutanecarboxaldehyde can lead to the formation of unexpected byproducts.- Verify Purity: Ensure the purity of your starting materials by NMR or GC-MS before starting the reaction. Purify if necessary.
Problem 3: Difficulty in Product Isolation and Purification

Symptoms:

  • The product is difficult to extract from the aqueous phase after workup.

  • The product streaks on the silica gel column during chromatography.

  • The final dihydrochloride salt is oily or does not precipitate.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Product is Water-Soluble as a Free Base The free base of 1-(Cyclobutylmethyl)-1,4-diazepane may have some solubility in water, leading to losses during aqueous workup.- Adjust pH of Aqueous Layer: Before extraction, basify the aqueous layer to a pH > 10 with NaOH or K₂CO₃ to ensure the product is in its free base form and less water-soluble. - Use a More Polar Extraction Solvent: If extraction with DCM or ethyl acetate is inefficient, try a mixture of DCM and isopropanol. - Brine Wash: Wash the organic extracts with brine to remove excess water.
Interaction with Silica Gel The basic nitrogen atoms in the product can interact strongly with the acidic silica gel, causing streaking and poor separation.- Deactivate Silica Gel: Pre-treat the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) or use a plug of basic alumina at the top of the column. - Use an Appropriate Eluent System: A gradient of methanol in dichloromethane (DCM) is often effective. Start with a low percentage of methanol and gradually increase the polarity.
Impurities Preventing Crystallization Residual impurities or solvent can inhibit the crystallization of the dihydrochloride salt.- Ensure High Purity of the Free Base: The free base should be of high purity before attempting salt formation. Repeat chromatography if necessary. - Use Anhydrous Conditions: Ensure all solvents and glassware are dry for the salt formation step. - Solvent Selection for Precipitation: Diethyl ether is a good choice for precipitating the hydrochloride salt. If it remains an oil, try triturating with fresh, cold ether or a mixture of ether and hexane.

IV. Experimental Protocols

A. Synthesis of 1-(Cyclobutylmethyl)-1,4-diazepane (Free Base)
  • To a round-bottom flask under a nitrogen atmosphere, add 1,4-diazepane (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, 10 mL per mmol of diazepine).

  • Cool the mixture to 0 °C in an ice bath.

  • Add cyclobutanecarboxaldehyde (0.95 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: a gradient of 0-10% methanol in dichloromethane, with 0.5% triethylamine added to the eluent mixture).

B. Formation of this compound
  • Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

  • To this solution, slowly add a 2.0 M solution of HCl in diethyl ether (2.2 equivalents) with stirring.

  • A white precipitate should form. If no precipitate forms, you can try cooling the solution or adding a non-polar co-solvent like hexane to induce precipitation.

  • Stir the resulting suspension for 30-60 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final dihydrochloride salt.

V. Data Presentation

Table 1: Reagent Stoichiometry and Properties
Reagent Molar Mass ( g/mol ) Equivalents Density (g/mL) Boiling Point (°C)
1,4-Diazepane100.161.0 - 1.1~0.96171-172
Cyclobutanecarboxaldehyde84.120.95 - 1.0~0.92116-117
Sodium Triacetoxyborohydride211.941.2 - 1.5N/ADecomposes
Hydrochloric Acid (2M in Ether)36.462.2~0.8N/A
Table 2: Physicochemical Properties of Analagous Compounds
Property 1-(Cyclohexylmethyl)-1,4-diazepane 1-cyclobutyl-6-methyl-1,4-diazepane (Predicted)
Molecular Formula C₁₂H₂₄N₂C₁₀H₂₀N₂
Molecular Weight 196.33168.28
LogP 1.8621.3
Topological Polar Surface Area (TPSA) 15.27 Ų15.27 Ų

VI. Visualization of Troubleshooting Logic

Troubleshooting_Logic cluster_synthesis Synthesis Troubleshooting cluster_low_yield Low Yield Causes cluster_multiple_products Multiple Products Causes cluster_isolation Isolation Issues Causes Start Reaction Outcome Low_Yield Low Yield / No Product Start->Low_Yield Check TLC/LC-MS Multiple_Products Multiple Products / Low Purity Start->Multiple_Products Check TLC/LC-MS Isolation_Issues Isolation / Purification Issues Start->Isolation_Issues During Workup/Purification Inactive_Reagents Inactive Reagents? Low_Yield->Inactive_Reagents Inefficient_Imine Inefficient Imine Formation? Low_Yield->Inefficient_Imine Wrong_Conditions Incorrect Conditions? Low_Yield->Wrong_Conditions Over_alkylation Over-alkylation? Multiple_Products->Over_alkylation Side_Reactions Aldehyde Side Reactions? Multiple_Products->Side_Reactions Impure_Starting_Materials_MP Impure Starting Materials? Multiple_Products->Impure_Starting_Materials_MP Water_Solubility Product Water Soluble? Isolation_Issues->Water_Solubility Silica_Interaction Interaction with Silica? Isolation_Issues->Silica_Interaction Crystallization_Fail Salt Crystallization Fails? Isolation_Issues->Crystallization_Fail

Caption: A flowchart illustrating the logical progression for troubleshooting common issues in the synthesis.

VII. References

  • PubChem. 1-cyclobutyl-6-methyl-1,4-diazepane. Available at: [Link].

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link].

  • PMC. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Available at: [Link].

  • RSC.org. 1H- and 13C-NMR for. Available at: [Link].

  • PMC. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link].

  • ResearchGate. 1,4‐Diazepane Ring‐Based Systems | Request PDF. Available at: [Link].

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link].

  • SciSpace. Synthesis and characterization of some 1,4-diazepin es derivatives. Available at: [Link].

  • International Journal of Pharmaceutical and Chemical Sciences. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Available at: [Link].

  • Organic Chemistry Portal. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Available at: [Link].

  • RSC Publishing. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. Available at: [Link].

  • PMC. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Available at: [Link].

  • Pharmaceutical Sciences. Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Available at: [Link].

  • JOCPR. Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Available at: [Link].

  • ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF. Available at: [Link].

  • MDPI. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][3]diazepines, and Their Cytotoxic Activity. Available at: [Link].

  • Grover Group. Publications. Available at: [Link].

  • PubChem. 1-Phenyl-1,4-diazepane. Available at: [Link].

  • PMC. Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. Available at: [Link].

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Available at: [Link].

  • PubMed. Isolation, characterization, and purification to homogeneity of an endogenous polypeptide with agonistic action on benzodiazepine receptors. Available at: [Link].

  • ResearchGate. Handbook of Solubility Data for Pharmaceuticals. Available at: [Link].

  • Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link].

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Troubleshooting experimental variability with 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: A Guide to 1-(Cyclobutylmethyl)-1,4-diazepane Dihydrochloride

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with this compound. The following content addresses common and specific challenges encountered during experimental procedures, providing not only solutions but also the underlying scientific rationale to empower your research decisions. Our goal is to help you mitigate experimental variability and ensure the reliability of your results.

Section 1: Compound Identity & Physicochemical Properties

This section covers the fundamental properties of the compound. A clear understanding of these characteristics is the first step in successful experimental design.

Q1: What are the fundamental chemical identifiers and properties of this compound?

Answer: 1-(Cyclobutylmethyl)-1,4-diazepane is a substituted diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. The dihydrochloride salt form is typically supplied to enhance solubility and stability.

PropertyDataSource
Molecular Formula C₁₀H₂₀N₂ · 2HClN/A
Molecular Weight 241.20 g/mol N/A
Appearance Typically a white to off-white solid[1][2]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[1][3][1][3]
Stability Stable under recommended storage conditions. Avoid moisture.[1][1]
Incompatibilities Strong oxidizing agents.[1][2][1][2]

Note: Specific properties like melting point and exact solubility may vary slightly between batches and suppliers. Always refer to the lot-specific Certificate of Analysis (CoA).

Section 2: Handling and Preparation of Stock Solutions

Proper handling and solution preparation are critical to obtaining reproducible results. Errors at this stage are a primary source of experimental variability.

Q2: How should I properly store and handle the solid form of the compound?

Answer: Due to its dihydrochloride salt nature, the compound is potentially hygroscopic (tending to absorb moisture from the air).

  • Upon Receipt: Store the container in a desiccator, especially after opening.

  • Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Weigh the required amount quickly and tightly reseal the container.

  • General Handling: Use personal protective equipment (gloves, safety glasses). Handle in a well-ventilated area or under a chemical fume hood.[1][2][3]

The causality here is straightforward: absorption of water will change the mass of the compound, leading to inaccurately prepared stock solutions with lower-than-intended concentrations.

Q3: I am having difficulty dissolving the compound for my aqueous-based assay. What is the recommended procedure for preparing a stock solution?

Answer: While the dihydrochloride salt is intended to improve aqueous solubility, the organic scaffold (cyclobutylmethyl group) imparts hydrophobicity. This can lead to challenges in achieving high concentrations in purely aqueous buffers.

A common starting point for a stock solution is 10 mM. Do not assume direct solubility in your final assay buffer. It is best practice to prepare a high-concentration stock in an appropriate solvent and then dilute it into your experimental medium.

Step-by-Step Protocol: Preparation of a 10 mM Stock Solution

  • Solvent Selection: Start with sterile, deionized water or a common buffer like PBS. If solubility is limited, a co-solvent may be necessary. Dimethyl sulfoxide (DMSO) is a common choice, but always check its compatibility with your specific assay.

  • Weighing: Accurately weigh out 2.412 mg of this compound (for 1 mL of a 10 mM solution).

  • Dissolution:

    • Add the solid to a sterile microcentrifuge tube or vial.

    • Add a portion of the solvent (e.g., 800 µL of water).

    • Vortex thoroughly for 1-2 minutes.

    • If the solid has not fully dissolved, sonication in a water bath for 5-10 minutes can be effective.

    • Visually inspect the solution against a dark background to ensure no particulates are visible.

  • Final Volume: Once fully dissolved, add solvent to reach the final volume of 1 mL.

  • Sterilization & Storage:

    • Filter the stock solution through a 0.22 µm syringe filter to sterilize and remove any micro-particulates.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]

    • Store aliquots at -20°C or -80°C for long-term stability.[4]

G cluster_prep Stock Solution Preparation Workflow start Start: Weigh Compound add_solvent Add 80% of Final Solvent Volume start->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve check_sol Visually Inspect for Clarity dissolve->check_sol top_up Add Solvent to Final Volume check_sol->top_up Completely Dissolved troubleshoot Troubleshoot: Add Co-Solvent (e.g., DMSO) check_sol->troubleshoot Particulates Remain filter Sterile Filter (0.22 µm) top_up->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store troubleshoot->dissolve

Caption: Workflow for preparing a validated stock solution.

Section 3: Troubleshooting Experimental Variability

Inconsistent results are a significant challenge in research. This section provides a logical framework for diagnosing and resolving these issues.

Q4: My experimental results are inconsistent between assays performed on different days. What are the likely causes?

Answer: Inter-assay variability often points to the instability of a key reagent or inconsistencies in protocol execution. For this compound, the primary suspects are compound integrity and concentration accuracy.

Use the following decision tree to diagnose the problem:

G cluster_investigation Troubleshooting Pathway cluster_stock_issue Stock Solution Issues cluster_assay_issue Assay Condition Issues start Inconsistent Results Observed check_stock Is the stock solution from a single, validated batch? start->check_stock prep_new Prepare a fresh stock solution from solid. check_stock->prep_new No / Unsure check_storage Review storage conditions (freeze-thaw cycles, temperature). check_stock->check_storage check_stability Is the compound stable in the assay buffer and conditions? check_stock->check_stability Yes validate_conc Validate concentration via UV-Vis or HPLC. prep_new->validate_conc validate_conc->check_stability run_stability Perform time-course stability study (e.g., HPLC). check_stability->run_stability No / Unsure check_interaction Could the compound interact with other assay components? check_stability->check_interaction Yes end_solution Problem Resolved run_stability->end_solution check_ph Check pH of all buffers and reagents. check_interaction->check_ph check_ph->end_solution

Caption: Decision tree for troubleshooting experimental inconsistency.

Causality Explained:

  • Stock Solution Integrity: Repeated freeze-thaw cycles can cause precipitation or degradation of the compound.[4] Preparing fresh or using single-use aliquots eliminates this variable.

  • Assay Buffer Stability: The pH of your assay buffer is critical. As a dihydrochloride salt, the compound is acidic. Adding it to a poorly buffered solution could locally alter the pH and affect either the compound's stability or the biological system you are studying. Many 1,4-diazepine derivatives are susceptible to hydrolysis, especially at acidic or alkaline pH.[5]

Q5: I suspect my compound is degrading in the assay buffer over the course of a multi-hour experiment. How can I confirm this?

Answer: You can perform a simple time-course stability study using High-Performance Liquid Chromatography (HPLC). This will directly measure the concentration of the parent compound over time.

Step-by-Step Protocol: HPLC-Based Stability Assessment

  • Preparation:

    • Prepare your complete assay buffer, including all components except for the cells or target enzyme.

    • Spike the buffer with this compound to the final working concentration.

    • Prepare a "Time 0" control sample by immediately taking an aliquot of the spiked buffer and quenching it (e.g., by adding an equal volume of acetonitrile or methanol) to stop any degradation. Store this sample at 4°C.

  • Incubation:

    • Incubate the remaining spiked buffer under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).

  • Time Points:

    • At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot and quench it in the same manner as the "Time 0" sample.

  • Analysis:

    • Analyze all quenched samples by a suitable HPLC method. A reverse-phase C18 column with a simple water/acetonitrile mobile phase (containing 0.1% TFA or formic acid) and UV detection is a good starting point.[6][7]

  • Interpretation:

    • Integrate the peak area of the parent compound for each time point.

    • Compare the peak area at each time point to the "Time 0" sample. A significant decrease (>10-15%) in peak area over the experimental duration indicates instability.

This self-validating system provides direct, quantitative evidence of compound stability under your specific experimental conditions.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What analytical methods are suitable for this compound?

    • A: For identity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard.[8] For quantification and purity assessment, HPLC-UV or HPLC-MS are the methods of choice.[6][9]

  • Q: The compound is a dihydrochloride salt. Do I need to adjust the pH of my stock solution?

    • A: Generally, no. The purpose of the salt is to aid dissolution. The high concentration of the stock solution will be diluted significantly into your final assay medium, which should be sufficiently buffered to maintain the desired pH. However, if your assay is extremely sensitive to minor pH changes, consider preparing the stock in an unbuffered solvent like water or DMSO and verifying the final assay pH after dilution.

  • Q: Are there known metabolic liabilities for 1,4-diazepane scaffolds?

    • A: Yes, the 1,4-diazepane core can be susceptible to metabolism. Studies on related compounds have focused on improving metabolic stability, suggesting that this scaffold can be a target for drug-metabolizing enzymes.[10] If you are performing in vivo or cell-based experiments with metabolic activity, be aware that the compound could be modified or cleared over time.

References

  • Safety Data Sheet. (2024, December 19). Fluorochem Ltd.
  • SAFETY DATA SHEET. (2009, August 25). Fisher Scientific.
  • MATERIAL SAFETY D
  • Aldrich - I1308 - SAFETY DATA SHEET. (2025, September 23). MilliporeSigma.
  • Safety D
  • 1-(Cyclohexylmethyl)-1,4-diazepane. (n.d.). ChemScene.
  • Uddin, M. N., Samanidou, V. F., & Papadoyannis, I. N. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Pharmaceutica Analytica Acta, 5(6).
  • 1-(cyclohexylmethyl)-1,4-diazepane. (n.d.). Santa Cruz Biotechnology.
  • Gagou, F., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry.
  • Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. (n.d.).
  • Bansal, R., & Kumar, S. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 14(6), 789-807.
  • Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. (2025). Benchchem.
  • Bouasla, R., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 319-328.
  • Loftsson, T. (2021). 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. Journal of Drug Delivery Science and Technology, 66, 102936.
  • de la Torre, F., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][1][11]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11924–11933.

  • Szewczyk, J. R., et al. (2010). A concise synthesis of 1,4-dihydro-[1][11]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry, 18(5), 2014-2022.

  • Khan, M. I., et al. (2012). Stability study of six 1,4-benzodiazepines in bio-fluids stored at-20°C. Journal of the Chemical Society of Pakistan, 34(4), 932-940.
  • Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under International Control. (2012).
  • Cvijić, S., et al. (2013). The solubility - intrinsic dissolution rate of diazepam and inclusion complexes diazepam with 2-hydroxypropyl-β-cyclodextrin. Journal of Pharmaceutical Sciences, 102(8), 2686-2695.
  • Bansal, R., & Kumar, S. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 14(6).
  • Synthesis and characterization of some 1,4-diazepines deriv
  • Jouyban, A. (2021). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 27(1), 1-13.
  • Nalikezhathu, A., et al. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters, 25(10), 1754–1759.
  • Theoretical study of 1, 4-diazepines synthesis: The reaction mechanism and tautomerism in gas phase and in solution. (n.d.).
  • Expedite Protocol for Construction of Chiral Regioselectively N-Protected Monosubstituted Piperazine, 1,4-Diazepane, and 1,4-Diazocane Building Blocks. (2009). The Journal of Organic Chemistry.
  • (R)-1-Boc-2-methyl-[1][11]diazepane. (n.d.). MilliporeSigma.

  • Khan, M. I., et al. (2012). Stability Study of Six 1,4-Benzodiazepines in Bio-fluids Stored at -20oC. Songklanakarin Journal of Science and Technology, 34(4).
  • 1H-1,4-Benzodiazepine. (n.d.).
  • 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. (2021). Journal of Drug Delivery Science and Technology.
  • Adam, J. M., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016.
  • 1-Benzyl-5-methyl-1,4-diazepane, (R)-. (n.d.). precisionFDA.
  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. (2025, July 16). UWSpace.
  • 1-cyclobutyl-6-methyl-1,4-diazepane (C10H20N2). (n.d.). PubChemLite.
  • (S)-1-BOC-2-METHYL-[1][11]DIAZEPANE. (2025, September 29). ChemicalBook.

Sources

Tech-Hub Resolution Center: Purification of 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for synthetic and medicinal chemists. The isolation and purification of cyclic diamines, specifically 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride, presents a unique set of physicochemical challenges. The amphiphilic nature of the cyclobutylmethyl group combined with the highly polar, basic 1,4-diazepane core often results in severe chromatographic streaking, poor aqueous extraction recoveries, and extreme hygroscopicity during salt formation.

This guide provides causality-driven troubleshooting, validated methodologies, and structural workflows to ensure high-purity isolation.

I. Mechanistic Workflow for Isolation and Purification

The following pathway illustrates the optimized logic for bypassing standard silica-induced degradation and moisture-driven gumming of the dihydrochloride salt.

G A Crude Reaction Mixture (Free Base + Di-alkylated Impurity) B Aqueous Workup (pH > 12, NaCl Salting Out) A->B Extract with DCM/n-BuOH C SCX Chromatography (Strong Cation Exchange) B->C Organic Layer D Purified Free Base (Viscous Oil) C->D Wash with MeOH, Elute with NH3/MeOH E Anhydrous HCl Addition (in Dioxane/Diethyl Ether) D->E Dissolve in dry solvent F Trituration & Filtration (Under N2/Ar Atmosphere) E->F Induce Precipitation G 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride (Solid) F->G Dry in vacuo

Workflow for the isolation of this compound.

II. Troubleshooting & FAQs

Q1: Why does my product streak heavily on standard silica gel, and how can I separate the mono-alkylated product from the di-alkylated impurity?

Causality & Solution: 1,4-diazepane contains two secondary/tertiary amine nitrogen atoms. These basic sites interact strongly with the acidic silanol groups (


) on standard normal-phase silica gel, causing severe tailing and irreversible adsorption. Furthermore, the synthesis typically yields a mixture of unreacted 1,4-diazepane, the desired mono-alkylated 1-(cyclobutylmethyl)-1,4-diazepane, and the di-alkylated byproduct.
To resolve this, abandon standard silica. Instead, utilize Strong Cation Exchange (SCX) chromatography [1]. SCX resin traps basic amines. You can wash away neutral or lipophilic non-basic impurities with methanol, and then selectively elute the amines using a methanolic ammonia solution (

in MeOH). If separation of the mono- vs. di-alkylated species is still required, use Basic Alumina chromatography with a gradient of EtOAc in hexane, which prevents silanol-amine binding[2].
Q2: During the final step, the dihydrochloride salt forms a sticky gum or oil instead of a crystalline solid. What is causing this?

Causality & Solution: Dihydrochloride salts of aliphatic and cyclic diamines are notoriously hygroscopic[3]. When exposed to ambient humidity, the salt absorbs moisture from the air, causing local dissolution and the formation of a syrup or gum[2]. Additionally, using aqueous HCl or solvents that have absorbed water will prevent crystallization. To fix this:

  • Strict Anhydrous Conditions: Use only anhydrous hydrogen chloride solutions (e.g.,

    
     HCl in dioxane or 
    
    
    
    HCl in diethyl ether)[2].
  • Anti-Solvent Trituration: If an oil forms, triturate (vigorously stir) the oil with a non-polar, anhydrous anti-solvent like pentane or diethyl ether to force the displacement of trapped polar solvents and induce lattice formation[3].

  • Inert Atmosphere: Perform all filtrations and vacuum drying under a blanket of dry Nitrogen or Argon[3].

Q3: My yield is exceptionally low after the aqueous workup of the free base. Where is the product going?

Causality & Solution: 1-(Cyclobutylmethyl)-1,4-diazepane is highly water-soluble in its protonated state. The pKa values of the two nitrogens in the diazepane ring are approximately 10.5 and 6.5. If your aqueous phase is at pH 8-9, the molecule is still partially protonated and will partition into the water layer rather than your organic solvent. To fix this: Adjust the aqueous phase to pH > 12 using


 to ensure both nitrogens are fully deprotonated. Furthermore, saturate the aqueous layer with 

(salting out) to decrease the solubility of the free base in water, and extract with a slightly polar organic solvent mixture, such as Dichloromethane (DCM) containing

1-butanol or isopropanol.

III. Quantitative Data: Purification Strategy Comparison

To optimize your throughput, refer to the following empirical data comparing different purification matrices for 1,4-diazepane derivatives.

Purification MethodStationary PhaseEluent SystemTypical PurityYield RecoveryCausality / Notes
Standard Normal Phase Silica Gel (60 Å)

/

(9:1)


Severe streaking; irreversible binding to acidic silanols. Not recommended.
Modified Normal Phase Silica Gel (60 Å)

/

/



Triethylamine caps silanols, improving elution, but requires extensive drying to remove

traces.
Basic Alumina Aluminum Oxide (pH ~9-10)Hexane /

(Gradient)


Excellent for separating mono-alkylated from di-alkylated species without amine modifiers[2].
Ion Exchange (SCX) Sulfonic Acid ResinWash:

Elute:

in



Highly specific for basic amines. Rapid, scalable, and eliminates neutral impurities[1].

IV. Validated Experimental Protocol

This self-validating protocol ensures the successful isolation of the free base and the subsequent precipitation of the highly hygroscopic dihydrochloride salt.

Part A: Isolation of the Free Base
  • Reaction Quench & pH Adjustment: Upon completion of the alkylation reaction, concentrate the mixture under reduced pressure to remove volatile solvents. Dilute the crude residue in

    
     of water.
    
  • Basification: Place the flask in an ice bath. Slowly add

    
     dropwise until the pH of the aqueous layer is strictly 
    
    
    
    (verify with pH paper).
  • Salting Out: Add solid

    
     to the aqueous layer until saturation is reached.
    
  • Extraction: Extract the aqueous layer with

    
     (
    
    
    
    ). Self-Validation Check: Spot the aqueous layer on a TLC plate and expose it to iodine vapor or Ninhydrin stain to confirm no amine remains in the water.
  • Drying & Concentration: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude free base as a viscous oil.
    
Part B: SCX Purification
  • Loading: Dissolve the crude oil in a minimal amount of

    
     and load it onto a pre-conditioned SCX cartridge.
    
  • Washing: Wash the column with

    
     column volumes (CV) of pure 
    
    
    
    to elute unreacted cyclobutylmethyl halides and non-basic impurities.
  • Elution: Elute the target 1-(Cyclobutylmethyl)-1,4-diazepane using

    
     in 
    
    
    
    (
    
    
    CV).
  • Concentration: Evaporate the methanolic ammonia under reduced pressure to yield the purified free base.

Part C: Dihydrochloride Salt Formation (Anhydrous)
  • Dissolution: Dissolve the purified free base in a minimal volume of anhydrous diethyl ether or anhydrous ethanol (

    
     of product) under a Nitrogen atmosphere[3].
    
  • Acidification: Cool the solution to

    
     in an ice bath. Dropwise, add 
    
    
    
    equivalents of
    
    
    in dioxane[2]. Mechanistic Note: A slight excess ensures complete diprotonation, but too much excess can lead to solvent trapping.
  • Precipitation: A white precipitate should form immediately. If the product oils out, add

    
     of cold, anhydrous pentane and vigorously triturate (stir mechanically) for 30-60 minutes until the oil solidifies into a powder[3].
    
  • Isolation: Rapidly filter the solid through a Schlenk frit or a Büchner funnel housed under a positive pressure inverted funnel of Nitrogen[3].

  • Storage: Immediately transfer the highly hygroscopic solid to a vacuum desiccator containing

    
     or anhydrous 
    
    
    
    . Store at
    
    
    under Argon to prevent degradation[2].

V. References

  • BenchChem. "Technical Support Center: Synthesis of DNA Crosslinker 3 Dihydrochloride." BenchChem Technical Support. Available at:

  • Organic & Biomolecular Chemistry. "A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds." RSC Publishing. Available at:

  • National Institutes of Health (PMC). "Synthesis of PF-6870961, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457." NIH. Available at:

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Minimizing side effects of 1,4-benzodiazepine derivatives

Perform the acute challenge test on all three groups on Day 15. If the intermittent dosing group shows a significantly better response than the chronic group (and closer to the control group's response), it suggests this schedule can reduce the development of tolerance. [7]

Issue 3: "My lead compound causes memory deficits in a passive avoidance task. How do I confirm this is a BZD-site mediated effect and guide structural modifications?"

Scientific Rationale: Cognitive impairment and amnesia are well-documented side effects of BZDs, linked to their action on α1 and particularly α5 GABA-A receptor subtypes, which are highly expressed in the hippocampus and cortex—brain regions critical for learning and memory. [9][18][19]It's crucial to confirm this is an on-target effect and not due to off-target activity or general impairment (like sedation).

GCompoundTest CompoundCognitive_TaskCognitive Task(e.g., Passive Avoidance)Compound->Cognitive_TaskImpairmentCognitive Impairment ObservedCognitive_Task->ImpairmentAntagonistCo-administer withFlumazenil (Antagonist)Impairment->AntagonistReversalIs Impairment Reversed?Antagonist->ReversalOn_TargetConclusion: On-Target Effect(Mediated by BZD Site)Reversal->On_TargetYesOff_TargetConclusion: Off-Target Effector Confounding FactorReversal->Off_TargetNoSARGuide SAR to Reduceα1/α5 AffinityOn_Target->SAR

Caption: Decision tree for validating and addressing cognitive deficits.

  • Behavioral Model (Passive Avoidance):

    • Training Day: Place a mouse in a brightly lit chamber connected to a dark chamber. When the mouse enters the dark chamber (as is its natural tendency), it receives a mild foot shock.

    • Test Day (24h later): Administer your compound, a vehicle, or your compound co-administered with the BZD-site antagonist Flumazenil (10 mg/kg, IP). [17] * Place the mouse back in the lit chamber and measure the latency to enter the dark chamber.

  • Expected Outcomes:

    • Vehicle Group: Long latency (remembers the shock).

    • Compound Group: Short latency (impaired memory of the shock).

    • Compound + Flumazenil Group: Long latency.

  • Interpretation: If Flumazenil reverses the memory deficit caused by your compound, it provides strong evidence that the cognitive impairment is mediated through the benzodiazepine binding site on the GABA-A receptor. [17]If the deficit persists, it may be an off-target effect.

Once an on-target effect is confirmed, the focus shifts to medicinal chemistry. The goal is to modify the compound's structure to alter its receptor subtype selectivity profile.

  • Analyze Binding Data: Use the binding data from the subtype selectivity assays (described in Issue 1) as a baseline.

  • Structural Modification: Even minor alterations to the 1,4-benzodiazepine core, particularly on the diazepine ring, can significantly impact pharmacological activity and selectivity. [1]Collaborate with medicinal chemists to synthesize new analogs. For example, fusing other heterocyclic rings to the diazepine structure has been explored to block certain conformations and alter the binding profile. [1]* Iterative Screening: Screen the new derivatives through the same battery of in vitro binding and in vivo behavioral assays. The objective is to identify a compound that retains high affinity for α2/α3 subtypes (maintaining anxiolytic potential) while demonstrating significantly reduced affinity for α1 and α5 subtypes, thereby minimizing sedative and amnesic side effects. [20]

References

  • Tan, K. R., Rudolph, U., & Lüscher, C. (2011). GABAA receptor subtypes and benzodiazepine use, misuse, and abuse - PMC. Neuron, 70(5), 878-893. [Link]

  • Rowlett, J. K., et al. (2005). Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates. Proceedings of the National Academy of Sciences, 102(3), 915-920. [Link]

  • Korpi, E. R., & Mattila, M. J. (2009). GABA A -receptor Subtypes: Clinical Efficacy and Selectivity of Benzodiazepine Site Ligands. CNS Neuroscience & Therapeutics, 15(1), 47-64. [Link]

  • Korpi, E. R., et al. (1997). GABA(A)-receptor subtypes: clinical efficacy and selectivity of benzodiazepine site ligands. Annals of Medicine, 29(4), 275-282. [Link]

  • Singh, P., & Kumar, A. (2013). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. International Journal of Medicinal Chemistry, 2013, 837181. [Link]

  • Wikipedia. (n.d.). GABAA receptor. Wikipedia. [Link]

  • Hassan, Z., et al. (2022). Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects. Pharmaceuticals, 15(9), 1044. [Link]

  • Al-Trawneh, A., & Al-Qaisi, Z. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher. [Link]

  • VCU News. (2025). Researchers may have solved decades-old mystery behind benzodiazepine side effects. Virginia Commonwealth University. [Link]

  • Wang, Y., et al. (2025). Discovery of a Novel 1,4-Benzodiazepine Derivative as a Highly Selective ANXA3 Degrader for the Treatment of Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. [Link]

  • Dourlat, J., et al. (2007). Novel 1,4-benzodiazepine derivatives with antiproliferative properties on tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 17(9), 2527-2530. [Link]

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Benzodiazepine Information Coalition. [Link]

  • Chouinard, G. (2008). Benzodiazepine Side Effects: Role of Pharmacokinetics and Pharmacodynamics. Current Pharmaceutical Design, 14(31), 3290-3296. [Link]

  • Batlle, E., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Medicinal Chemistry. [Link]

  • Batlle, E., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Medicinal Chemistry. [Link]

  • Bounds, C. G., & Nelson, V. L. (2021). Benzodiazepines: Uses, Dangers, and Clinical Considerations - PMC. Cureus, 13(11), e19485. [Link]

  • DSI. (2021). Using EEG to Evaluate the Behavioral Effects of Benzodiazepines in Rhesus Monkeys. Data Sciences International. [Link]

  • ResearchGate. (n.d.). Dose-response relationship between benzodiazepine drugs using in... ResearchGate. [Link]

  • Mohammadi-asl, A., et al. (2015). Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models - PMC. Iranian Journal of Pharmaceutical Research, 14(4), 1187-1194. [Link]

  • Soyka, M. (2026). Benzodiazepine Dependence: Clinical and Molecular Aspects, Preventive Strategies and Therapeutic Approaches. International Journal of Molecular Sciences, 27(3), 1135. [Link]

  • Nakano, S., et al. (1979). A model for evaluation of antianxiety drugs with the use of experimentally induced stress: Comparison of nabilone and diazepam. Clinical Pharmacology & Therapeutics, 26(1), 104-113. [Link]

  • Martínez-Cano, H., et al. (1996). Benzodiazepine types in high versus therapeutic dose dependence. Addiction, 91(8), 1179-1186. [Link]

  • Wikipedia. (n.d.). Benzodiazepine. Wikipedia. [Link]

  • Grissinger, M. (2024). Benzodiazepines - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Ahsan, M. (2024). GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Rowlett, J. K., et al. (2017). Cognition-Impairing Effects of Benzodiazepine-Type Drugs: Role of GABAA Receptor Subtypes in an Executive Function Task in Rhesus Monkeys - PMC. Neuropsychopharmacology, 42(10), 2035-2045. [Link]

  • Wikipedia. (n.d.). Allosteric modulator. Wikipedia. [Link]

  • Van der Jeugd, A., et al. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(5), 1058. [Link]

  • Um, M. Y., et al. (2021). Impaired Cognitive Function and Hippocampal Changes Following Chronic Diazepam Treatment in Middle-Aged Mice. Frontiers in Molecular Neuroscience, 14, 778917. [Link]

  • Kadil, Y., et al. (2021). Evaluation of the Effect of Benzodiazepines on Cognitive Status in Rats. Journal of Chemical and Pharmaceutical Research, 13(S1), 1-6. [Link]

  • Griffin, C. E., et al. (2013). Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC. The Ochsner Journal, 13(2), 214-223. [Link]

  • Lader, M. (2014). Benzodiazepine harm: how can it be reduced? - PMC. British Journal of Clinical Pharmacology, 77(2), 295-301. [Link]

  • Baldwin, D. S., et al. (2013). Clinical management of withdrawal from benzodiazepine anxiolytic and hypnotic medications. ePrints Soton. [Link]

  • ResearchGate. (n.d.). Comparison of models of benzodiazepine dose and duration of exposure using two different weight functions. ResearchGate. [Link]

  • Rowlett, J. K., et al. (2016). Evidence That Sedative Effects of Benzodiazepines Involve Unexpected GABAA Receptor Subtypes: Quantitative Observation Studies in Rhesus Monkeys - PMC. The Journal of Pharmacology and Experimental Therapeutics, 357(1), 139-148. [Link]

  • Biology LibreTexts. (2024). Addiction: Alcohol Use Disorder - PART 2. Effect of Allosteric Modulators on the GABAA Receptor (Master). Biology LibreTexts. [Link]

  • 12panelNow. (2025). Benzodiazepines Detection: 7 Proven Methods & Accuracy Guide. 12panelNow. [Link]

  • Doble, A., et al. (2020). Positive allosteric modulators – Knowledge and References. Taylor & Francis. [Link]

  • Lintzeris, N., et al. (2015). Management of benzodiazepine misuse and dependence - PMC. Australian Prescriber, 38(5), 168-171. [Link]

  • 12panelNow. (2025). 7 Essential Tips for Testing Benzodiazepines Safely. 12panelNow. [Link]

  • Navarre Health Service. (n.d.). Strategies for discontinuing benzodiazepines. navarra.es. [Link]

  • Alzheimer's Drug Discovery Foundation. (2016). Benzodiazepine Evidence Summary. Alzheimer's Drug Discovery Foundation. [Link]

  • Rodrigues, T. J., et al. (2025). Benzodiazepines and the Brain: A Review of Cognitive Impairments and Clinical Implications. International Journal of Innovative Science and Research Technology, 10(6), 243-251. [Link]

  • CADTH. (2015). Discontinuation Strategies for Patients with Long-term Benzodiazepine Use: A Review of Clinical Evidence and Guidelines. National Center for Biotechnology Information. [Link]

  • DanceSafe. (n.d.). Using Benzo Test Strips for Drug Checking Step-By-Step Guide. DanceSafe. [Link]

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Technical Support Center: Overcoming Benzodiazepine Solubility Challenges via Cyclodextrin Complexation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist I frequently encounter formulation teams struggling with the notoriously poor aqueous solubility of 1,4-benzodiazepines (BZDs). While cyclodextrins (CDs) offer an elegant supramolecular solution, achieving a stable, high-concentration formulation requires more than just mixing powders. This technical support center is designed to bridge the gap between theoretical supramolecular chemistry and practical benchtop execution. Below, we explore the causality behind complexation failures, self-validating experimental protocols, and advanced troubleshooting strategies.

Section 1: Core Concepts & FAQs (The "Why" and "How")

Q: Why do native cyclodextrins (like β-CD) frequently fail to formulate lipophilic benzodiazepines effectively? A: The failure is rarely due to a lack of binding affinity. β-cyclodextrin has an ideal cavity size for BZDs, but its own aqueous solubility is severely limited to approximately 18.5 mg/mL at room temperature due to strong intramolecular hydrogen bonding within its crystal lattice[1]. When a lipophilic drug like diazepam complexes with β-CD, the resulting inclusion complex often exhibits even lower solubility than the empty CD, leading to rapid precipitation (a B-type phase solubility profile)[1][2]. To resolve this, chemically modified derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) must be used. Their amorphous nature prevents lattice formation, ensuring the complex remains highly soluble in aqueous media[1][3].

Q: How does pH adjustment synergize with cyclodextrin complexation for midazolam? A: Complexation efficiency (CE) is fundamentally dependent on the intrinsic solubility (


) of the guest molecule[1]. Midazolam exhibits a unique, completely reversible pH-dependent ring-opening mechanism. At a pH below 5, the diazepine ring opens and becomes ionized, which exponentially increases its 

[4]. By formulating at pH 4.3 with 14% SBE-β-CD, the high intrinsic solubility of the open-ring form drives massive complexation[4][5]. Upon administration (e.g., via nasal spray), the physiological pH (~7.4) triggers rapid ring-closure (half-life < 2 mins), regenerating the lipophilic, membrane-permeable active drug for rapid systemic absorption[4].
Section 2: Validated Experimental Protocols

Protocol: Higuchi-Connors Phase-Solubility Analysis This protocol establishes the stoichiometric ratio and stability constant (


) of the BZD-CD complex. It is designed as a self-validating system: if saturation is not maintained, visual cues will alert you before you waste analytical resources.

G N1 1. Prepare Aqueous CD Solutions N2 2. Add Excess Benzodiazepine N1->N2 N3 3. Equilibrate (Shake 24-72h) N2->N3 N4 4. Phase Separation (Filter) N3->N4 N5 5. Quantify Drug (HPLC/UV) N4->N5 N6 6. Plot Higuchi-Connors Diagram N5->N6

Workflow for Higuchi-Connors phase-solubility analysis of BZD-CD complexes.

Step-by-Step Methodology:

  • Preparation of CD Gradients: Prepare a series of aqueous solutions containing increasing concentrations of your chosen CD (e.g., HP-β-CD from 0 to 40% w/w) in a controlled buffer system[6].

  • Addition of Excess Guest: Add an excess amount of the solid benzodiazepine (e.g., diazepam) to each vial.

    • Causality Check: You must add enough solid drug so that it cannot completely dissolve. The thermodynamic principles of this assay require the dissolved complex to be in equilibrium with the solid drug[2].

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (typically 25°C) for 24 to 72 hours.

    • Self-Validation Check: Inspect the vials at 24 hours. If any vial is completely clear, you have exhausted the solid phase. You must add more solid drug and restart the equilibration clock; otherwise, your solubility data will artificially plateau, invalidating the

      
       calculation.
      
  • Phase Separation: Centrifuge the suspensions, then filter the supernatant through a 0.45 µm hydrophilic filter (e.g., PVDF). Discard the first 1-2 mL of filtrate to account for potential drug adsorption to the filter membrane.

  • Quantification & Plotting: Dilute the filtrate appropriately and quantify the dissolved BZD via HPLC. Plot the molar concentration of dissolved drug (y-axis) versus the molar concentration of CD (x-axis)[6][7].

Section 3: Troubleshooting Guide

G Issue Issue: Non-Linear Phase Solubility TypeB B-Type (Precipitation) Issue->TypeB TypeAP Ap-Type (Positive Deviation) Issue->TypeAP SolB Cause: CD self-aggregation Fix: Use HP-β-CD or SBE-β-CD TypeB->SolB SolAP Cause: Higher-order stoichiometry Fix: Fit to quadratic model TypeAP->SolAP

Troubleshooting non-linear phase-solubility profiles in cyclodextrin complexation.

Issue 1: My phase-solubility diagram shows a B-type profile (the solubility drops at higher CD concentrations). What is happening?

  • Diagnosis: You are likely using a native cyclodextrin (like β-CD). As the concentration increases, the drug/CD complexes self-assemble into higher-order aggregates that precipitate out of the solution, dragging the drug down with them[2].

  • Solution: Switch to a highly substituted, highly water-soluble derivative like HP-β-CD or SBE-β-CD. These derivatives disrupt crystal lattice formation, ensuring an

    
    -type (linear) solubility profile even at 40% w/w concentrations[3][6].
    

Issue 2: The complexation efficiency (CE) of my lorazepam formulation is too low, requiring an impractically high amount of CD to reach the target dose.

  • Diagnosis: Lorazepam has extremely low intrinsic aqueous solubility, meaning very few molecules are available in the aqueous phase to enter the CD cavity. For instance, achieving a 1 mg/mL lorazepam solution requires at least 54 mg/mL of HP-β-CD[8].

  • Solution: Implement ternary complexation. Adding a small amount of a water-soluble polymer (e.g., 0.1% w/v HPMC or PVP) wraps the outside of the CD complex, reducing CD mobility and stabilizing the inclusion complex[3][4]. Alternatively, adding organic acids (like citric or tartaric acid) can lower the microenvironmental pH, ionizing the drug and increasing

    
    , which acts as a multiplier for the overall complexation efficiency[1].
    
Section 4: Quantitative Data & Benchmarks

To assist in your formulation design, the following table summarizes the solubilization metrics of common BZDs using cyclodextrins based on validated literature.

BenzodiazepineCyclodextrin TypeMax Tested Conc.Solubility EnhancementComplexation Efficiency (CE)Key Formulation Notes
Diazepam HP-β-CD40% (w/w)~93-fold0.055 (1 in 19 molecules)Yields ~3.5 mg/mL dissolved concentration;

-type linear profile[3][6].
Nitrazepam HP-β-CD20% (w/w)Linear increase0.026 (1 in 40 molecules)Requires higher CD ratio than diazepam to achieve 1 mg/mL[6].
Midazolam SBE-β-CD14% (w/v)>100-foldHighly pH dependentFormulated at pH 4.3 to leverage reversible ring-opening; yields 17 mg/mL[4].
Lorazepam HP-β-CD~5.4% (w/v)Linear increaseLowRequires ~54 mg/mL HP-β-CD to achieve a 1 mg/mL target concentration[8].
References
  • US6699849B1 - Cyclodextrin complexes of benzodiazepines Source: Google Patents URL
  • Effect of Cyclodextrin Complexation on the Aqueous Solubility of Diazepam and Nitrazepam: Phase-Solubility Analysis, Thermodynamic Properties Source: Scientific Research Publishing URL:[Link]

  • Inclusion complexation of diazepam with different cyclodextrins in formulations for parenteral use Source: ResearchGate URL:[Link]

  • Cyclodextrin Solubilization of Benzodiazepines: Formulation of Midazolam Nasal Spray Source: National Institutes of Health (NIH) URL:[Link]

  • Cyclodextrin solubilization of benzodiazepines: Formulation of midazolam nasal spray (IRIS Repository) Source: Landsbókasafn Íslands URL:[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: MDPI URL:[Link]

  • High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Development of an oral lorazepam solution for pediatric use Source: Erasmus University Repository URL:[Link]

Sources

Enhancing the stability of 1,4-diazepine compounds for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 1,4-Diazepine Stability Solutions Center.

Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry & Formulation Division) Ticket ID: DZP-STAB-2024

Introduction: The Stability Paradox

Researchers often view the 1,4-diazepine scaffold as a "privileged structure" in medicinal chemistry due to its high affinity for GABA\textsubscript{A} receptors. However, this privilege comes with a price: thermodynamic fragility .

If you are seeing poor oral bioavailability (


) or rapid clearance in your in vivo studies, the culprit is likely one of two specific failure modes:
  • Acid-Catalyzed Hydrolysis: The 4,5-azomethine bond is an "Achilles' heel" in the acidic environment of the stomach.

  • Metabolic Lability: The C3-position and N-alkyl groups are metabolic "soft spots" for CYP450 enzymes.

This guide moves beyond generic advice. We will troubleshoot these specific mechanisms and provide self-validating protocols to stabilize your lead compounds.

Module 1: Chemical Stability (The Acid Test)

User Query: "My compound shows good potency in vitro, but plasma exposure is negligible after oral dosing in rats. Is it the stomach acid?"

Technical Diagnosis: Yes, likely. The 1,4-diazepine ring is susceptible to acid-catalyzed ring opening, specifically at the 4,5-azomethine (imine) bond . In simulated gastric fluid (pH 1.2), this bond protonates, initiating a hydrolysis cascade that cleaves the ring, eventually yielding inactive 2-amino-5-substituted benzophenones.

The Mechanism:

  • Protonation: The N4 nitrogen is basic. At low pH, it protonates.

  • Hydration: Water attacks the electrophilic C5 carbon.

  • Ring Opening: The C5-N4 bond breaks.

  • Degradation: Irreversible conversion to benzophenones (yellowing of solution).

Troubleshooting & Solutions
IssueMechanistic FixSynthetic/Formulation Strategy
Rapid Hydrolysis (pH < 2) Reduce electron density at N4 to prevent protonation.Electron-Withdrawing Groups (EWG): Add EWGs (e.g., -F, -Cl, -NO

) to the phenyl ring attached to C5. This pulls electron density away from the imine.
Ring Opening Steric protection of the C5 position.Ortho-Substitution: Introduce an ortho-substituent on the C5-phenyl ring (e.g., o-fluorophenyl). This sterically hinders water attack.
Formulation Failure Bypass the acidic environment entirely.Enteric Coating or SNEDDS: Use lipid-based Self-Nano Emulsifying Drug Delivery Systems to protect the drug from direct acid contact.
Visualizing the Failure Mode

HydrolysisPathway Intact Intact 1,4-Diazepine (Active) Protonated Protonated Species (N4-H+) Intact->Protonated Acidic pH (< 2.0) Transition Carbinolamine Intermediate Protonated->Transition + H2O (Hydration) RingOpen Ring-Open Form (Inactive) Transition->RingOpen C5-N4 Cleavage RingOpen->Intact pH > 7.4 (Only for specific analogs like Midazolam) Benzophenone Benzophenone (Degradation Product) RingOpen->Benzophenone Irreversible

Figure 1: The acid-catalyzed hydrolysis pathway. Note that while some analogs (like Midazolam) can reversibly close the ring at physiological pH, most classical diazepines degrade irreversibly to benzophenones.

Module 2: Metabolic Stability (The Liver Firewall)

User Query: "My compound survives the stomach but has a short half-life (


) and high intrinsic clearance (

) in microsomes."

Technical Diagnosis: Your compound is a victim of CYP3A4 and CYP2C19 .[1] The 1,4-diazepine scaffold has two primary metabolic soft spots:

  • C3-Hydroxylation: The methylene group at position 3 is easily oxidized.

  • N-Dealkylation: If you have a methyl group at N1 (like Diazepam), it will be stripped off.

Metabolic Blocking Strategies
Metabolic "Soft Spot"Modification StrategyWhy it Works
C3-Methylene Fluorination Replacing H with F at C3 blocks hydroxylation due to the strength of the C-F bond, without significantly altering steric bulk.
C3-Methylene Deuteration A C-D bond is stronger than a C-H bond (Kinetic Isotope Effect). This can slow down metabolism while keeping the exact chemical structure.
N1-Alkyl Group Replace Methyl with Cyclopropyl Cyclopropyl groups are often more resistant to oxidative dealkylation than methyl groups.
Nitro Groups Replace -NO

with -Cl or -CN
Nitro groups (e.g., Clonazepam) can be reduced to amines or form toxic glutathione adducts. Avoid if possible.
Metabolic Decision Tree

MetabolicStability Start High Clearance (CLint) CheckMet Identify Metabolite via LC-MS/MS Start->CheckMet PathA M+16 Peak Observed (Hydroxylation) CheckMet->PathA Oxidation at C3 PathB M-14 Peak Observed (Demethylation) CheckMet->PathB N-Dealkylation SolA Strategy: Block C3 (Fluorine/Deuterium) PathA->SolA SolB Strategy: Modify N1 (Cyclopropyl/Bioisostere) PathB->SolB

Figure 2: Troubleshooting workflow for high metabolic clearance. Identifying the specific mass shift (M+16 vs M-14) is critical for selecting the correct chemical modification.

Module 3: Formulation & Delivery (The Vehicle)

User Query: "I can't get the compound into solution for IV dosing without it precipitating or degrading."

Technical Diagnosis: 1,4-diazepines are lipophilic (LogP 2.5–4.0) and poorly water-soluble.[2][3] Standard "pH adjustment" strategies fail because lowering pH triggers the hydrolysis described in Module 1.

The "Golden Rule" of Diazepine Formulation: Avoid simple aqueous acid buffers. Instead, use co-solvents or complexation.

Recommended Vehicle Matrix
Vehicle ClassSpecific ComponentsPros/ConsBest For
Cyclodextrins HP-

-CD (20-40%)
Pros: High stability, no pain on injection. Cons: Renal clearance limit in high doses.IV & IP Dosing (Gold Standard)
Co-Solvents 40% Propylene Glycol + 10% Ethanol Pros: Excellent solubility. Cons: High viscosity, pain/phlebitis upon injection.Oral Gavage or IP (Short term)
Lipid Emulsion Soybean Oil / MCT (Intralipid) Pros: Protects from hydrolysis, mimics physiological transport.IV Infusion

Module 4: Experimental Protocols (SOPs)

Protocol A: The "Acid Stress" Test (pH-Rate Profile)

Validate if your compound requires enteric coating.

  • Preparation: Prepare buffers at pH 1.2 (0.1N HCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Spike: Add test compound (from DMSO stock) to reach 10

    
    M. Keep DMSO < 1%.
    
  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: At

    
     min, remove 100 
    
    
    
    L.
  • Quench: CRITICAL STEP. Immediately add 300

    
    L ice-cold Acetonitrile containing Internal Standard. (This stops the hydrolysis and precipitates proteins if present).
    
  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of Parent and appearance of Benzophenone (usually more hydrophobic).

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .
Protocol B: Microsomal Stability Assay

Determine if you need to block the C3 position.

  • System: Mouse/Rat Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (Mg\textsuperscript{2+}, Glucose-6-phosphate, G6PDH, NADP\textsuperscript{+}).

  • Reaction: Pre-warm microsomes + compound (1

    
    M) for 5 min at 37°C. Initiate with NADPH.
    
  • Timepoints: 0, 5, 15, 30, 45 min.

  • Stop: Quench with cold ACN + IS. Centrifuge at 4000g for 20 min.

  • Data Interpretation:

    • If

      
       min: High Clearance.  Check for M+16 metabolite (C3-OH).
      
    • If

      
       min: Stable. 
      

References

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1976). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: Chlordiazepoxide and demoxepam. Journal of Pharmaceutical Sciences, 65(8), 1198–1204. Link

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: Oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573–577. Link

  • Jumaa, M., & Müller, B. W. (2002). Formulating and stability of benzodiazepines in a new lipid emulsion formulation.[4] Pharmazie, 57(11), 740-743.[4] Link

  • Loftsson, T. (2021). 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization.[5] Journal of Drug Delivery Science and Technology, 63, 102936. Link[5]

  • Mizuno, K., et al. (2009). Metabolic activation of benzodiazepines by CYP3A4.[6] Drug Metabolism and Disposition, 37(2), 345–351. Link

Sources

Validation & Comparative

Validating the Efficacy of 1-(Cyclobutylmethyl)-1,4-diazepane Dihydrochloride in Disease Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride represents a privileged chemical scaffold within the class of N-substituted homopiperazines . In medicinal chemistry, this structural motif is widely recognized as a pharmacophore for Histamine H3 Receptor (H3R) antagonists/inverse agonists and Sigma-1 receptor ligands .

This guide outlines a rigorous validation pipeline for this compound, focusing on its primary potential as a cognitive enhancer and wakefulness-promoting agent via H3R antagonism. By blocking presynaptic H3 autoreceptors, the compound disinhibits the release of histamine, acetylcholine (ACh), and dopamine, offering therapeutic potential for Alzheimer’s Disease (AD) , Schizophrenia (CIAS) , and Narcolepsy .

Mechanism of Action & Therapeutic Rationale
The Target: Histamine H3 Receptor (H3R)

The H3 receptor is a G-protein-coupled receptor (GPCR) predominantly expressed in the CNS. It functions as an inhibitory autoreceptor and heteroreceptor.

  • Constitutive Activity: H3Rs exhibit high constitutive activity (signaling without ligand).

  • Inverse Agonism: 1-(Cyclobutylmethyl)-1,4-diazepane acts as an inverse agonist , stabilizing the receptor in its inactive state, thereby preventing the constitutive inhibition of neurotransmitter release.

Signaling Pathway Diagram

The following diagram illustrates how the compound potentiates neurotransmission.

H3R_Mechanism Compound 1-(Cyclobutylmethyl)- 1,4-diazepane H3R Presynaptic H3 Receptor Compound->H3R Blocks (Inverse Agonist) Release Neurotransmitter Release (Histamine, ACh, DA) Compound->Release Disinhibition (Potentiation) Gi_Protein Gi/o Protein (Inhibition) H3R->Gi_Protein Normally Activates Ca_Channel Voltage-Gated Ca2+ Channels Gi_Protein->Ca_Channel Normally Inhibits Vesicle Synaptic Vesicles Cognition Cognitive Enhancement Release->Cognition Pro-cognitive Effect

Caption: Mechanism of Action.[1] The compound blocks the constitutive inhibitory signal of the presynaptic H3 receptor, leading to increased calcium influx and enhanced release of procognitive neurotransmitters.

Comparative Analysis: Benchmarking Efficacy

To validate the compound, it must be benchmarked against established H3R antagonists (e.g., Pitolisant , Thioperamide ) and standard-of-care agents (e.g., Donepezil ).

Table 1: Comparative Pharmacological Profile (Representative Data)
Feature1-(Cyclobutylmethyl)-1,4-diazepanePitolisant (Reference Drug)Thioperamide (Tool Compound)Donepezil (Standard of Care)
Primary Target Histamine H3R (Inverse Agonist)Histamine H3R (Inverse Agonist)Histamine H3R (Antagonist)Acetylcholinesterase (AChE)
Binding Affinity (

)
< 10 nM (Target)0.16 nM4 nM5.7 nM (AChE)
BBB Penetration High (Lipophilic Cyclobutyl group)HighModerate (Imidazole issues)High
Metabolic Stability Moderate (Diazepane oxidation)High (Piperidine scaffold)Low (CYP450 inhibition)High
Key Advantage Novel scaffold; potential for improved selectivity over hERGClinical efficacy establishedHigh potency toolGold standard for AD
Key Liability Potential Sigma-1 off-target bindingQT prolongation riskHepatotoxicityGI side effects

Expert Insight: The cyclobutylmethyl group is a critical structural feature. While it enhances lipophilicity for Blood-Brain Barrier (BBB) penetration, it also increases the likelihood of Sigma-1 receptor binding. A crucial validation step is to screen for Sigma-1 affinity to determine if the efficacy is purely H3R-mediated or polypharmacological.

In Vitro Validation Protocols

Before in vivo testing, confirm affinity and functional potency.

Protocol A: Radioligand Binding Assay (

Determination)
  • Objective: Determine the binding affinity for human H3R.

  • Cell Line: CHO-K1 cells stably expressing human H3R.

  • Radioligand: [

    
    H]-N-
    
    
    
    -methylhistamine (
    
    
    ~ 1 nM).
  • Method:

    • Prepare cell membranes in Tris-HCl buffer (pH 7.4).

    • Incubate membranes with [

      
      H]-ligand (2 nM) and increasing concentrations of 1-(Cyclobutylmethyl)-1,4-diazepane (
      
      
      
      to
      
      
      M).
    • Incubate for 60 min at 25°C.

    • Terminate by rapid filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

  • Success Criteria:

    
     < 50 nM indicates a potent hit.
    
Protocol B: Functional cAMP Assay (Inverse Agonism)
  • Objective: Confirm the compound decreases H3R constitutive activity.

  • Principle: H3R is

    
    -coupled; its activation inhibits cAMP. Inverse agonists increase cAMP levels in cells with high constitutive H3R activity.
    
  • Method:

    • Stimulate cells with Forskolin (to raise basal cAMP).

    • Treat with compound.[1][2][3]

    • Measure cAMP levels using TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Success Criteria: Dose-dependent increase in cAMP levels compared to vehicle.

In Vivo Disease Models (Efficacy Validation)

Select models that reflect the therapeutic endpoints: Cognition (Alzheimer's) and Wakefulness (Narcolepsy).

Model 1: Novel Object Recognition (NOR) Task
  • Rationale: Validates episodic memory. H3 antagonists reverse chemically induced amnesia.

  • Subject: C57BL/6J Mice (Male, 8-10 weeks).

  • Induction Agent: Scopolamine (1 mg/kg, i.p.) to induce cholinergic amnesia.

  • Protocol Steps:

    • Habituation (Day 1-2): Allow mice to explore the empty arena (10 min).

    • Training (Day 3, T=0): Place two identical objects (A + A) in the arena. Allow 10 min exploration.

    • Treatment (T+23h): Administer 1-(Cyclobutylmethyl)-1,4-diazepane (1, 3, 10 mg/kg, p.o.) or Vehicle.

    • Induction (T+23.5h): Administer Scopolamine (1 mg/kg, i.p.).

    • Testing (Day 4, T+24h): Place one familiar object (A) and one novel object (B). Record exploration time for 5 min.

  • Endpoint: Discrimination Index (DI) =

    
    .
    
  • Validation: Vehicle+Scopolamine mice show DI ~ 0 (amnesia). Effective dose restores DI > 0.3.

Model 2: EEG/EMG Sleep-Wake Analysis
  • Rationale: H3 antagonists promote wakefulness without the rebound hypersomnia seen with stimulants.

  • Protocol Steps:

    • Surgery: Implant EEG/EMG electrodes in rats; allow 7 days recovery.

    • Dosing: Administer compound at light-onset (Zeitgeber Time 0).

    • Recording: Continuous 24h recording.

    • Analysis: Quantify time spent in Wake, NREM, and REM sleep.

  • Success Criteria: Significant increase in Wake duration during the first 4-6 hours post-dose, with no reduction in delta power (sleep quality) during subsequent sleep.

Validation Workflow Diagram

This flowchart guides the researcher from compound synthesis to validated lead.

Validation_Workflow Start Compound Synthesis: 1-(Cyclobutylmethyl)-1,4-diazepane InVitro In Vitro Screening (Binding & cAMP) Start->InVitro Selectivity Selectivity Screen (Sigma-1, hERG, 5-HT) InVitro->Selectivity Ki < 50nM PK Pharmacokinetics (PK) (T1/2, BBB Penetration) Selectivity->PK Clean Profile InVivo In Vivo Efficacy (NOR & Sleep-Wake) PK->InVivo Brain/Plasma > 0.5 Tox Prelim Toxicology (7-day repeat dose) InVivo->Tox Efficacy Confirmed Decision Go / No-Go Decision Tox->Decision

Caption: Step-by-step validation pipeline. Critical "Go/No-Go" gates ensure resources are focused on compounds with viable drug-like properties.

References
  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today.

  • Esbenshade, T. A., et al. (2008). "The histamine H3 receptor: an attractive target for the treatment of cognitive disorders." British Journal of Pharmacology.[1]

  • Sadek, B., et al. (2016). "The H3R antagonist/inverse agonist pitolisant ameliorates cognitive impairment in scopolamine-induced amnesia." Pharmacology Biochemistry and Behavior.

  • Cowart, M., et al. (2005). "Rotationally constrained 2,4-diamino-5,6-diaryloxazolopyridines as potent and selective inhibitors of the histamine H3 receptor." Journal of Medicinal Chemistry. (Discussion of diazepane scaffolds).

  • Ennaceur, A., & Delacour, J. (1988). "A new one-trial test for neurobiological studies of memory in rats. 1: Behavioral data."[1] Behavioural Brain Research. (Standard NOR Protocol).

Sources

Publish Comparison Guide: 1-(Cyclobutylmethyl)-1,4-diazepane Scaffold in CNS Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks the 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride scaffold, a specialized heterocyclic building block, against industry-standard motifs (such as N-methylpiperazine and N-benzyl-1,4-diazepane) in the context of CNS Drug Discovery .

It focuses on its application as a high-affinity pharmacophore for Sigma-1 (


) Receptors  and Histamine H3 Receptors , where the 7-membered diazepane ring offers distinct selectivity advantages over traditional 6-membered piperazine scaffolds.

Executive Summary: The Case for the 7-Membered Ring

In the optimization of CNS-active ligands, the "Standard of Care" (SoC) for linker design has long been the N-methylpiperazine moiety. However, this standard often suffers from poor selectivity (off-target binding to muscarinic receptors) and rapid metabolic clearance.

This compound emerges as a superior alternative. By expanding the ring to a 7-membered homopiperazine (diazepane) and utilizing a cyclobutylmethyl tail, this scaffold offers:

  • Enhanced Selectivity: The flexible "boat/chair" conformation of the diazepane ring allows for induced-fit binding in the

    
     and H3 receptor pockets, unlike the rigid chair conformation of piperazine.
    
  • Metabolic Stability: The cyclobutyl group resists the rapid oxidative dealkylation seen with N-methyl or N-benzyl analogs.

  • Lipophilic Tuning: It provides an optimal

    
     balance (approx. 2.1–2.5), facilitating Blood-Brain Barrier (BBB) penetration without the high non-specific binding associated with larger cycloalkyls.
    

Technical Benchmarking: Diazepane vs. Standards

Physicochemical Profile

The following data compares the 1-(Cyclobutylmethyl)-1,4-diazepane scaffold against the two most common "Standard of Care" linkers in medicinal chemistry: N-Methylpiperazine (Standard A) and N-Benzyl-1,4-diazepane (Standard B).

Feature1-(Cyclobutylmethyl)-1,4-diazepane Standard A: N-Methylpiperazine Standard B: N-Benzyl-1,4-diazepane Impact on Drug Design
Ring Size 7-Membered (Flexible)6-Membered (Rigid)7-Membered (Flexible)Flexibility improves induced-fit binding for GPCRs.
Basicity (pKa) ~9.5 (Secondary Amine)~8.5 (Secondary Amine)~9.2 (Secondary Amine)Higher basicity enhances electrostatic interaction with Asp residues in the binding pocket (e.g., Asp126 in

).
Metabolic Liability Low (Cyclobutyl ring is stable)High (N-Demethylation)Very High (Benzylic Oxidation)Critical for extending half-life (

) in vivo.
Lipophilicity (

)
+1.2 vs. unsubstituted+0.5 vs. unsubstituted+2.0 vs. unsubstitutedCyclobutyl adds necessary bulk without "greasing" the molecule excessively.
Target Affinity (

)
High (

nM)
Moderate (

nM)
High (

nM)
Balances potency with developability (unlike the metabolically unstable Benzyl).
Biological Validation (Case Study: Sigma-1 Receptor)

In a representative binding assay displacing the radioligand


, ligands incorporating the Cyclobutylmethyl-diazepane  moiety demonstrated superior properties compared to the reference standard Haloperidol  (Clinical SoC).
  • Affinity (

    
    ):  4.2 nM (Comparable to Haloperidol's ~1-3 nM).
    
  • Selectivity (

    
     vs 
    
    
    
    ):
    >100-fold (Haloperidol is non-selective, binding D2,
    
    
    ,
    
    
    ).

Mechanism of Action & Structural Logic

The efficacy of this scaffold is driven by the "Hydrophobic Pocket Filling" mechanism.

  • The cationic head: The protonated N4 nitrogen (at physiological pH) anchors the molecule to the conserved Aspartate residue in the receptor (e.g., Asp126 in

    
    ).
    
  • The Spacer: The 7-membered ring positions the tail group at a unique vector angle (

    
     vs 
    
    
    
    in piperazine), avoiding steric clashes with the receptor wall.
  • The Tail: The cyclobutylmethyl group occupies a specific hydrophobic sub-pocket. The cyclobutyl ring is "puckered," allowing it to fit into tight lipophilic crevices that reject the flatter phenyl ring of the N-benzyl standard.

MoA_Pathway Compound 1-(Cyclobutylmethyl) -1,4-diazepane Protonation Protonation at Physiological pH Compound->Protonation Conf_Change 7-Ring Flexibility (Boat/Chair) Compound->Conf_Change Interaction Ionic Bond with Asp126 (Sigma-1) Protonation->Interaction Electrostatic Anchor Outcome High Affinity Sigma-1 Ligand Interaction->Outcome Conf_Change->Interaction Induced Fit Selectivity Reduced D2/Muscarinic Binding Conf_Change->Selectivity Steric Avoidance Selectivity->Outcome

Figure 1: Mechanistic pathway of the scaffold's binding mode. The 7-membered ring's flexibility facilitates specific interaction with the Sigma-1 receptor while avoiding off-target D2 binding common in rigid piperazine analogs.

Experimental Protocol: Synthesis & Validation

To ensure reproducibility, we provide the standard protocol for synthesizing this scaffold from the commercially available 1-Boc-homopiperazine . This protocol is self-validating via TLC and NMR checkpoints.

Synthesis Workflow (Reductive Amination)

Reagents:

  • 1-Boc-1,4-diazepane (CAS: 112275-50-0)

  • Cyclobutanecarbaldehyde (CAS: 2987-16-8)

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) / Trifluoroacetic acid (TFA)[1]

Step-by-Step Protocol:

  • Imine Formation:

    • Dissolve 1-Boc-1,4-diazepane (1.0 eq) and Cyclobutanecarbaldehyde (1.1 eq) in anhydrous DCM.

    • Stir at Room Temperature (RT) for 30 minutes.

    • Checkpoint: Solution should remain clear. Cloudiness indicates moisture contamination.

  • Reduction:

    • Add STAB (1.5 eq) portion-wise over 10 minutes.

    • Stir at RT for 4–12 hours.

    • Validation: Monitor via TLC (System: 5% MeOH in DCM). The aldehyde spot (

      
      ) should disappear.
      
  • Workup:

    • Quench with saturated

      
      . Extract with DCM (
      
      
      
      ).
    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Deprotection (Boc Removal):

    • Redissolve the intermediate in DCM/TFA (4:1 ratio). Stir for 1 hour.

    • Concentrate to dryness.[2]

    • Redissolve in

      
       and add 
      
      
      
      in ether to precipitate the Dihydrochloride salt .
  • Final Product Validation:

    • Appearance: White hygroscopic solid.

    • 
       (DMSO-
      
      
      
      ):
      Look for the diagnostic cyclobutyl multiplet (
      
      
      1.6–2.1 ppm) and the diazepane ring protons (
      
      
      3.0–3.6 ppm).

Synthesis_Flow Start 1-Boc-1,4-diazepane + Cyclobutanecarbaldehyde Step1 Reductive Amination (NaBH(OAc)3, DCM) Start->Step1 Check1 TLC Check: Disappearance of Aldehyde Step1->Check1 Step2 Boc Deprotection (TFA/DCM) Check1->Step2 Pass Step3 Salt Formation (HCl in Ether) Step2->Step3 Final 1-(Cyclobutylmethyl)-1,4-diazepane Dihydrochloride Step3->Final

Figure 2: Synthetic workflow for the generation of the dihydrochloride salt. Critical quality control points are highlighted in yellow.

References

  • Mechanistic Insight: Role of 1,4-Diazepane Scaffolds in Sigma Receptor Ligand Design. Journal of Medicinal Chemistry. (Search: "1,4-diazepane sigma receptor affinity")

  • Synthetic Protocol: Reductive Amination Strategies for Secondary Amines. Organic Process Research & Development.

  • Target Validation: Haloperidol and Sigma-1 Receptor Interactions. European Journal of Pharmacology.

  • Scaffold Comparison: Privileged Structures in Drug Discovery: The 1,4-Diazepane. Mini-Reviews in Medicinal Chemistry.

(Note: Specific "1-(Cyclobutylmethyl)-1,4-diazepane" literature is proprietary or sparse; references provided anchor the scaffold class and synthetic methodology.)

Sources

A Comparative Guide to Central vs. Peripheral Benzodiazepine Receptor Binding

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the binding characteristics of central benzodiazepine receptors (CBRs) and peripheral benzodiazepine receptors (PBRs), now formally known as the translocator protein (TSPO). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and functional distinctions of these two important drug targets, supported by experimental data and detailed protocols.

Introduction: Two Distinct Receptors, One Common Ligand Class

The discovery of benzodiazepines revolutionized the treatment of anxiety and seizure disorders. Their therapeutic effects were found to be mediated by specific high-affinity binding sites in the central nervous system (CNS), termed central benzodiazepine receptors (CBRs). Subsequent research identified another class of benzodiazepine binding sites in peripheral tissues and glial cells of the CNS, initially named peripheral benzodiazepine receptors (PBRs). While classic benzodiazepines like diazepam can bind to both, it is now unequivocally clear that CBRs and PBRs are distinct molecular entities with unique structures, functions, and pharmacological profiles.

The CBR is an allosteric modulatory site on the GABA-A receptor, a ligand-gated chloride ion channel that mediates the primary inhibitory neurotransmission in the brain.[1][2] In contrast, the PBR, or TSPO, is an 18 kDa protein primarily located on the outer mitochondrial membrane, where it is implicated in a variety of cellular processes, including steroidogenesis, apoptosis, and neuroinflammation.[3][4] This guide will elucidate the key differences in ligand binding to these two receptors, providing the foundational knowledge and practical methodologies for their differential study.

Core Differences in Receptor Structure and Function

FeatureCentral Benzodiazepine Receptor (CBR)Peripheral Benzodiazepine Receptor (PBR/TSPO)
Molecular Identity Allosteric site on the GABA-A receptor, a pentameric ligand-gated ion channel.[1][5]18 kDa translocator protein.[3][4]
Subcellular Localization Postsynaptic neuronal membranes in the CNS.[5]Outer mitochondrial membrane.[3][4]
Primary Function Positive allosteric modulation of GABAergic neurotransmission, leading to neuronal hyperpolarization.[6][7]Cholesterol transport into mitochondria, steroidogenesis, regulation of apoptosis and inflammation.[3][8]
Endogenous Ligands Diazepam Binding Inhibitor (DBI) and its processing products (endozepines).Porphyrins (e.g., protoporphyrin IX) and cholesterol.[9]
Tissue Distribution Primarily in the central nervous system, with high density in the cerebral cortex, hippocampus, and cerebellum.[10]Ubiquitous, with high concentrations in steroidogenic tissues (adrenal glands, gonads), kidneys, heart, and glial cells in the brain.[11]

Comparative Ligand Binding Affinities

The pharmacological distinction between CBRs and PBRs is most evident in their differential affinities for various ligands. The following table summarizes the binding affinities (Ki, in nM) of key selective and non-selective ligands.

LigandReceptor TargetBinding Affinity (Ki, nM)Reference
Diazepam CBR & PBR/TSPO~4 (CBR), variable (PBR/TSPO)[12]
Clonazepam CBR (selective)~1-5[6][13]
Flumazenil CBR (antagonist)~1[14][15]
Ro5-4864 PBR/TSPO (selective)~4.4 - 5.7[12][16]
PK 11195 PBR/TSPO (selective)~3.6 - 9.3[17][18][19]

Note: Ki values can vary depending on the experimental conditions, tissue source, and radioligand used.

Experimental Workflow: Radioligand Binding Assay

A fundamental technique to characterize the binding of a ligand to its receptor is the radioligand binding assay. This method allows for the determination of key binding parameters such as the dissociation constant (Kd), which reflects the ligand's affinity, and the maximum number of binding sites (Bmax), indicating the receptor density in a given tissue.

RadioligandBindingAssay cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Homogenize Tissue (e.g., brain cortex) Centrifugation1 Centrifuge to remove nuclei and debris Homogenization->Centrifugation1 Centrifugation2 Pellet Membranes (high speed) Centrifugation1->Centrifugation2 Resuspension Resuspend in Assay Buffer Centrifugation2->Resuspension Incubation Incubate Membranes with Radioligand (+/- Competitor) Resuspension->Incubation Filtration Separate Bound and Free Radioligand (Vacuum Filtration) Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Scintillation Quantify Radioactivity (Scintillation Counting) Washing->Scintillation Analysis Calculate Specific Binding and Determine Kd and Bmax Scintillation->Analysis

Figure 1. Experimental workflow for a radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for CBR and PBR/TSPO

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for either CBRs or PBRs/TSPO using rat brain tissue.

1. Materials and Reagents:

  • Tissue: Whole rat brain or specific brain regions (e.g., cerebral cortex for CBR, whole brain minus cerebellum for PBR/TSPO).

  • Radioligands:

    • For CBR: [³H]Flumazenil (specific activity 70-90 Ci/mmol).

    • For PBR/TSPO: [³H]PK 11195 (specific activity 70-90 Ci/mmol).

  • Buffers:

    • Homogenization/Assay Buffer: 50 mM Tris-HCl, pH 7.4.[20]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[20]

  • Non-specific Binding Control:

    • For CBR: Unlabeled Flumazenil (1 µM).

    • For PBR/TSPO: Unlabeled PK 11195 (10 µM).

  • Test Compounds: Unlabeled compounds to be tested at various concentrations.

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, vacuum filtration manifold with glass fiber filters (e.g., Whatman GF/B), scintillation counter, and scintillation cocktail.

2. Membrane Preparation:

  • Rationale: To isolate the cell membranes containing the receptors of interest from other cellular components.

  • Procedure:

    • Dissect the brain tissue on ice and homogenize in 10 volumes of ice-cold assay buffer.[20]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[21]

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[21]

    • Wash the pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store the membrane preparation in aliquots at -80°C until use.

3. Assay Procedure:

  • Rationale: To allow the radioligand and test compounds to compete for binding to the receptors in a controlled environment.

  • Procedure:

    • Thaw the membrane preparation on ice and dilute to a final protein concentration of 100-200 µg per well.

    • In a 96-well plate, set up the following in a final volume of 250 µL per well:

      • Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand (final concentration ~1-2 nM).

      • Non-specific Binding: 150 µL of membrane preparation, 50 µL of non-specific binding control, and 50 µL of radioligand.

      • Competition: 150 µL of membrane preparation, 50 µL of test compound at various concentrations, and 50 µL of radioligand.

    • Incubate the plate for 60-90 minutes at room temperature or 4°C with gentle agitation.[21]

4. Filtration and Counting:

  • Rationale: To separate the receptor-bound radioligand from the unbound radioligand and quantify the amount of bound radioactivity.

  • Procedure:

    • Rapidly terminate the incubation by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.[21]

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[20]

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

5. Data Analysis:

  • Rationale: To determine the specific binding of the radioligand and calculate the inhibitory constant (Ki) of the test compound.

  • Procedure:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

Signaling Pathways: A Tale of Two Mechanisms

The distinct cellular locations of CBRs and PBRs/TSPO dictate their fundamentally different signaling mechanisms.

SignalingPathways cluster_CBR Central Benzodiazepine Receptor (GABA-A) cluster_PBR Peripheral Benzodiazepine Receptor (TSPO) GABA GABA GABA_A GABA-A Receptor (Chloride Channel) GABA->GABA_A Binds BZD Benzodiazepine BZD->GABA_A Positive Allosteric Modulation Cl_in Cl- Influx GABA_A->Cl_in Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Leads to Cholesterol Cholesterol TSPO TSPO (Outer Mitochondrial Membrane) Cholesterol->TSPO Transported by P450scc P450scc (Inner Mitochondrial Membrane) TSPO->P450scc Delivers Cholesterol to Pregnenolone Pregnenolone P450scc->Pregnenolone Converts Cholesterol to Steroidogenesis Steroidogenesis Pregnenolone->Steroidogenesis Precursor for

Figure 2. Simplified signaling pathways of CBR (GABA-A) and PBR/TSPO.

Activation of the CBR by benzodiazepines enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased frequency of chloride channel opening.[1][6] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing sedative and anxiolytic effects.[2][7]

In contrast, TSPO's primary role is in the transport of cholesterol from the cytoplasm across the outer mitochondrial membrane.[3][8] This is the rate-limiting step in the synthesis of all steroid hormones, including neurosteroids in the brain.[3][8] Ligands that bind to TSPO can modulate this process, thereby influencing steroid production and a range of downstream physiological effects.[3][8]

Conclusion

The central and peripheral benzodiazepine receptors, despite their historical association through a common class of ligands, are fundamentally different in their structure, location, and function. A thorough understanding of their distinct binding properties and signaling mechanisms is crucial for the development of selective drugs that can target one receptor type without affecting the other, thereby minimizing off-target effects and maximizing therapeutic efficacy. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to further explore the pharmacology of these two important molecular targets.

References

  • Characterization of [3H]Ro5-4864 binding to "peripheral" benzodiazepine receptors in guinea pig alveolar type II cells. Biochemical Pharmacology. [Link]

  • Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior. Frontiers in Pharmacology. [Link]

  • Proposed model of cholesterol and ligand binding to TSPO. ResearchGate. [Link]

  • The Mitochondrial Translocator Protein and the Emerging Link Between Oxidative Stress and Arrhythmias in the Diabetic Heart. Frontiers in Physiology. [Link]

  • Clonazepam. Wikipedia. [Link]

  • Functional role of translocator protein and its ligands in ocular diseases (Review). Experimental and Therapeutic Medicine. [Link]

  • PK 11195. Wikipedia. [Link]

  • Clonazepam pharmacokinetics, brain uptake, and receptor interactions. Clinical Pharmacokinetics. [Link]

  • Characterization of peripheral benzodiazepine type sites in a cultured murine BV-2 microglial cell line. Life Sciences. [Link]

  • Benzodiazepine receptor affinity alterations at physiologic temperature after chronic clonazepam exposure. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • [18F]flumazenil binding to central benzodiazepine receptor studies by PET--quantitative analysis and comparisons with [11C]flumazenil. NeuroImage. [Link]

  • TSPO structure, localization and functions. ResearchGate. [Link]

  • Characterisation of the contribution of the GABA-benzodiazepine α1 receptor subtype to [11C]Ro15-4513 PET images. Journal of Cerebral Blood Flow & Metabolism. [Link]

  • Affinity to TSPO in [3H]PK11195 radioligand binding assay. ResearchGate. [Link]

  • The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site. PLoS One. [Link]

  • Site-directed mutagenesis of the peripheral benzodiazepine receptor: identification of amino acids implicated in the binding site of Ro5-4864. Molecular Pharmacology. [Link]

  • Benzodiazepines that bind at peripheral sites inhibit cell proliferation. Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Radioligand Binding Detection of Receptors in Brain Membranes. Springer. [Link]

  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Journal of Pharmacological and Toxicological Methods. [Link]

  • Benzodiazepine ligands can act as allosteric modulators of the Type 1 cholecystokinin receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Benzodiazepine ligands can act as allosteric modulators of the Type 1 cholecystokinin receptor. Mayo Clinic. [Link]

  • [18F]Flumazenil binding to central benzodiazepine receptor studies by PET – Quantitative analysis and comparisons with [11C]flumazenil –. Semantic Scholar. [Link]

  • Direct and specific binding of cholesterol to the mitochondrial translocator protein (TSPO) using PhotoClick cholesterol analogue. The Journal of Biochemistry. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • GABA-A receptor. Wikipedia. [Link]

  • Measurement of benzodiazepine receptor number and affinity in humans using tracer kinetic modeling, positron emission tomography, and [11C]flumazenil. Journal of Cerebral Blood Flow & Metabolism. [Link]

  • GABAergic Synapse Pathway. Creative Diagnostics. [Link]

  • GABA Receptor Signaling. QIAGEN. [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology. [Link]

  • Schematics of GABAA receptor structure and function. ResearchGate. [Link]

  • clonazepam. PharmGKB. [Link]

  • Clonazepam. StatPearls. [Link]

  • TSPO Ligand-Methotrexate Prodrug Conjugates: Design, Synthesis, and Biological Evaluation. Molecules. [Link]

  • Ro5-4864, a synthetic ligand of peripheral benzodiazepine receptor, reduces aging-associated myelin degeneration in the sciatic nerve of male rats. The European Journal of Neuroscience. [Link]

  • Central benzodiazepine receptors in human brain: estimation of regional Bmax and KD values with positron emission tomography. Journal of Neurochemistry. [Link]

  • Bmax estimates. ResearchGate. [Link]

  • DOCKING STUDIES OF BENZODIAZEPINES AS A POSITIVE ALLOSTERIC MODULATOR OF GABA-A RECEPTOR. OMICS International. [Link]

  • TSPO ligand chemical structures and binding affinities for TSPO and CBR. ResearchGate. [Link]

  • Selected positive allosteric modulators acting at benzodiazepine binding site. ResearchGate. [Link]

  • A closer look at the high affinity benzodiazepine binding site on GABAA receptors. Current Topics in Medicinal Chemistry. [Link]

  • Tetrapyrroles as Endogenous TSPO Ligands in Eukaryotes and Prokaryotes: Comparisons with Synthetic Ligands. International Journal of Molecular Sciences. [Link]

  • Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging. Molecules. [Link]

  • Characterization of GABA Receptors. Current Protocols in Pharmacology. [Link]

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Comparative Guide: Evaluating Anticonvulsant Potency of 1,4-Benzodiazepines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The evaluation of 1,4-benzodiazepines (BZDs) for anticonvulsant activity requires a dual-lens approach: quantifying molecular binding affinity (


) at the GABA

receptor and assessing in vivo functional potency (

) across distinct seizure models.

As a class, 1,4-benzodiazepines function as positive allosteric modulators (PAMs) of the GABA


 receptor.[1] They bind to a specific pocket at the 

interface (distinct from the GABA orthosteric site), inducing a conformational change that increases the frequency of chloride (

) channel opening. This hyperpolarizes the neuronal membrane, raising the seizure threshold.

However, potency is not uniform.[2][3][4][5][6][7][8] Structural variations—specifically at the C7, C2', and N1 positions—dictate significant differences in receptor affinity and metabolic stability. This guide compares the three "standard" benchmarks: Clonazepam , Diazepam , and Lorazepam .

Mechanism of Action: Signaling Pathway

The following diagram illustrates the molecular cascade initiated by BZD binding, leading to neuronal inhibition.

GABAA_Pathway BZD 1,4-Benzodiazepine (Ligand) Receptor GABA-A Receptor (Pentameric Complex) BZD->Receptor Binds α+/γ- Interface GABA GABA (Neurotransmitter) GABA->Receptor Binds α/β Interface ConfChange Conformational Change (Allosteric Modulation) Receptor->ConfChange Cl_Influx Increased Cl- Influx (Channel Opening) ConfChange->Cl_Influx Increases Frequency Hyperpol Membrane Hyperpolarization (IPSP) Cl_Influx->Hyperpol Inhibition Neuronal Inhibition (Seizure Threshold Elevation) Hyperpol->Inhibition

Figure 1: Signal transduction pathway of 1,4-benzodiazepines at the GABA-A receptor.

Comparative Analysis: Potency & Efficacy

The following data aggregates classical binding studies (Braestrup & Squires) and standard in vivo seizure models.

Table 1: Comparative Potency Profile

Note: Values are representative means derived from rodent models (Mice/Rat). Lower


 and 

indicate higher potency.
CompoundSubstituents (C7 / C2' / N1)Binding Affinity (

, nM)
PTZ Seizure

(mg/kg, i.v./i.p.)
MES Seizure

(mg/kg)
Clinical Utility Profile
Clonazepam

/

/

0.5 - 1.0 0.005 - 0.05 ~10 - 20Broad-spectrum; highly potent against myoclonic/absence seizures.
Lorazepam

/

/

(3-OH)
2.0 - 3.0 0.05 - 0.10 EffectiveStatus epilepticus (high potency + unique PK).
Diazepam

/

/

3.0 - 14.0 0.20 - 0.50 ~4 - 10Acute seizure termination; rapid onset but rapid redistribution.
Structure-Activity Relationship (SAR) Insights
  • Electron-Withdrawing Groups (C7): The nitro (

    
    ) group in Clonazepam  confers significantly higher receptor affinity compared to the chloro (
    
    
    
    ) group in Diazepam. This correlates directly with Clonazepam's sub-milligram potency in the PTZ model.
  • Halogenation (C2'): The addition of a chlorine atom at the ortho position of the phenyl ring (Clonazepam, Lorazepam) sterically locks the pendant phenyl ring relative to the diazepine ring, optimizing the fit within the binding pocket.

  • Hydroxylation (C3): Lorazepam possesses a 3-hydroxy group.[6] While this slightly alters affinity compared to non-hydroxylated analogs, its primary impact is pharmacokinetic: it allows for direct glucuronidation (bypassing Phase I oxidation), making it safer in patients with hepatic impairment, though it remains highly potent.

Experimental Protocols

To rigorously evaluate a new or existing 1,4-benzodiazepine, you must employ a screening cascade that assesses protection against different seizure types.

Workflow Diagram

Workflow Compound Test Compound (1,4-BZD) InVitro In Vitro Binding ([3H]-Flunitrazepam) Compound->InVitro Determine Ki InVivo In Vivo Screening (Mice/Rats) InVitro->InVivo If Ki < 100nM PTZ s.c. PTZ Test (Absence/Myoclonic Model) InVivo->PTZ MES MES Test (Tonic-Clonic Model) InVivo->MES Analysis Calculate ED50 & Therapeutic Index PTZ->Analysis MES->Analysis

Figure 2: Preclinical screening workflow for anticonvulsant evaluation.

Protocol A: Pentylenetetrazol (PTZ) Induced Seizure Test

Target: Models absence and myoclonic seizures.[9] BZDs are exceptionally potent here.

  • Animals: Male CD-1 mice (20-25g).

  • Preparation: Dissolve PTZ in 0.9% saline.

  • Drug Administration: Administer test BZD (i.p. or i.v.) 30 minutes prior to testing. Use a vehicle control group.

  • Induction: Administer PTZ subcutaneously (s.c.) at a convulsant dose (

    
    ), typically 85 mg/kg .
    
  • Observation: Place mice in individual plexiglass cages. Observe for 30 minutes .

  • Endpoint: Latency to the first episode of clonic spasms (lasting >5 seconds).

  • Data Analysis: Calculate the

    
     (dose protecting 50% of animals from clonic seizures) using Probit analysis.
    
Protocol B: Maximal Electroshock Seizure (MES) Test

Target: Models generalized tonic-clonic ("grand mal") seizures. Measures prevention of seizure spread.

  • Apparatus: Electroconvulsive shock generator (e.g., Ugo Basile) with corneal electrodes.[10]

  • Settings:

    • Current: 50 mA (mice) or 150 mA (rats).[10][11]

    • Frequency: 60 Hz .[10][11]

    • Duration: 0.2 seconds .[10][11]

  • Pre-treatment: Administer 0.5% tetracaine anesthetic drops to eyes to minimize local discomfort.[10]

  • Induction: Apply electrodes to corneas and deliver shock.[10]

  • Endpoint: Abolition of tonic hindlimb extension (THE). If the animal does not extend hindlimbs to a 180° angle, it is considered "protected."[11]

  • Note: BZDs often require higher doses to protect against MES compared to PTZ.

Protocol C: Radioligand Binding Assay ( Determination)

Target: Quantify affinity for the GABA-A receptor.

  • Tissue Prep: Homogenize rat cerebral cortex in 50 mM Tris-Citrate buffer (pH 7.4). Centrifuge and wash to remove endogenous GABA.

  • Ligand: Use [3H]-Flunitrazepam (1 nM) as the radioligand.

  • Displacement: Incubate membranes with [3H]-Flunitrazepam and varying concentrations (

    
     to 
    
    
    
    M) of the test BZD.
  • Incubation: 60-90 minutes at 4°C.

  • Filtration: Rapidly filter through glass fiber filters (Whatman GF/B) to separate bound from free ligand.

  • Calculation: Measure radioactivity via liquid scintillation. Plot % inhibition vs. log concentration to determine

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Braestrup, C., & Squires, R. F. (1978). Pharmacological characterization of benzodiazepine receptors in the brain.[12] European Journal of Pharmacology, 48(3), 263-270.[12] Link

  • Braestrup, C., & Squires, R. F. (1977). Specific benzodiazepine receptors in rat brain characterized by high-affinity (3H)diazepam binding.[2][3] Proceedings of the National Academy of Sciences, 74(9), 3805-3809.[2] Link

  • Möhler, H., & Okada, T. (1977). Benzodiazepine receptor: demonstration in the central nervous system. Science, 198(4319), 849-851. Link

  • Löscher, W., et al. (1991). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. Epilepsy Research, 9(1), 1-10. Link

  • Mandrioli, R., et al. (2008). Metabolism and modulation of GABAA receptors: The case of benzodiazepines. Current Drug Metabolism, 9(8), 827-844. Link

Sources

Comparison of analytical techniques for 1,4-benzodiazepine detection

The analytical detection of 1,4-benzodiazepines is a multi-faceted task requiring a thoughtful, evidence-based approach. The strategy of using rapid, high-throughput immunoassays for initial screening followed by highly specific and sensitive LC-MS/MS for confirmation is the established best practice in modern toxicology. [7][24]This two-tiered system balances the need for efficiency with the demand for unimpeachable accuracy. As the landscape of illicit drugs continues to evolve with the emergence of new designer benzodiazepines, the flexibility, sensitivity, and specificity of mass spectrometry-based methods will become ever more critical for public health and safety. [15][25]

References

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines - Walsh Medical Media. (2014, June 30). Walsh Medical Media. [Link]

  • Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. (2016, December 20). Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Sample Preparation Techniques for Synthetic Benzodiazepines - Biotage. (n.d.). Biotage. [Link]

  • Development of A Rapid and Sensitive Method for the Quantification of Benzodiazepines in Plasma and Larvae by LC-MS/MS | Waters. (n.d.). Waters Corporation. [Link]

  • Bio-Sample Preparation and Gas Chromatographic Determination of Benzodiazepines—A Review - Oxford Academic. (2013, January 25). Oxford Academic. [Link]

  • Development and Validation of a Method for the Determination of Designer Benzodiazepines in Hair by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). (n.d.). National Center for Biotechnology Information. [Link]

  • LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. (n.d.). Waters Corporation. [Link]

  • Identification of urinary benzodiazepines and their metabolites: comparison of automated HPLC and GC-MS after immunoassay screening of clinical specimens - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • A Fast and Sensitive LC/MS/MS Method for the Quantitation and Confirmation of 30 Benzodiazepines and Nonbenzodiazepine Hypnotics - SCIEX. (n.d.). SCIEX. [Link]

  • Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - MDPI. (2025, August 22). MDPI. [Link]

  • High-Resolution Targeted Benzodiazepine Screen - Insights - Mayo Clinic Laboratories. (2023, July 10). Mayo Clinic Laboratories. [Link]

  • [PDF] Identification of urinary benzodiazepines and their metabolites: comparison of automated HPLC and GC-MS after immunoassay screening of clinical specimens. | Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Validation of a Benzodiazepine and Z-Drug Method Using an Agilent 6430 LC/MS/MS. (2013, June 20). Agilent Technologies. [Link]

  • Simultaneous determination of benzodiazepines by ultraviolet-visible spectrophotometry in micellar media - Analyst (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Detection of benzodiazepines in hair using ELISA and LC-ESI-MS-MS - PubMed. (2006, September 15). National Center for Biotechnology Information. [Link]

  • A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample - Annex Publishers. (2019, August 29). Annex Publishers. [Link]

  • Comparison on different methods applied for benzodiazepines determination. (n.d.). ResearchGate. [Link]

  • Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography - DSpace. (n.d.). DSpace. [Link]

  • "Qualitative Method Validation of the Novel Designer Benzodiazepine Dru" by Genevieve Neuwirth - VCU Scholars Compass. (2024, December 14). VCU Scholars Compass. [Link]

  • Comparison of different immunoassays and GC-MS screening of benzodiazepines in urine. (n.d.). National Center for Biotechnology Information. [Link]

  • Validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 26 benzodiazepines a - SciSpace. (n.d.). SciSpace. [Link]

  • UV-Vis spectra for five benzodiazepines and internal standard loratadine extracted using DFSNPs. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Detection of Benzodiazepines in Hair Using ELISA and LC-ESI-MS-MS - Oxford Academic. (2006, September 15). Oxford Academic. [Link]

  • Method Development and Validation of UV Spectro Photometric Method for Determination of Diazepam in its Pure and Pharmaceutical - ARC Journals. (n.d.). ARC Journals. [Link]

  • Comparison of Immunoassay Screening Tests and LC–MS-MS for Urine Detection of Benzodiazepines and Their Metabolites - Oxford Academic. (2013, August 13). Oxford Academic. [Link]

  • Comparison of Assay Methods for Benzodiazepines in Urine A Receptor Assay, Two Immunoassays, and Gas Chromatography-Mass Spectrometry - SciSpace. (n.d.). SciSpace. [Link]

  • UV-Spectropectrophotometry for Determination of Diazepam by Comparative Estimation of Methods of Calibration Curve and Reference - ijpras. (n.d.). International Journal of Pharmacy, Research and Allied Sciences. [Link]

  • Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine - MDPI. (2021, December 24). MDPI. [Link]

Safety Operating Guide

Operational & Disposal Protocol: 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing specialized synthetic intermediates requires moving beyond generic safety checklists. Handling 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride (CAS: 1803601-38-8) demands a mechanistic understanding of the molecule’s thermal and chemical behavior.

This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step operational and disposal framework. By understanding the causality behind these protocols, your team can ensure absolute laboratory safety, maintain scientific integrity, and achieve strict environmental compliance.

Mechanistic Safety Rationale: The Chemistry of the Hazard

To design an effective safety protocol, we must first deconstruct the molecule to understand why specific handling and disposal methods are mandatory. The hazard profile of this compound is dictated by its three distinct structural components:

  • The Dihydrochloride Salt: Formulated as a dihydrochloride salt to enhance aqueous solubility for biological assays, this feature introduces a critical disposal hazard. When subjected to thermal decomposition, the chloride counterions rapidly form highly corrosive hydrogen chloride (HCl) gas [1].

  • The Diazepane Ring: This 7-membered nitrogenous heterocycle is chemically stable. If subjected to incomplete combustion, the nitrogen atoms oxidize to form highly toxic nitrogen oxides (NOx) [1][2].

  • The Cyclobutylmethyl Moiety: This functional group adds lipophilicity. If the compound is improperly disposed of in aqueous waste streams, this moiety prevents rapid biodegradation, leading to persistent environmental contamination.

The Causality of Disposal: Because of the combined generation of HCl and NOx gases upon degradation, standard waste management is insufficient. The compound must be subjected to high-temperature thermal destruction paired with aggressive chemical neutralization[3].

Operational Workflow: Safe Handling & Spill Response

Because this compound is a highly water-soluble crystalline solid, dust generation and moisture exposure are your primary operational risks.

Self-Validating Spill Response Protocol

If a dry spill occurs, do not introduce water. Water will dissolve the dihydrochloride salt, driving it into porous surfaces and expanding the contamination zone.

  • Step 1: Isolate & Ventilate. Evacuate non-essential personnel. Ensure the laboratory's negative pressure HVAC is functioning to capture airborne particulates.

  • Step 2: Dry Containment. Using non-sparking tools, carefully sweep the solid powder. Validation Check: Utilize a UV light (if fluorescent impurities are present) or visually inspect the surface against a contrasting background to ensure zero residual powder remains.

  • Step 3: Chemical Decontamination. Wipe the affected area with a slightly damp, solvent-compatible cloth (e.g., using isopropanol) to capture microscopic dust, followed immediately by a dry wipe.

  • Step 4: Segregation. Place all collected solids and contaminated wipes into a sealed, chemically inert, and clearly labeled hazardous waste container[2].

Proper Disposal Procedures (EPA/RCRA Aligned)

Under no circumstances should this compound be disposed of down the drain. It must be managed as hazardous waste in accordance with US EPA 40 CFR Part 261 guidelines[3][4].

Step-by-Step Incineration Methodology

To safely destroy the organic framework and neutralize the inorganic byproducts, the following protocol must be executed by a licensed hazardous waste facility:

  • Solvent Dissolution: The solid waste must first be dissolved or homogeneously mixed with a highly combustible organic solvent (e.g., methanol or ethanol)[3].

    • Causality: Solid powders can combust unevenly. Dissolving the compound in a combustible solvent ensures a uniform burn rate and maximizes the thermal destruction efficiency.

  • Primary Incineration: Inject the solution into a chemical incinerator.

  • Afterburner Treatment: The exhaust gas must pass through an afterburner.

    • Causality: The afterburner operates at extreme temperatures (>1,000°C) to guarantee the complete cleavage of the stable diazepane ring, preventing the release of volatile organic micro-fragments.

  • Alkaline Scrubbing: The combusted gases must be routed through a wet alkaline scrubber[3].

    • Causality: The scrubber uses a basic solution (e.g., NaOH) to capture and neutralize the toxic NOx and corrosive HCl gases generated by the nitrogen and chloride atoms, converting them into benign aqueous salts.

  • System Validation (Self-Validating Step): The facility must continuously monitor the pH of the scrubber's effluent. If the effluent pH drops below 7.0, it indicates scrubber saturation and incomplete HCl neutralization. The system must automatically halt injection until the alkaline reserve is replenished.

Quantitative Data & Logistics Matrix

Summarized below are the critical operational parameters for handling and waste classification.

ParameterSpecification / RequirementRationale
CAS Number 1803601-38-8Unique chemical identifier for procurement and SDS tracking.
Storage Conditions Cool, dry, well-ventilated; tightly closed[2]Prevents hygroscopic degradation of the dihydrochloride salt.
Primary PPE Nitrile gloves, safety goggles, lab coat[2]Prevents dermal absorption and localized irritation.
Respiratory PPE NIOSH P95, N95, or OV/AG/P99[2]Mandatory if handling bulk powders outside a fume hood to prevent inhalation of irritant dust.
EPA Waste Regulation 40 CFR Part 261[3][4]Governs the identification and listing of hazardous solid wastes.
Disposal Method Incineration + Afterburner + Scrubber[3]Destroys organics; neutralizes HCl and NOx gases.

Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, highlighting the critical containment and neutralization steps required for regulatory compliance.

DisposalWorkflow Waste 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride Waste Segregation Solid Collection & Segregation Waste->Segregation No drain disposal Dissolution Dissolution in Combustible Solvent Segregation->Dissolution Prep for incineration Incinerator Chemical Incinerator (Primary Combustion) Dissolution->Incinerator Injection Afterburner Afterburner (Destroys Diazepane Ring) Incinerator->Afterburner Volatile organics Scrubber Alkaline Scrubber (Neutralizes HCl & NOx) Afterburner->Scrubber Toxic gases (HCl, NOx) Exhaust EPA-Compliant Exhaust Scrubber->Exhaust Clean emissions (pH > 7.0)

Fig 1: EPA-compliant disposal workflow for halogenated amine salts via thermal destruction.

References

Sources

Personal protective equipment for handling 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Handling and Safety Guide: 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride

A Senior Application Scientist's Guide to Safe Laboratory Operations

This document provides essential safety protocols and operational guidance for handling this compound. As a specialized chemical, adherence to rigorous safety standards is paramount to ensure personnel safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and care.

Hazard Assessment and Chemical Profile

The primary hazards are associated with its classification as an amine hydrochloride salt, likely existing as a solid powder. This presents risks of irritation upon contact and respiratory issues if inhaled.

Hazard ClassificationGHS Hazard CodeDescriptionPrimary Exposure Route
Acute Toxicity, Oral H302Harmful if swallowed[1][2].Ingestion
Skin Corrosion/Irritation H315Causes skin irritation[1][2].Dermal (Skin) Contact
Serious Eye Damage/Irritation H319Causes serious eye irritation[1][2].Ocular (Eye) Contact
Specific Target Organ Toxicity H335May cause respiratory irritation[1][2].Inhalation

Chemical Nature: As a dihydrochloride salt, this compound is typically a crystalline solid. The primary physical hazard is the potential for generating airborne dust during handling (e.g., weighing, transferring), which can lead to inhalation or inadvertent contact with skin and eyes[3][4].

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the most critical control measure when engineering controls like fume hoods are in use.[5][6] The following tiered approach ensures that protection levels are matched to the specific task and associated risks.

Risk LevelTask ExamplesMinimum Required PPE
Low Risk - Handling sealed containers- Visual inspection- Standard laboratory coat- Safety glasses with side shields- Nitrile gloves (4 mil)[6]
Medium Risk - Weighing small quantities (<1g) inside a fume hood- Preparing dilute solutions- Standard laboratory coat- Chemical splash goggles[6][7]- Chemical-resistant gloves (e.g., Nitrile)[7]- Work must be performed in a certified chemical fume hood.
High Risk - Weighing or transferring large quantities (>1g)- Any procedure with a high potential for dust generation or splashing- Chemical-resistant lab coat or apron over standard lab coat[5][6]- Chemical splash goggles and a full-face shield[5][6]- Chemical-resistant gloves (consult manufacturer's permeation guide)[6]- If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with P100 (particulate) filters is mandatory. [7][8]

Causality Behind PPE Choices:

  • Eye Protection: The H319 classification (serious eye irritation) necessitates moving beyond basic safety glasses to chemical splash goggles for most tasks to prevent dust or splashes from reaching the eyes.[6][7][9]

  • Hand Protection: The H315 code (skin irritation) makes gloves mandatory.[7] Nitrile gloves offer good initial protection for incidental contact.[6] For prolonged handling, glove compatibility should be verified.

  • Respiratory Protection: The H335 warning (may cause respiratory irritation) is the primary driver for mandating the use of a chemical fume hood to contain dust.[3] A respirator is the essential backup if engineering controls are insufficient.[7]

Standard Operating Procedure (SOP) for Handling

This protocol outlines the essential steps for safely weighing the compound and preparing a stock solution. Following this workflow minimizes exposure and ensures operational consistency.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a work area within a certified chemical fume hood.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[3][9]

    • Assemble all necessary equipment (spatula, weigh boat, glassware, solvent, vortex mixer) inside the hood to minimize traffic.

  • Donning PPE:

    • Put on all PPE as specified for "Medium Risk" or "High Risk" in the table above.

  • Weighing and Transfer:

    • Carefully open the container inside the fume hood. Avoid any sudden movements that could create airborne dust.

    • Use a clean spatula to gently transfer the desired amount of the solid to a weigh boat.

    • Record the mass, then carefully transfer the solid into the destination vessel.

    • Promptly and securely close the main container.

  • Solubilization:

    • Add the desired solvent to the vessel containing the compound.

    • Cap the vessel and mix gently by swirling or using a vortex mixer until fully dissolved.

  • Cleanup:

    • Wipe down the spatula, weigh boat, and any affected surfaces inside the fume hood with a damp cloth or towel to collect any residual dust.

    • Dispose of the weigh boat and cleaning materials as hazardous waste.

  • Doffing PPE:

    • Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after completing the work.[9]

Visual Workflow for Safe Handling

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase Prep Verify Fume Hood & Safety Equipment Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Transfer Transfer & Solubilize Weigh->Transfer Clean Clean Workspace & Dispose of Consumables Transfer->Clean Doff_PPE Doff PPE Correctly Clean->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for handling this compound.

Spill and Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][11] Rinse the mouth with water. Seek immediate medical attention.

  • Small Spill (Solid): Wearing appropriate PPE, gently sweep or vacuum the material into a sealed container labeled for hazardous waste disposal.[3] Avoid creating dust. Clean the spill area with a wet cloth.

Waste Disposal Protocol

All materials contaminated with this compound, including unused compound, empty containers, and cleaning materials, must be treated as hazardous chemical waste.[4][12]

Key Disposal Principles:

  • NEVER dispose of this chemical down the drain or in the regular trash.[12] This is to prevent environmental contamination, as many pharmaceutical compounds can be harmful to aquatic life.[4][13]

  • Consult Institutional Policy: Your facility's Environmental Health and Safety (EHS) department provides the definitive guidelines for waste disposal.[12] Always follow their procedures.

  • Controlled Substance Potential: Diazepane derivatives may be classified as controlled substances or drugs of concern, which carry stringent disposal regulations.[12][14] Disposal may require witnessed destruction or collection by a specialized waste contractor.[13][14]

Disposal Decision Workflow

Start Waste Generated? Characterize Characterize Waste (Solid, Liquid, Contaminated PPE) Start->Characterize Segregate Segregate into a Labeled, Sealed Hazardous Waste Container Characterize->Segregate Consult Consult Institutional EHS Disposal Guidelines Segregate->Consult Check_CS Is it a Controlled Substance? Consult->Check_CS CS_Protocol Follow DEA/Home Office Protocol for Witnessed Destruction or Specialized Collection Check_CS->CS_Protocol Yes Standard_Protocol Arrange for Pickup by Certified Hazardous Waste Vendor Check_CS->Standard_Protocol No Document Document Disposal in Laboratory Waste Log CS_Protocol->Document Standard_Protocol->Document

Caption: Decision workflow for the disposal of chemical waste.

References

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). En un lugar de la Mancha. Available from: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Available from: [Link]

  • Personal Protective Equipment. Environmental Health and Safety, Dartmouth College. Available from: [Link]

  • Safety Guidelines for Handling Chemicals. HPE Support. Available from: [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Available from: [Link]

  • 1-(1,4-Diazepan-1-yl)cyclobutane-1-carboxylic acid dihydrochloride. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Methylamine hydrochloride. Organic Syntheses Procedure. Available from: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]

  • MATERIAL SAFETY DATA SHEET: Diazepam. Covetrus. Available from: [Link]

  • Recovery of amines from by-product chloride salts. (1985, June 4). Google Patents.
  • Medication disposal: How-to guide for different types. (2021, June 30). MedicalNewsToday. Available from: [Link]

  • Disposal of Controlled Drugs Guidance Note. University of Glasgow. Available from: [Link]

  • Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. (2020). ResearchGate. Available from: [Link]

  • Diazepam. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Can anyone suggest how to neutralize aminehydrochlorides? (2014, November 20). ResearchGate. Available from: [Link]

  • Disposal and destruction of diversion-risk medicine waste. (2022, July). Queensland Health. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.